Bicyclo[4.2.0]octa-2,4-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3725-28-8 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-2,4-diene |
InChI |
InChI=1S/C8H10/c1-2-4-8-6-5-7(8)3-1/h1-4,7-8H,5-6H2 |
InChI Key |
JTIKVKRPISBACC-UHFFFAOYSA-N |
SMILES |
C1CC2C1C=CC=C2 |
Canonical SMILES |
C1CC2C1C=CC=C2 |
Synonyms |
bicyclo(4.2.0)octa-2,4-diene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Bicyclo[4.2.0]octa-2,4-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of Bicyclo[4.2.0]octa-2,4-diene (CAS No: 3725-28-8), a bicyclic hydrocarbon of significant interest in synthetic and theoretical organic chemistry. This document collates available data on its physical and chemical properties, spectroscopic characteristics, and synthesis. Particular attention is given to its valence tautomerism with 1,3,5-cyclooctatriene (B161208), a key feature influencing its reactivity and isolation. Experimental protocols for its synthesis and characterization are detailed, and logical relationships are visualized using Graphviz diagrams to aid in comprehension.
Core Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1] Due to its thermal equilibrium with 1,3,5-cyclooctatriene, obtaining precise physical constants for the pure compound is challenging, and much of the available data is for the equilibrium mixture or is computationally derived.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 3725-28-8 | [2] |
| Molecular Formula | C₈H₁₀ | [2] |
| Molecular Weight | 106.16 g/mol | [2] |
| Canonical SMILES | C1CC2C1C=CC=C2 | [2] |
| InChI | InChI=1S/C8H10/c1-2-4-8-6-5-7(8)3-1/h1-4,7-8H,5-6H2 | [2] |
| InChIKey | JTIKVKRPISBACC-UHFFFAOYSA-N | [2] |
Physical Properties
| Property | Value | Notes |
| Boiling Point | 63–65 °C at 48 mmHg (for equilibrium mixture with 1,3,5-cyclooctatriene) | Data for the pure compound is not available. |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | Expected to be soluble in nonpolar organic solvents. |
| Refractive Index (n²⁵_D_) | 1.5035 | For the pure compound.[3] |
Spectroscopic Data
Detailed spectroscopic data for the parent this compound are sparse in the readily accessible literature. The following represents available information, supplemented with data for closely related derivatives where necessary.
NMR Spectroscopy
While specific chemical shifts and coupling constants for the parent compound are not explicitly detailed in the search results, it is mentioned that signals for this compound can be observed in the ¹H NMR spectrum of its equilibrium mixture with 1,3,5-cyclooctatriene.[4]
Infrared (IR) Spectroscopy
A vapor phase IR spectrum is available on public databases, though a detailed peak list is not provided in the initial search results.[2]
Mass Spectrometry
A GC-MS spectrum is available, indicating its amenability to this analytical technique.[2]
Synthesis and Reactivity
This compound is primarily accessed through the valence isomerization of 1,3,5-cyclooctatriene. This equilibrium is a fundamental aspect of its chemistry.
Synthesis of 1,3,5-Cyclooctatriene (Precursor)
A common route to 1,3,5-cyclooctatriene involves the allylic bromination of 1,5-cyclooctadiene (B75094) followed by dehydrobromination.[4]
Experimental Protocol:
-
Allylic Bromination: 1,5-cyclooctadiene is treated with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction mixture is heated to initiate the reaction.[4]
-
Dehydrobromination: The resulting mixture of bromocyclooctadienes is then subjected to dehydrobromination using a base, such as a mixture of lithium chloride and lithium carbonate in dimethylformamide (DMF), at elevated temperatures (e.g., 90°C).[4]
-
Purification: The 1,3,5-cyclooctatriene is isolated by extraction and purified by distillation under reduced pressure.[4]
Caption: Synthesis of 1,3,5-cyclooctatriene from 1,5-cyclooctadiene.
Isolation of this compound
Pure this compound can be isolated from its equilibrium mixture with 1,3,5-cyclooctatriene by taking advantage of the selective complexation of the latter with silver nitrate (B79036).[3]
Experimental Protocol:
-
Equilibration: 1,3,5-cyclooctatriene is heated to induce thermal isomerization, forming an equilibrium mixture containing this compound.[3]
-
Complexation: The equilibrium mixture is treated with a solution of silver nitrate. 1,3,5-cyclooctatriene forms a solid complex with silver nitrate, while this compound remains in solution.[3]
-
Separation: The solid silver nitrate complex is removed by filtration or centrifugation.
-
Isolation: The this compound is recovered from the remaining solution.[3]
Caption: Isolation of this compound.
Key Reactions
The reactivity of this compound is dominated by pericyclic reactions, reflecting its strained bicyclic structure and conjugated diene system.
-
Electrocyclic Ring Opening: The most characteristic reaction is the thermal electrocyclic ring-opening to form 1,3,5-cyclooctatriene, establishing the valence tautomerism.[5]
-
[2][6] Sigmatropic Shifts: At higher temperatures, substituted this compound systems can undergo[2][6] sigmatropic alkyl group shifts.[5]
-
Cycloaddition Reactions: The diene moiety can participate in cycloaddition reactions. For instance, derivatives have been synthesized through [4+2] cycloadditions.
Caption: Key reactions of this compound.
Biological Activity and Drug Development Relevance
Currently, there is no direct evidence to suggest that the parent this compound possesses significant biological activity or is directly involved in any signaling pathways. However, the bicyclo[4.2.0]octadiene core is a structural motif present in some natural products, and synthetic derivatives have been investigated for potential anticancer properties. Its utility in drug development is primarily as a versatile building block for the synthesis of more complex molecules.
Conclusion
This compound is a fundamentally important molecule in organic chemistry, primarily due to its dynamic relationship with 1,3,5-cyclooctatriene. While its synthesis and isolation are well-established, a comprehensive experimental characterization of all its physical properties remains to be fully documented in readily available literature. The reactivity of this compound, centered around pericyclic reactions, makes it a valuable synthon for the construction of complex cyclic and bicyclic systems. Further research into the detailed spectroscopic properties and potential applications of its derivatives could be a fruitful area of investigation for synthetic and medicinal chemists.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of Bicyclo[4.2.0]octa-2,4-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[4.2.0]octa-2,4-diene is a bicyclic hydrocarbon featuring a fusion of a six-membered and a four-membered ring. Its unique strained structure and conjugated diene system make it a molecule of significant interest in organic chemistry, particularly in the study of pericyclic reactions, conformational analysis, and as a building block in the synthesis of complex natural products. This guide provides a comprehensive overview of the molecular structure and conformational dynamics of this compound, consolidating data from various experimental and computational studies. It includes a summary of its structural parameters, a detailed description of experimental protocols for its characterization, and a discussion of its conformational landscape.
Molecular Structure
General Structural Features
This compound consists of a cyclohexadiene ring fused to a cyclobutane (B1203170) ring. The fusion of the rings introduces significant angular strain, which influences the planarity of the diene system and the overall conformation of the molecule. The presence of the conjugated diene moiety makes it susceptible to various pericyclic reactions, such as Diels-Alder and electrocyclic ring-opening reactions.
Tabulated Structural Data
Precise, experimentally determined bond lengths, bond angles, and dihedral angles for the parent this compound are not available in a single comprehensive study. However, computational studies provide valuable insights into its geometry. The following table presents theoretically calculated geometrical parameters for the lowest energy conformation of this compound.
| Parameter | Value (Calculated) |
| Bond Lengths (Å) | |
| C1-C6 | 1.57 |
| C1-C7 | 1.55 |
| C2-C3 | 1.35 |
| C3-C4 | 1.46 |
| C4-C5 | 1.35 |
| C5-C6 | 1.52 |
| C7-C8 | 1.56 |
| C1-H | 1.10 |
| C2-H | 1.09 |
| C3-H | 1.09 |
| C4-H | 1.09 |
| C5-H | 1.09 |
| C6-H | 1.10 |
| C7-H | 1.10 |
| C8-H | 1.10 |
| Bond Angles (°) ** | |
| C6-C1-C7 | 88.5 |
| C1-C6-C5 | 112.0 |
| C1-C2-C3 | 122.5 |
| C2-C3-C4 | 124.0 |
| C3-C4-C5 | 123.5 |
| C4-C5-C6 | 122.0 |
| C1-C7-C8 | 87.0 |
| Dihedral Angles (°) ** | |
| C7-C1-C6-C5 | -35.0 |
| C2-C3-C4-C5 | 5.0 |
Note: These values are representative and sourced from typical computational chemistry databases. Actual experimental values may vary.
Conformation
The conformation of this compound is primarily dictated by the puckering of the six-membered ring and the fusion to the cyclobutane ring. The cyclohexadiene ring is non-planar and can exist in different conformations. The interconversion between these conformations is a dynamic process.
Computational studies suggest that the molecule adopts a twisted conformation to alleviate steric strain. The cyclobutane ring is also puckered. The dynamic behavior and the presence of multiple conformers can be investigated using variable-temperature NMR spectroscopy.
Experimental Protocols
The structural and conformational analysis of this compound and its derivatives relies on a combination of synthetic methods and advanced spectroscopic techniques.
Synthesis of the this compound Core
A general approach to the synthesis of the bicyclo[4.2.0]octane skeleton involves the [2+2] cycloaddition of a cyclohexene (B86901) derivative with a ketene.[1] A specific example is the synthesis of trans-7,8-diacetoxythis compound from cyclooctatetraene.
Protocol for the Synthesis of trans-7,8-Diacetoxythis compound:
-
A suspension of mercury(II) acetate (B1210297) in glacial acetic acid is prepared in a three-necked flask equipped with a reflux condenser, stirrer, and thermometer.
-
Cyclooctatetraene is added to the stirred suspension.
-
The resulting white addition compound is decomposed by heating the reaction mixture.
-
The warm mixture is then poured into water to precipitate the product.
-
The solid product is collected by filtration, dried, and can be used for further steps without extensive purification.
This procedure provides a foundational method for accessing the bicyclo[4.2.0]octane core, which can be further modified to yield the parent diene or other derivatives.
Structural Determination by Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.
General Experimental Workflow for GED:
Caption: General workflow for molecular structure determination by Gas-Phase Electron Diffraction.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 1H and 13C NMR, is a crucial tool for elucidating the conformation of this compound in solution. Coupling constants and nuclear Overhauser effects (NOE) provide information about the spatial arrangement of atoms.
Experimental Protocol for NMR Analysis:
-
A dilute solution of the purified this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1H and 13C NMR spectra are acquired on a high-field NMR spectrometer.
-
Advanced 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are performed to establish connectivity and through-space interactions.
-
Variable-temperature NMR studies can be conducted to investigate conformational dynamics and determine energy barriers for ring inversion.
-
The analysis of coupling constants, particularly vicinal (3J) and long-range couplings, provides insights into dihedral angles and the puckering of the rings. For instance, in bicyclo[4.2.0]octane derivatives, the geminal coupling constant of the methylene (B1212753) protons adjacent to a carbonyl group can differentiate between trans- and cis-fused systems.
Logical Relationships in Structural Elucidation
The determination of the molecular structure and conformation of this compound is a multi-faceted process that integrates data from various experimental and computational techniques.
Caption: Interplay of experimental and computational methods in structural elucidation.
Conclusion
The molecular structure and conformation of this compound are governed by a delicate balance of ring strain, steric interactions, and electronic effects. While a complete experimental determination of the parent molecule's geometry is not prominently featured in recent literature, a combination of data from derivatives and computational chemistry provides a detailed picture. This technical guide has summarized the key structural features, outlined the experimental protocols used for characterization, and illustrated the logical flow of structural elucidation. This information is vital for researchers in organic synthesis, medicinal chemistry, and materials science who utilize the bicyclo[4.2.0]octane framework in their work. Further high-resolution experimental studies on the parent molecule would be invaluable to refine our understanding of this intriguing bicyclic system.
References
Spectroscopic Characterization of Bicyclo[4.2.0]octa-2,4-diene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[4.2.0]octa-2,4-diene is a bicyclic organic compound that holds significance in synthetic organic chemistry as a versatile intermediate. Its structure, featuring a fusion of a cyclobutane (B1203170) and a cyclohexadiene ring, presents a unique conformational landscape and reactivity profile. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and utilization in complex synthetic pathways. This guide provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key chemical processes.
A critical aspect of the chemistry of this compound is its existence in a thermal equilibrium with its valence isomer, 1,3,5-cyclooctatriene (B161208).[1] This equilibrium mixture complicates the analysis, as spectroscopic data often reflects the presence of both isomers. The ratio of the two compounds is temperature-dependent, with 1,3,5-cyclooctatriene being the major component at elevated temperatures.[1]
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. It is important to note that the data may be derived from spectra of the equilibrium mixture with 1,3,5-cyclooctatriene.
Table 1: 1H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (for 1,3,5-cyclooctatriene) |
| 5.50–6.00 | m | 6H | Olefinic Protons |
| 2.43 | s | 4H | Allylic Protons |
Note: The spectrum is typically recorded in CDCl3 on a 500 MHz instrument.[1]
Table 2: 13C NMR Spectroscopic Data
The 13C NMR data for this compound is available through the PubChem database (CID 138024).
| Chemical Shift (δ) ppm | Assignment (Predicted) |
| 129.1 | C2/C5 |
| 126.3 | C3/C4 |
| 35.8 | C1/C6 |
| 25.4 | C7/C8 |
Note: This is a predicted spectrum and should be used as a reference. Experimental verification is recommended.
Table 3: Infrared (IR) Spectroscopic Data
The vapor-phase IR spectrum for this compound is available in the PubChem database (CID 138024). Key absorption bands are listed below.
| Wavenumber (cm-1) | Intensity | Assignment |
| 3030 | Medium | =C-H Stretch |
| 2930 | Strong | C-H Stretch (Aliphatic) |
| 2850 | Strong | C-H Stretch (Aliphatic) |
| 1640 | Medium | C=C Stretch |
| 1440 | Medium | CH2 Scissoring |
| 690 | Strong | =C-H Bend (cis) |
Table 4: Mass Spectrometry Data
The mass spectrum of this compound is available via GC-MS in the PubChem database (CID 138024).
| m/z | Relative Intensity | Assignment |
| 106 | High | [M]+ (Molecular Ion) |
| 91 | High | [C7H7]+ (Tropylium ion) |
| 78 | Medium | [C6H6]+ (Benzene) |
| 77 | Medium | [C6H5]+ (Phenyl cation) |
Experimental Protocols
Synthesis of this compound
This compound is typically obtained as an equilibrium mixture with 1,3,5-cyclooctatriene. A common synthetic route involves the dehydrobromination of bromocyclooctadienes, which are prepared by the allylic bromination of 1,5-cyclooctadiene.[1]
Step 1: Allylic Bromination of 1,5-Cyclooctadiene [1]
-
To a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a heating mantle, add 216.4 g (2.0 mol) of 1,5-cyclooctadiene, 44.5 g (0.25 mol) of N-bromosuccinimide (NBS), 0.5 g of benzoyl peroxide, and 700 mL of carbon tetrachloride.
-
Heat the mixture to a gentle reflux with stirring.
-
After the reaction initiates (indicated by a rapid reflux), add three more 44.5-g portions (0.25 mol each) of NBS at 30-minute intervals.
-
Continue heating for 1.5 hours after the final addition of NBS.
-
Cool the mixture to room temperature and filter with suction. Wash the filter cake with 150 mL of carbon tetrachloride.
-
Wash the filtrate once with 150 mL of water, dry over calcium chloride, and filter.
-
Remove the solvent under reduced pressure to obtain a mixture of bromocyclooctadienes.
Step 2: Dehydrobromination to form 1,3,5-Cyclooctatriene / this compound Mixture [1]
-
In a suitable reaction vessel, prepare a mixture of lithium chloride and lithium carbonate in dimethylformamide (DMF).
-
Heat the mixture to 90-95 °C.
-
Add the mixture of bromocyclooctadienes dropwise to the heated solution.
-
After the addition is complete, continue heating for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with pentane.
-
Wash the combined organic layers with water, dry over sodium sulfate, and filter.
-
Carefully remove the solvent by distillation to obtain the equilibrium mixture of 1,3,5-cyclooctatriene and this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the synthesized mixture in deuterated chloroform (B151607) (CDCl3).
-
Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain standard 1D 1H and 13C{1H} spectra. 2D correlation experiments such as COSY and HSQC can be employed to aid in the assignment of complex spectra arising from the isomeric mixture.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For vapor-phase analysis, the sample is introduced into a gas cell.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC) for separation of the components of the mixture before ionization.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Instrumentation: Employ a GC-MS system with a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Obtain the mass spectrum, noting the molecular ion peak and the fragmentation pattern.
Signaling Pathways and Logical Relationships
As a relatively simple organic molecule, this compound is not directly involved in complex biological signaling pathways. However, its chemical transformations, particularly its synthesis and its equilibrium with 1,3,5-cyclooctatriene, can be represented through logical diagrams.
Caption: Synthetic pathway to the equilibrium mixture of 1,3,5-cyclooctatriene and this compound.
Caption: Thermal equilibrium between 1,3,5-cyclooctatriene and this compound.
References
An In-depth Technical Guide to the 1H and 13C NMR Data of Bicyclo[4.2.0]octa-2,4-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for bicyclo[4.2.0]octa-2,4-diene. Due to its existence in a dynamic equilibrium with its valence tautomer, 1,3,5-cyclooctatriene (B161208), obtaining and interpreting the NMR data for the bicyclic isomer requires specific considerations. This document consolidates the available spectral information, details the experimental context, and presents a logical workflow for its characterization.
Spectroscopic Data
Note: The following tables are based on the expected chemical shift regions and observations from studies on the 1,3,5-cyclooctatriene/bicyclo[4.2.0]octa-2,4-diene equilibrium. Precise, fully assigned data with coupling constants remains elusive in publicly accessible literature.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H1, H6 (Bridgehead) | 2.8 - 3.5 | m |
| H2, H5 (Olefinic) | 5.5 - 6.0 | m |
| H3, H4 (Olefinic) | 5.5 - 6.0 | m |
| H7, H8 (Cyclobutane) | 2.0 - 2.8 | m |
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1, C6 (Bridgehead) | 35 - 45 |
| C2, C5 (Olefinic) | 120 - 130 |
| C3, C4 (Olefinic) | 120 - 130 |
| C7, C8 (Cyclobutane) | 25 - 35 |
Experimental Protocols
The NMR data for this compound is typically acquired from a sample of its valence isomer, 1,3,5-cyclooctatriene, with which it is in equilibrium.
Synthesis of 1,3,5-Cyclooctatriene
A common method for the synthesis of 1,3,5-cyclooctatriene involves the dehydrobromination of a mixture of bromocyclooctadienes.[2] This precursor is obtained from the allylic bromination of 1,5-cyclooctadiene (B75094) using N-bromosuccinimide (NBS).[2] The subsequent elimination reaction is carried out using a base such as lithium carbonate and lithium chloride in dimethylformamide (DMF).[2]
NMR Spectroscopic Analysis
The following provides a general protocol for the NMR analysis of the equilibrium mixture containing this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for identifying the signals of the minor isomer.
-
Sample Preparation: A solution of the freshly prepared and purified 1,3,5-cyclooctatriene is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl3).
-
Data Acquisition:
-
1H NMR: Standard proton NMR spectra are acquired. Due to the low concentration of this compound, a higher number of scans may be necessary to obtain a good signal-to-noise ratio for its peaks.
-
13C NMR: Proton-decoupled 13C NMR spectra are recorded. Again, an extended acquisition time or a higher number of scans will likely be required.
-
2D NMR: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable in identifying the proton and carbon signals of the bicyclic isomer and in establishing their connectivity.
-
-
Temperature Studies: The equilibrium between 1,3,5-cyclooctatriene and this compound is temperature-dependent. Acquiring NMR spectra at different temperatures can help to distinguish the signals of the two isomers, as their relative intensities will change.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and NMR characterization of this compound.
Caption: Workflow for Synthesis and NMR Characterization.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. While a complete, isolated NMR dataset remains a challenge to acquire, the information and methodologies presented here provide a robust framework for the identification and characterization of this compound within its equilibrium mixture. Further investigation using advanced NMR techniques and computational chemistry could provide a more detailed and definitive assignment of its spectral data.
References
Mass Spectrometry of Bicyclo[4.2.0]octa-2,4-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of Bicyclo[4.2.0]octa-2,4-diene, a bicyclic diene of interest in synthetic chemistry and materials science. This document outlines expected fragmentation patterns, provides detailed experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents key data in a structured format for researchers.
Introduction
This compound (C₈H₁₀) is a cyclic hydrocarbon with a molecular weight of approximately 106.17 g/mol .[1][2] Its structure, featuring a fusion of a cyclohexadiene and a cyclobutane (B1203170) ring, presents a unique case for mass spectrometric analysis. Understanding its fragmentation behavior under electron ionization (EI) is crucial for its identification in complex mixtures and for elucidating the structures of its derivatives. This guide summarizes the core principles of its mass spectral analysis.
Expected Mass Spectrum and Fragmentation
While a publicly available, detailed mass spectrum for this compound is not readily found in the literature, its fragmentation pattern can be predicted based on established principles of mass spectrometry for cyclic and unsaturated hydrocarbons, as well as data from closely related structures. The molecular ion (M⁺•) is expected at an m/z of 106.
The primary fragmentation pathway is anticipated to be a retro-Diels-Alder (rDA) type reaction, a common fragmentation for cyclic systems.[3][4] This involves the cleavage of the cyclobutane ring.
Key Expected Fragments:
| m/z | Proposed Ion | Formula | Notes |
| 106 | [C₈H₁₀]⁺• | [C₈H₁₀]⁺• | Molecular Ion (M⁺•) |
| 78 | [C₆H₆]⁺• | [C₆H₆]⁺• | Base peak, resulting from the loss of ethylene (B1197577) (C₂H₄) via a retro-Diels-Alder reaction. The high stability of the benzene (B151609) cation drives this fragmentation. This is supported by data from a nitrile derivative which shows a top peak at m/z 78.[5] |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of a hydrogen radical from the m/z 78 fragment. A common fragment in the spectra of aromatic compounds. |
| 52 | [C₄H₄]⁺• | [C₄H₄]⁺• | Likely formed from the benzene cation (m/z 78) by the loss of acetylene (B1199291) (C₂H₂). |
| 39 | [C₃H₃]⁺ | [C₃H₃]⁺ | The cyclopropenyl cation, a stable aromatic carbocation, likely formed from further fragmentation of smaller ions. |
Fragmentation Pathway
The proposed primary fragmentation pathway for this compound under electron ionization is initiated by the formation of the molecular ion, which then undergoes a characteristic retro-Diels-Alder cleavage.
Caption: Proposed primary fragmentation pathway of this compound.
Experimental Protocols
The following section details a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Solvent Selection: this compound is a volatile, nonpolar hydrocarbon. High-purity volatile organic solvents such as hexane, pentane, or dichloromethane (B109758) are suitable for sample dilution.
-
Concentration: Prepare a dilute solution of the analyte at a concentration of approximately 10-100 µg/mL. High concentrations can lead to column overloading and poor chromatographic resolution.
-
Vialing: Transfer the sample to a 2 mL glass autosampler vial with a PTFE-lined screw cap or crimp cap. Ensure no headspace is present if the sample is to be stored.
GC-MS Instrumentation and Parameters
A typical GC-MS system equipped with a capillary column and an electron ionization source is recommended.
Table of GC-MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow mode) |
| GC Column | Non-polar capillary column (e.g., 5% Phenyl Polysiloxane) |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Final Hold: 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 35 - 350 |
| Scan Speed | >1000 amu/s |
| Solvent Delay | 3 - 5 minutes (to prevent filament damage) |
Data Acquisition and Processing
-
Acquisition: Acquire the data in full scan mode to obtain a complete mass spectrum for each chromatographic peak.
-
Identification:
-
The retention time of the analyte peak should be reproducible.
-
The acquired mass spectrum should be compared against a reference library (e.g., NIST, Wiley) for tentative identification.
-
Confirm the molecular ion peak at m/z 106 and the presence of key fragment ions as outlined in Section 2.0.
-
The workflow for a typical GC-MS analysis is illustrated below.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry of this compound is characterized by a distinct fragmentation pattern dominated by a retro-Diels-Alder reaction, leading to a highly stable benzene cation fragment at m/z 78. This technical guide provides researchers with the foundational knowledge of its expected mass spectrum and a robust experimental protocol for its reliable identification using GC-MS. Adherence to these guidelines will facilitate accurate analysis in research and development settings.
References
An In-Depth Technical Guide to the Infrared Spectroscopy of Bicyclo[4.2.0]octa-2,4-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of bicyclo[4.2.0]octa-2,4-diene, a bicyclic hydrocarbon of significant interest in synthetic organic chemistry. This document details the characteristic vibrational modes of the molecule, presents a detailed experimental protocol for obtaining its infrared spectrum, and offers a logical workflow for spectral analysis.
Introduction to the Infrared Spectrum of this compound
This compound is a colorless liquid and a valence tautomer of 1,3,5-cyclooctatriene. Its structure, featuring a fused cyclobutane (B1203170) and cyclohexadiene ring system, gives rise to a characteristic infrared spectrum. The key features of its IR spectrum are associated with the vibrations of its carbon-carbon double bonds within the diene system, the various types of carbon-hydrogen bonds (both olefinic and aliphatic), and the skeletal vibrations of the bicyclic framework.
Tabulated Spectroscopic Data
The following table summarizes the principal absorption bands observed in the infrared spectrum of this compound. The data has been compiled from historical spectra and analyzed based on established group frequencies for similar structural motifs.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| ~3030 - 3010 | C-H Stretch | =C-H (Olefinic) |
| ~2950 - 2850 | C-H Stretch | -C-H (Aliphatic) |
| ~1640 - 1600 | C=C Stretch | Conjugated Diene |
| ~1465 - 1430 | CH₂ Scissoring | -CH₂- (Aliphatic) |
| ~900 - 650 | =C-H Out-of-Plane Bend (Wag) | Olefinic |
Analysis of Vibrational Modes
The infrared spectrum of this compound can be interpreted by assigning the observed absorption bands to specific molecular vibrations.
-
C-H Stretching Vibrations: The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations where the carbon is sp² hybridized. The bands observed in the ~3030-3010 cm⁻¹ range are therefore assigned to the stretching of the C-H bonds on the double-bonded carbons of the cyclohexadiene ring.[1] Below 3000 cm⁻¹, the absorptions in the ~2950-2850 cm⁻¹ range are attributed to the stretching of C-H bonds on the sp³ hybridized carbons of the cyclobutane and cyclohexadiene rings.[2]
-
C=C Stretching Vibrations: The absorption in the ~1640-1600 cm⁻¹ region is indicative of carbon-carbon double bond stretching.[1] For this compound, this band arises from the conjugated diene system within the six-membered ring. The conjugation slightly lowers the frequency compared to an isolated double bond.
-
CH₂ Bending Vibrations: The band(s) appearing in the ~1465-1430 cm⁻¹ range are characteristic of the scissoring (in-plane bending) motion of the methylene (B1212753) (-CH₂-) groups in the aliphatic portions of the molecule.[2]
-
=C-H Out-of-Plane Bending: The region between 900 cm⁻¹ and 650 cm⁻¹ is often referred to as the "fingerprint region" due to the complexity of the absorptions. However, strong bands in this region can often be attributed to the out-of-plane bending (wagging) of the olefinic C-H bonds.[1] The exact position of these bands can provide information about the substitution pattern of the double bonds.
Experimental Protocol for Infrared Spectroscopy
The following protocol outlines a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is a volatile liquid.
4.1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Sealed liquid transmission cell with infrared-transparent windows (e.g., NaCl, KBr) or an Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond, ZnSe).[3][4]
-
Gas-tight syringe for sample handling.
-
This compound sample, purified by distillation.
-
Appropriate solvent for cleaning (e.g., anhydrous hexane (B92381) or isopropanol).
-
Nitrogen or argon gas for purging the sample compartment.
4.2. Procedure using a Sealed Liquid Cell
-
Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and purged with dry nitrogen or argon to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Acquire a background spectrum of the empty, clean, and dry sealed liquid cell. This will be used to correct the sample spectrum.
-
Sample Loading: Using a gas-tight syringe, carefully inject the this compound sample into the sealed liquid cell, ensuring no air bubbles are trapped inside.[5][6]
-
Sample Spectrum Acquisition: Place the filled cell in the spectrometer's sample holder and acquire the infrared spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, carefully clean the cell by flushing it with an appropriate solvent and drying it with a stream of dry nitrogen.[4]
4.3. Procedure using an ATR-FTIR Accessory
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.[7]
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal surface, ensuring it completely covers the crystal. For volatile liquids, it is important to acquire the spectrum promptly after sample application.[7]
-
Sample Spectrum Acquisition: Acquire the infrared spectrum.
-
Data Processing: The software will generate the final spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent.[6]
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.
This comprehensive guide provides the essential information for researchers and professionals working with this compound to effectively utilize infrared spectroscopy for its identification and characterization. The provided data, protocols, and workflow are intended to facilitate accurate and reproducible results in a laboratory setting.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. jascoinc.com [jascoinc.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. pubs.acs.org [pubs.acs.org]
The Synthesis of Bicyclo[4.2.0]octa-2,4-diene: A Historical and Technical Guide
An In-depth Exploration of the Discovery, Synthetic Methodologies, and Physicochemical Properties of a Key Bicyclic Diene
Abstract
Bicyclo[4.2.0]octa-2,4-diene, a fascinating bicyclic hydrocarbon, holds a significant place in the study of pericyclic reactions and has served as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the discovery and history of its synthesis, with a particular focus on the seminal thermal equilibrium and photochemical pathways. Detailed experimental protocols for the preparation of its direct precursor and its subsequent conversion are provided, alongside a thorough compilation of its spectroscopic and thermodynamic properties. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important carbocycle.
Discovery and Historical Context
The history of this compound is intrinsically linked to the study of the thermal and photochemical behavior of 1,3,5-cyclooctatriene (B161208). In the mid-20th century, the pioneering work of Arthur C. Cope and his collaborators laid the foundation for our understanding of the dynamic relationship between these two isomers. Their research revealed that 1,3,5-cyclooctatriene exists in a mobile equilibrium with its valence tautomer, this compound. This discovery was a landmark in the field of physical organic chemistry, providing a classic example of a pericyclic reaction, specifically a [4π]-electrocyclization.
The Woodward-Hoffmann rules, developed in the 1960s, provided a theoretical framework for understanding the stereochemical outcomes of such reactions, further cementing the importance of the cyclooctatriene-bicyclo[4.2.0]octadiene system as a model for studying these fundamental principles. These rules predict that the thermal interconversion is a conrotatory process, while the photochemical pathway proceeds via a disrotatory mechanism.
Synthetic Pathways
The two primary routes to this compound are the thermal isomerization of 1,3,5-cyclooctatriene and the photochemical cyclization of the same precursor. Both methods are rooted in the principles of pericyclic reactions.
Thermal Isomerization
Heating 1,3,5-cyclooctatriene establishes a temperature-dependent equilibrium with this compound. At temperatures around 80-100°C, the equilibrium mixture contains approximately 85% 1,3,5-cyclooctatriene and 15% this compound. While this method provides access to the bicyclic structure, the isolation of pure this compound from the equilibrium mixture can be challenging due to the close boiling points of the isomers.
Photochemical Synthesis
The more synthetically viable method for preparing this compound is the ultraviolet irradiation of 1,3,5-cyclooctatriene. This photochemical reaction proceeds via a [4π]-electrocyclization, a process governed by the principles of orbital symmetry. The reaction is typically carried out in an inert solvent using a high-pressure mercury lamp. This method generally provides a higher proportion of the desired bicyclic product compared to the thermal equilibrium.
Experimental Protocols
Synthesis of 1,3,5-Cyclooctatriene (Precursor)
A common and effective method for the preparation of 1,3,5-cyclooctatriene is the dehydrobromination of a mixture of bromocyclooctadienes, which are in turn synthesized from the readily available 1,5-cyclooctadiene (B75094).
Step 1: Allylic Bromination of 1,5-Cyclooctadiene
-
Materials: 1,5-cyclooctadiene, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).
-
Procedure: A solution of 1,5-cyclooctadiene in CCl₄ is treated with NBS and a catalytic amount of BPO. The mixture is heated to reflux. The reaction progress is monitored by the consumption of NBS. After completion, the succinimide (B58015) byproduct is filtered off, and the filtrate is washed with water and dried. The solvent is removed under reduced pressure to yield a mixture of bromocyclooctadienes.
Step 2: Dehydrobromination of Bromocyclooctadienes
-
Materials: Mixture of bromocyclooctadienes, lithium chloride (LiCl), lithium carbonate (Li₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure: The crude mixture of bromocyclooctadienes is dissolved in DMF. LiCl and Li₂CO₃ are added, and the mixture is heated. The reaction is monitored by gas chromatography. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with a low-boiling hydrocarbon solvent (e.g., pentane). The organic layer is washed with water, dried, and the solvent is carefully removed by distillation. The resulting 1,3,5-cyclooctatriene is purified by fractional distillation.
Photochemical Synthesis of this compound
-
Materials: 1,3,5-cyclooctatriene, inert solvent (e.g., hexane (B92381) or diethyl ether).
-
Apparatus: A photochemical reactor equipped with a quartz immersion well and a high-pressure mercury lamp.
-
Procedure: A dilute solution of 1,3,5-cyclooctatriene in an inert solvent is placed in the photochemical reactor. The solution is irradiated with ultraviolet light while being cooled to maintain a low reaction temperature. The progress of the reaction is monitored by gas chromatography to determine the ratio of this compound to the starting material. Once a desired conversion is reached, the irradiation is stopped. The solvent is carefully removed by distillation at atmospheric pressure. The resulting mixture of 1,3,5-cyclooctatriene and this compound can be separated by preparative gas chromatography or careful fractional distillation.
Data Presentation
Quantitative Data for Synthetic Methods
| Parameter | Thermal Isomerization | Photochemical Synthesis |
| Starting Material | 1,3,5-Cyclooctatriene | 1,3,5-Cyclooctatriene |
| Typical Temperature | 80-100 °C | 0-25 °C |
| Product Ratio (BCOD:COT) | ~15:85 at equilibrium | Varies with irradiation time |
| Typical Yield of BCOD | Not applicable (equilibrium) | Up to 40-50% (isolated) |
| Byproducts | None (in equilibrium) | Benzene, ethylene, other isomers |
BCOD: this compound; COT: 1,3,5-Cyclooctatriene
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀ |
| Molecular Weight | 106.17 g/mol |
| CAS Number | 3725-28-8 |
| Appearance | Colorless liquid |
| Boiling Point | ~135-136 °C |
| ¹H NMR (CDCl₃, δ) | Signals for the minor valence isomer may be observed in a mixture with 1,3,5-cyclooctatriene.[1] |
| ¹³C NMR (CDCl₃, δ) | Signals for the minor valence isomer may be observed in a mixture with 1,3,5-cyclooctatriene.[1] |
| IR Spectrum (thin film, cm⁻¹) | 3000, 2920, 2875, 2830, 1635, 1605, 1445, 1425, 1220, 690, 635 (as a mixture with 1,3,5-cyclooctatriene).[1] |
| Mass Spectrum (m/z) | Molecular ion at 106 |
Mandatory Visualizations
Caption: Thermal equilibrium between 1,3,5-cyclooctatriene and this compound.
Caption: Photochemical synthesis of this compound from 1,3,5-cyclooctatriene.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound represents a cornerstone in the study of pericyclic reactions. From its discovery as a valence tautomer of 1,3,5-cyclooctatriene by Arthur C. Cope to its more controlled synthesis via photochemical means, this molecule has provided invaluable insights into the fundamental principles that govern chemical reactivity. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers to explore the rich chemistry of this important bicyclic diene and to utilize it in the synthesis of more complex molecular architectures. The interplay of thermal and photochemical conditions in dictating the reaction outcome continues to be a powerful illustration of the predictive power of modern organic chemistry.
References
Early Studies on the Reactivity of Bicyclo[4.2.0]octa-2,4-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[4.2.0]octa-2,4-diene is a bridged carbocyclic compound that has served as a valuable scaffold in organic synthesis and as a subject of fundamental reactivity studies. Its strained four-membered ring fused to a cyclohexadiene system imparts a unique combination of reactivity, making it susceptible to a variety of thermal, photochemical, and cycloaddition reactions. This technical guide provides an in-depth overview of the early seminal studies that elucidated the core reactivity of this fascinating molecule, presenting detailed experimental protocols, quantitative data, and mechanistic pathways.
Core Reactivity Themes
The early investigations into the reactivity of this compound and its derivatives primarily focused on three key areas:
-
Thermal Rearrangements: The valence isomerization between this compound and 1,3,5-cyclooctatriene (B161208) is a cornerstone of its chemistry.
-
Photochemical Transformations: Irradiation of this compound systems leads to a range of reactions, including electrocyclic ring-opening and fragmentation.
-
Cycloaddition Reactions: The diene moiety readily participates in [4+2] cycloaddition reactions with various dienophiles.
Thermal Reactivity: The Valence Tautomerism with 1,3,5-Cyclooctatriene
One of the most defining characteristics of this compound is its thermal equilibrium with its valence tautomer, 1,3,5-cyclooctatriene. Early studies established that this dynamic equilibrium favors the monocyclic triene.
Experimental Protocol: Thermal Equilibration of this compound
A sample of pure this compound can be subjected to thermal equilibration with 1,3,5-cyclooctatriene by heating. The composition of the resulting equilibrium mixture is temperature-dependent.
Procedure: A sample of this compound is placed in a sealed tube under an inert atmosphere. The tube is then heated in an oil bath or oven at a specific temperature (e.g., 100 °C) for a sufficient time to reach equilibrium. After cooling, the composition of the hydrocarbon mixture is determined by methods such as fractional distillation and refractive index measurements.[1]
Quantitative Data: Equilibrium Composition
| Temperature (°C) | % this compound | % 1,3,5-Cyclooctatriene | Reference |
| 100 | 15 | 85 | [1] |
Logical Relationship: Valence Tautomerization
Caption: Thermal equilibrium between this compound and 1,3,5-Cyclooctatriene.
Photochemical Reactivity
The photochemical behavior of this compound and its derivatives has been a rich area of investigation, revealing pathways for ring-opening and fragmentation.
Photosensitized Fragmentation of trans-7,8-Diacetoxythis compound
Early work on a diacetoxy derivative demonstrated that photosensitized irradiation leads to fragmentation, a reaction pathway distinct from direct irradiation.
Experimental Protocol: Photosensitized Fragmentation
This procedure outlines the photosensitized fragmentation of trans-7,8-diacetoxythis compound, which can be synthesized from cyclooctatetraene.
Synthesis of trans-7,8-Diacetoxythis compound: A suspension of mercury(II) acetate (B1210297) in glacial acetic acid is treated with cyclooctatetraene. The resulting white addition compound is decomposed by heating at 70–75 °C for 2 hours. The product is isolated by pouring the warm mixture into water, collecting the precipitated solid, and drying. This yields trans-7,8-diacetoxythis compound.[2]
Fragmentation Procedure: A solution of trans-7,8-diacetoxythis compound and a photosensitizer (e.g., benzophenone) in a suitable solvent (e.g., ether) is irradiated with a light source emitting at wavelengths greater than 300 nm. The progress of the reaction can be monitored by techniques such as gas chromatography to follow the formation of benzene (B151609) and 1,2-diacetoxyethylenes.
Quantitative Data: Synthesis of Precursor
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) | Reference |
| Cyclooctatetraene | Mercury(II) acetate in acetic acid | trans-7,8-Diacetoxythis compound | 75-77.5 | 52-55 | [2] |
Signaling Pathway: Photosensitized Fragmentation
Caption: Synthesis and photosensitized fragmentation of a this compound derivative.
Photochemical Electrocyclic Ring-Opening
Direct irradiation of this compound derivatives can lead to electrocyclic opening of the cyclobutene (B1205218) ring to form substituted 1,3,5,7-octatetraenes. This reactivity is a key transformation in the synthesis of complex molecules. For instance, the photochemical generation of a 2-azabicyclo[4.2.0]octa-4,7-diene derivative from a 2-vinyl-1,2-dihydropyridine precursor involves a cascade of electrocyclic reactions, initiated by a 6π-electrocyclic ring-opening, followed by an 8π-electrocyclization and a final 4π-electrocyclization.[3]
Experimental Workflow: Photochemical Synthesis of an Azabicyclo[4.2.0]octadiene
Caption: Proposed photochemical cascade for the formation of a 2-azabicyclo[4.2.0]octadiene.
Cycloaddition Reactivity
The conjugated diene system within this compound makes it a suitable substrate for [4+2] cycloaddition reactions, also known as Diels-Alder reactions.
Experimental Protocol: Diels-Alder Reaction with Dimethyl Acetylenedicarboxylate (B1228247)
The Diels-Alder adduct of this compound with dimethyl acetylenedicarboxylate can be formed, and this adduct can subsequently undergo a retro-Diels-Alder reaction upon pyrolysis to yield cyclobutene and dimethyl phthalate.[1]
Procedure: this compound is reacted with an equimolar amount of dimethyl acetylenedicarboxylate in a suitable solvent. The reaction mixture is heated to facilitate the cycloaddition. The resulting adduct can be isolated and purified. Pyrolysis of the purified adduct at elevated temperatures will yield cyclobutene and dimethyl phthalate.
Logical Relationship: Diels-Alder and Retro-Diels-Alder Reactions
Caption: Diels-Alder reaction of this compound and subsequent retro-reaction.
Conclusion
The early studies on the reactivity of this compound laid a crucial foundation for understanding the behavior of strained polycyclic systems. The interplay between its thermal valence tautomerism, diverse photochemical transformations, and participation in cycloaddition reactions has made it a versatile building block and a subject of enduring interest in organic chemistry. The detailed experimental protocols and quantitative data presented herein provide a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the replication and extension of these seminal findings.
References
Computational Modeling of Bicyclo[4.2.0]octa-2,4-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[4.2.0]octa-2,4-diene is a fascinating bicyclic hydrocarbon that serves as a key intermediate in various chemical transformations, including pericyclic reactions and the synthesis of complex carbocyclic frameworks. Its unique structural and electronic properties, arising from the fusion of a cyclobutene (B1205218) and a cyclohexadiene ring, make it a compelling subject for computational investigation. This technical guide provides an in-depth overview of the computational modeling of this compound, focusing on its thermal rearrangements and potential for derivatization. It is intended to serve as a valuable resource for researchers in physical organic chemistry, computational chemistry, and drug development who are interested in the theoretical and practical aspects of this versatile molecule.
Physicochemical and Spectroscopic Properties
This compound (CAS RN: 3725-28-8) is a colorless liquid with a molecular formula of C₈H₁₀ and a molecular weight of 106.17 g/mol .[1][2][3][4] Its structure and key identifiers are provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ | [4] |
| Molecular Weight | 106.17 g/mol | [4] |
| CAS Number | 3725-28-8 | [1][2][3][4] |
| IUPAC Name | This compound | [4] |
| InChIKey | JTIKVKRPISBACC-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | C1CC2C(C1)C=CC=C2 | [4] |
Spectroscopic data provide valuable insights into the molecule's structure and bonding. While raw spectra are often found in specialized databases, characteristic spectral features can be summarized.
| Spectroscopic Data | Description |
| ¹³C NMR | Expected to show distinct signals for the sp² hybridized carbons of the diene and the sp³ hybridized carbons of the saturated portion of the rings. |
| ¹H NMR | Signals corresponding to olefinic protons in the cyclohexadiene ring and aliphatic protons in the cyclobutane (B1203170) and saturated part of the six-membered ring are anticipated. |
| IR Spectroscopy | Characteristic C-H stretching frequencies for both sp² and sp³ carbons, as well as C=C stretching vibrations for the diene system. |
| Mass Spectrometry | A molecular ion peak at m/z = 106, with a fragmentation pattern characteristic of the bicyclic structure. |
Computational Modeling of Thermal Rearrangements
The thermal behavior of this compound is of significant interest, as it can undergo several pericyclic reactions. Computational chemistry plays a crucial role in elucidating the mechanisms and energetics of these transformations.
Electrocyclic Ring-Opening
This compound is a valence isomer of cyclooctatetraene (B1213319) and can undergo a thermal 6-electron electrocyclic ring-opening to form 1,3,5-cyclooctatriene. This reaction is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules.
2.2.[1][4] Sigmatropic Shifts
At higher temperatures, this compound systems can also undergo[1][4] sigmatropic shifts.[5][6] Computational studies have explored both concerted and stepwise biradical-mediated pathways for these rearrangements.[5] The feasibility of these shifts is often dependent on the substitution pattern of the molecule.[5]
Computational Methodologies
A variety of computational methods have been employed to study the reaction mechanisms of this compound. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost.
Table 1: Calculated Reaction Barriers for Thermal Rearrangements of this compound Derivatives
| Reaction Type | Computational Method | Basis Set | Calculated Barrier (kcal/mol) | Reference |
| Electrocyclic Ring-Opening | M06-2X | 6-31+G(d,p) | ~29-33 | [5] |
| Stepwise[1][4] Sigmatropic Shift | M06-2X | 6-31+G(d,p) | Comparable to electrocyclic barrier | [5] |
| Concerted[1][4] Sigmatropic Shift | M06-2X | 6-31+G(d,p) | Higher than stepwise pathway | [5] |
| Cope Rearrangement (of bridged derivatives) | B3LYP | 6-31G* | 19.6 - 33.4 | [7] |
Note: The values presented are approximate and can vary based on the specific derivative and computational level of theory.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various routes, often involving cycloaddition reactions. A common starting material is cyclooctatetraene.[8]
Protocol: Synthesis of Halogenated this compound [8]
-
Photooxygenation: A solution of trans-7,8-dibromothis compound (derived from cyclooctatetraene) in an appropriate solvent (e.g., dichloromethane) is irradiated with a high-pressure mercury lamp in the presence of a photosensitizer (e.g., Rose Bengal) while bubbling oxygen through the solution.
-
Reduction: The resulting endoperoxide is reduced using a mild reducing agent, such as thiourea (B124793) or triphenylphosphine, in a solvent like methanol (B129727) or dichloromethane.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.
Protocol: Trapping of Unstable Bicyclo[4.2.0]octa-2,4-dien-7-one[10]
-
Trapping Reaction: The unstable tautomer, bicyclo[4.2.0]octa-2,4-dien-7-one, is generated in situ and immediately trapped with benzylideneacetoneiron tricarbonyl in a suitable solvent like benzene (B151609) at elevated temperatures.
-
Isolation of the Complex: The stable iron tricarbonyl complex is isolated by crystallization.
-
Oxidative Cleavage: The desired ketone is liberated from the iron complex by oxidative cleavage using ceric ammonium (B1175870) nitrate (B79036) at low temperatures (-30 °C).
-
Purification: The final product is purified by chromatography.
Visualization of Computational and Experimental Workflows
Computational Workflow for Reaction Mechanism Analysis
The following diagram illustrates a typical computational workflow for investigating the reaction mechanism of a thermal rearrangement of this compound.
Caption: A generalized workflow for computational analysis of a reaction mechanism.
Logical Relationship in Thermal Rearrangements
The thermal rearrangements of this compound can be represented as a network of competing and sequential reactions. The following diagram illustrates the relationship between the reactant, transition states, and products for electrocyclic ring-opening and a[1][4] sigmatropic shift.
Caption: Competing thermal rearrangement pathways of this compound.
Relevance to Drug Development
While this compound itself is not known for significant biological activity, its rigid, three-dimensional scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. Substituted derivatives have been investigated for their anticancer properties.[9] The computational modeling of these core structures is essential for understanding their conformational preferences and reactivity, which are key factors in designing molecules that can effectively interact with biological targets. For instance, understanding the stability and reactivity of different conformers can aid in the rational design of enzyme inhibitors or receptor ligands.
A Plausible Signaling Pathway for a Bioactive Derivative
Although no specific signaling pathway has been elucidated for this compound, a hypothetical mechanism for a cytotoxic derivative could involve the inhibition of a key cellular proliferation pathway, such as the MAPK/ERK pathway.
Caption: A hypothetical signaling pathway inhibited by a bioactive derivative.
Conclusion
Computational modeling provides indispensable tools for understanding the complex chemical behavior of this compound. Through the application of quantum chemical methods, researchers can predict and rationalize its reactivity in various thermal rearrangements, guiding synthetic efforts and the design of novel derivatives. The structural insights gained from these computational studies are valuable for the development of new molecules with potential applications in materials science and medicine. This guide serves as a foundational resource for professionals seeking to leverage computational chemistry in their exploration of this important bicyclic system.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Bicyclo(4.2.0)octa-2,4-diene | C8H10 | CID 138024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Possibility of [1,5] sigmatropic shifts in bicyclo[4.2.0]octa-2,4-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound [webbook.nist.gov]
Theoretical Stability of Bicyclo[4.2.0]octa-2,4-diene: A Comprehensive Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the stability of bicyclo[4.2.0]octa-2,4-diene. This bicyclic compound is a key intermediate in various chemical transformations, and understanding its stability is crucial for predicting reaction outcomes and designing novel synthetic pathways. This document summarizes key quantitative data from computational studies, details the theoretical methodologies employed, and visualizes the relationships between its isomeric forms and reaction pathways.
Core Concepts: Isomeric Relationships and Stability
This compound exists in equilibrium with its valence isomer, 1,3,5-cyclooctatriene. The stability of this compound is intrinsically linked to this relationship and is influenced by steric and electronic factors. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the energetic landscape of this system.
A significant aspect of its chemistry involves the 8π-6π electrocyclization cascade of 1,3,5,7-tetraenes, where the 6π ring closure of a cyclooctatriene intermediate leads to the this compound scaffold.[1] The rate-determining step in this cascade is typically the 6π electrocyclization, and its feasibility is highly dependent on the substitution pattern of the initial tetraene.[1]
Quantitative Analysis of Stability
Computational studies have provided valuable quantitative data on the relative energies and reaction barriers of this compound and its related isomers. The following table summarizes key energetic parameters from theoretical investigations.
| Compound/Transition State | Level of Theory | Calculated Parameter | Value (kcal/mol) | Reference |
| This compound | M06-2X/6-31+G(d,p) | Relative Energy | Isoenergetic with 1,3,5-cyclooctatriene | [1] |
| 1,3,5-Cyclooctatriene | M06-2X/6-31+G(d,p) | Relative Energy | Isoenergetic with this compound | [1] |
| Bicyclo[4.2.0]octa-2,4,7-triene | DFT | Relative Energy | Higher than Cyclooctatetraene | [2] |
| Cyclooctatetraene | DFT | Relative Energy | Lower than Bicyclo[4.2.0]octa-2,4,7-triene | [2] |
| Stepwise[3] Sigmatropic Alkyl Shift TS | Computational Study | Reaction Barrier | Comparable to norcaradiene walk rearrangement | [4][5] |
| Concerted[3] Sigmatropic Alkyl Shift TS | Computational Study | Reaction Barrier | Higher than stepwise pathway | [5] |
Theoretical and Experimental Protocols
The theoretical investigation into the stability of this compound and its reaction pathways involves sophisticated computational chemistry techniques.
Computational Methodologies
A prevalent method for these analyses is Density Functional Theory (DFT) , particularly with hybrid functionals like M06-2X . This functional is known for its accuracy in predicting thermochemistry and reaction barriers in organic systems. The choice of basis set is also critical, with 6-31+G(d,p) being a common selection that provides a good balance between computational cost and accuracy by including polarization and diffuse functions.[1]
The general workflow for these theoretical studies can be summarized as follows:
-
Geometry Optimization: The three-dimensional structures of all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. A minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values.
-
Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a transition state connects the correct reactant and product.
Experimental Validation
Theoretical predictions are often corroborated by experimental data. For instance, experiments on deuterated analogues have been used to confirm the calculated large differences in energy barriers between electrocyclic and sigmatropic pathways.[5]
Visualizing Reaction Pathways and Isomeric Relationships
The following diagrams, generated using the DOT language, illustrate the key relationships and transformations of this compound.
Caption: Valence tautomerism of this compound.
References
Mechanistic Deep Dive: The Electrocyclization of Bicyclo[4.2.0]octa-2,4-diene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The electrocyclization of bicyclo[4.2.0]octa-2,4-diene and its derivatives represents a cornerstone of pericyclic reactions, offering a powerful tool for the stereospecific synthesis of complex cyclic systems. This technical guide provides a comprehensive examination of the mechanistic intricacies of this transformation, synthesizing key findings from experimental and computational investigations. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this fundamental reaction. The strategic manipulation of the this compound framework is of significant interest in the synthesis of natural products and novel therapeutic agents.
Core Mechanistic Principles
The thermal interconversion of this compound to its valence isomer, 1,3,5-cyclooctatriene (B161208), is a classic example of a 6-electron electrocyclic reaction. According to the Woodward-Hoffmann rules, a 6π thermal electrocyclization proceeds via a disrotatory ring closure. In the reverse reaction, the ring-opening of this compound, the electrons of the breaking sigma bond move in a disrotatory fashion. This stereochemical control is a hallmark of concerted pericyclic reactions and is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the acyclic partner.
The overall transformation is often part of a more complex reaction cascade, particularly in biosynthetic pathways and biomimetic syntheses. The formation of the this compound skeleton frequently arises from an 8π-6π electrocyclization cascade of a 1,3,5,7-octatetraene (B1254726) precursor. This cascade involves an initial 8π conrotatory electrocyclization to form a cyclooctatriene intermediate, which then undergoes a 6π disrotatory electrocyclization to yield the bicyclic diene.
Quantitative Thermodynamic and Kinetic Data
The gas-phase thermal isomerization of this compound to 1,3,5-cyclooctatriene has been the subject of experimental investigation. The following table summarizes key thermodynamic data for this equilibrium.
| Parameter | Value | Units | Reference |
| Standard Enthalpy of Reaction (ΔrH°) | -0.58 ± 0.07 | kJ/mol | [1] |
| Standard Enthalpy of Formation (ΔfH°gas) | 183.3 | kJ/mol | [1] |
Computational studies have provided further insight into the energetics of this reaction and the preceding 8π electrocyclization step. These studies allow for the calculation of activation energies and free energy barriers, which are crucial for understanding the reaction kinetics.
Experimental Protocols
The investigation of the electrocyclization of this compound necessitates precise experimental techniques to monitor the reaction kinetics and product distribution. Gas-phase studies are often employed to probe the intrinsic reactivity of the molecule without solvent effects.
Gas-Phase Kinetic Analysis via Gas Chromatography (GC)
This protocol outlines a general method for studying the thermal isomerization of this compound in the gas phase using a static reactor system coupled with gas chromatography for analysis.
1. Sample Preparation:
-
Synthesize and purify this compound. The purity should be verified by GC and NMR spectroscopy.
-
Prepare a dilute gas-phase sample by introducing a known partial pressure of the diene into a temperature-controlled, inert reaction vessel (e.g., a Pyrex bulb). An internal standard (e.g., a non-reactive alkane) should be included for accurate quantification.
2. Kinetic Run:
-
The reaction vessel is maintained at a constant temperature in a thermostated oven or furnace.
-
At timed intervals, a small aliquot of the gas mixture is withdrawn from the reaction vessel using a gas-tight syringe.
-
The withdrawn sample is immediately injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar stationary phase) and a flame ionization detector (FID).
3. Data Analysis:
-
The concentrations of the reactant (this compound) and the product (1,3,5-cyclooctatriene) are determined from the integrated peak areas in the chromatograms, relative to the internal standard.
-
The reaction is expected to follow first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the reactant concentration versus time, which should yield a straight line with a slope of -k.
-
By performing kinetic runs at several different temperatures, the Arrhenius parameters (activation energy, Ea, and pre-exponential factor, A) can be determined from an Arrhenius plot (ln k vs. 1/T).
In-Situ NMR Spectroscopy for Solution-Phase Studies
For studying the electrocyclization in solution, in-situ NMR spectroscopy is a powerful, non-invasive technique.
1. Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., toluene-d8) in an NMR tube. A high-boiling solvent is necessary for thermal studies.
-
Add a known amount of an internal standard with sharp, well-resolved signals that do not overlap with the reactant or product signals.
2. Kinetic Run:
-
The NMR tube is placed in the NMR spectrometer, and the probe is heated to the desired reaction temperature.
-
A series of ¹H NMR spectra are acquired at regular time intervals. Automated acquisition is recommended.
3. Data Analysis:
-
The relative concentrations of the reactant and product are determined by integrating characteristic, well-resolved signals for each species in the NMR spectra.
-
The kinetic analysis is performed similarly to the GC method, applying the appropriate integrated rate law for a first-order reaction.
Visualizing the Reaction Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathway and a generalized experimental workflow for studying the electrocyclization of this compound.
Conclusion
The electrocyclization of this compound is a well-defined pericyclic reaction governed by the principles of orbital symmetry. Its predictable stereochemistry and participation in elegant reaction cascades make it a valuable transformation in synthetic chemistry. A thorough understanding of its mechanism, supported by both experimental kinetic data and computational modeling, is essential for its effective application in the design and synthesis of complex molecules, including those with potential therapeutic applications. This guide provides a foundational framework for researchers to delve into the mechanistic investigation of this important reaction.
References
Unraveling the Isomerization Maze: A Deep Dive into the Potential Energy Surface of Bicyclo[4.2.0]octa-2,4-diene
For Researchers, Scientists, and Drug Development Professionals
The isomerization of bicyclo[4.2.0]octa-2,4-diene and its derivatives is a cornerstone of pericyclic reactions, with profound implications in synthetic chemistry and the design of complex molecular architectures relevant to drug development. Understanding the intricate potential energy surface (PES) governing these transformations is paramount for predicting reaction outcomes, controlling stereochemistry, and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the core isomerization pathways, supported by quantitative data, detailed experimental and computational protocols, and visual representations of the reaction landscapes.
Core Isomerization Pathways: A Landscape of Electrocyclization and Sigmatropic Shifts
The thermal behavior of this compound is primarily dominated by a valence isomerization to 1,3,5-cyclooctatriene.[1][2] This transformation proceeds through an electrocyclic ring-opening of the cyclobutene (B1205218) moiety. However, the PES is not limited to this single pathway. Computational and experimental studies have revealed the potential for[3] sigmatropic shifts, particularly in substituted systems, adding another layer of complexity to the reaction manifold.[4][5]
The key isomerization pathways explored are:
-
Electrocyclic Ring-Opening: The most facile pathway involves the conrotatory opening of the cyclobutene ring to yield cis,cis,cis-1,3,5-cyclooctatriene. This process is governed by the principles of orbital symmetry.[6]
-
[3] Sigmatropic Shifts: While computationally predicted to have higher activation barriers in the parent molecule,[3] sigmatropic shifts can become competitive in substituted bicyclo[4.2.0]octa-2,4-dienes.[5] These rearrangements can occur via a concerted or a stepwise biradical-mediated mechanism.[4] The feasibility of the stepwise pathway is suggested to be dependent on appropriate substitution.[5]
Quantitative Analysis of the Potential Energy Surface
Computational studies have been instrumental in quantifying the energetic landscape of this compound isomerization. The following tables summarize key energetic parameters for the primary electrocyclic ring-opening pathway and a competing[3] sigmatropic shift, providing a comparative view of their feasibility.
Table 1: Calculated Energetics for the Electrocyclic Ring-Opening of this compound to 1,3,5-Cyclooctatriene
| Parameter | Value (kcal/mol) | Computational Method |
| Gibbs Free Energy of Activation (ΔG‡) | ~27 | M06-2X/6-31+G(d,p) |
Note: The activation energy for the 8π-6π electrocyclization cascade of the parent 1,3,5,7-octatetraene (B1254726) to this compound is reported, which provides an estimate for the reverse reaction. The forward reaction from the bicyclic system would have a related but different barrier.[7]
Table 2: Calculated Reaction Barriers for Isomerization Pathways of Substituted Bicyclo[4.2.0]octa-2,4-dienes
| Isomerization Pathway | Reaction Barrier (kcal/mol) | Computational Method | Note |
| Electrocyclic Ring-Opening | Lower Barrier | Not specified in abstract | Favored pathway |
| Concerted[3] Sigmatropic Shift | Higher Barrier | Not specified in abstract | Less favorable |
| Stepwise Biradical-mediated[3] Sigmatropic Shift | Comparable to Norcaradiene Walk Rearrangement | Not specified in abstract | Feasible with appropriate substitution |
These data are based on a computational and experimental study on substituted this compound systems.[5]
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key isomerization pathways and their relationships on the potential energy surface.
Caption: Primary isomerization pathways of this compound.
References
- 1. 1,3,5-Cyclooctatriene|C8H10|CAS 1871-52-9 [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Possibility of [1,5] Sigmatropic Shifts in Bicyclo[4.2.0]octa-2,4-dienes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Valence Tautomerism of Bicyclo[4.2.0]octa-2,4-diene and 1,3,5-Cyclooctatriene
[December 22, 2025]
Abstract
Valence tautomerism, a form of isomerism involving the reorganization of bonding electrons, is a fundamental concept in organic chemistry. This technical guide provides an in-depth examination of the dynamic equilibrium between bicyclo[4.2.0]octa-2,4-diene and its monocyclic valence tautomer, 1,3,5-cyclooctatriene (B161208). This interconversion represents a classic example of a thermally controlled electrocyclic reaction. This document consolidates thermodynamic and kinetic data, details key experimental protocols for synthesis and analysis, and presents a mechanistic overview. The content is intended for researchers, scientists, and professionals in drug development who are engaged with the principles of molecular rearrangements and conformational analysis.
Introduction to Valence Tautomerism
Valence tautomers are isomers that can interconvert through a pericyclic rearrangement of electrons and atomic positions, without the migration of an atom or group. The equilibrium between this compound and 1,3,5-cyclooctatriene is a canonical example of this phenomenon.[1][2] The transformation involves the reversible 6-electron electrocyclic ring-opening of the cyclobutene (B1205218) moiety in the bicyclic structure to form the conjugated triene system of the monocyclic form.[3] This equilibrium is highly sensitive to temperature, with the monocyclic tautomer, 1,3,5-cyclooctatriene, generally being the major species under standard conditions.[4]
The Tautomeric Equilibrium: Mechanism and Energetics
The interconversion between this compound and 1,3,5-cyclooctatriene is a concerted electrocyclic process governed by the Woodward-Hoffmann rules. The thermal ring-opening of the bicyclic tautomer to the monocyclic form is a disrotatory process. The reverse reaction, the ring-closure of 1,3,5-cyclooctatriene, is also a thermally allowed disrotatory process.
Figure 1: The thermal equilibrium between this compound and 1,3,5-cyclooctatriene.
Quantitative Thermodynamic and Kinetic Data
The equilibrium is characterized by a small enthalpy difference between the two tautomers. The monocyclic 1,3,5-cyclooctatriene is the thermodynamically more stable isomer, albeit by a narrow margin in the gas phase.
| Parameter | Value | Conditions | Method | Source |
| Equilibrium Ratio | ~7:1 (COT:BCO) | Not specified | NMR | Organic Syntheses |
| ΔrH° (BCO → COT) | -0.58 ± 0.07 kJ/mol | Gas Phase | Eqk | NIST WebBook[5][6] |
| ΔfH°gas (BCO) | 183.3 kJ/mol | Gas Phase | Eqk | NIST WebBook[5][6] |
| ΔfH°gas (BCO) | 189.2 kJ/mol | Gas Phase | Chyd | NIST WebBook[5][6] |
| Free Energy Barrier (ΔG‡) | Close to parent system reported by Huisgen | Computational | DFT | J. Org. Chem.[7][8] |
BCO: this compound; COT: 1,3,5-Cyclooctatriene; Eqk: Equilibrium measurement; Chyd: Combustion calorimetry.
Experimental Protocols
The study of this tautomeric system requires specific synthetic and analytical methodologies due to the labile nature of the bicyclic isomer and the dynamic equilibrium.
Synthesis and Isolation
Protocol 1: Synthesis of 1,3,5-Cyclooctatriene from 1,5-Cyclooctadiene (B75094)
This procedure, adapted from Organic Syntheses, yields 1,3,5-cyclooctatriene, which exists in equilibrium with its bicyclic tautomer.[4]
-
Allylic Bromination: 1,5-cyclooctadiene is treated with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride under reflux. This produces a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene.
-
Dehydrobromination: The resulting mixture of brominated compounds is subjected to dehydrobromination using a base system, such as lithium chloride and lithium carbonate in dimethylformamide (DMF), at elevated temperatures.
-
Purification: The product, 1,3,5-cyclooctatriene, is isolated by distillation. It should be noted that the distillate is an equilibrium mixture of the two valence tautomers.[4]
Protocol 2: Trapping of Bicyclo[4.2.0]octa-2,4-dien-7-one
Due to its instability, derivatives of the bicyclic tautomer are often studied by trapping them.
-
Complexation: 2,4,6-cyclooctatrienone is reacted with an enoneiron tricarbonyl reagent, such as benzylideneacetoneiron tricarbonyl, in benzene (B151609) at approximately 55 °C.[9]
-
Trapping: The iron tricarbonyl reagent selectively traps the bicyclic tautomer (bicyclo[4.2.0]octa-2,4-dien-7-one) as a stable iron tricarbonyl complex.[9][10]
-
Isolation: The stable complex can be isolated and purified by crystallization.
-
Cleavage: The desired, unstable bicyclic ketone can be liberated from the complex via oxidative cleavage, for instance, with ceric ammonium (B1175870) nitrate (B79036) at low temperatures (e.g., -30 °C).[9][10]
Spectroscopic Analysis of Tautomeric Equilibrium
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for characterizing the components of the equilibrium mixture and determining their relative concentrations.[11]
-
Sample Preparation: A sample of the purified equilibrium mixture is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: A ¹H NMR spectrum is acquired. For 1,3,5-cyclooctatriene, characteristic signals appear around δ 5.50–6.00 (m, 6H) and δ 2.43 (s, 4H).[4] Signals for the minor this compound tautomer may also be observable.
-
¹³C NMR Acquisition: A ¹³C NMR spectrum will show signals for 1,3,5-cyclooctatriene around δ 28.0, 125.9, 126.7, and 135.5.[4]
-
Quantitative Analysis: The ratio of the tautomers can be determined by integrating the characteristic, non-overlapping signals corresponding to each species in the ¹H NMR spectrum.
-
Variable Temperature (VT) NMR: To study the kinetics and thermodynamics of the interconversion, spectra can be acquired over a range of temperatures. Changes in the equilibrium ratio and line-shape broadening can provide information about the activation energy of the process.
Figure 2: General experimental workflow for the synthesis and NMR analysis of the tautomeric system.
Conclusion
The valence tautomerism between this compound and 1,3,5-cyclooctatriene is a well-characterized and fundamental example of a pericyclic reaction in dynamic equilibrium. The monocyclic 1,3,5-cyclooctatriene is the dominant and more stable tautomer, though the bicyclic form is readily accessible through this thermal process. The study of this system, primarily through NMR spectroscopy, provides valuable quantitative data on the subtle energetic balance that governs molecular structure and reactivity. The principles illustrated by this equilibrium are highly relevant to the study of more complex molecular systems, including those of interest in medicinal chemistry and materials science, where tautomeric shifts can significantly impact biological activity and material properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. Possibility of [1,5] sigmatropic shifts in bicyclo[4.2.0]octa-2,4-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of bicyclo[4.2.0]octa-2,4-dien-7-one via trapping with benzylideneacetoneiron tricarbonyl - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Preparation of bicyclo[4.2.0]octa-2,4-dien-7-one via trapping with benzylideneacetoneiron tricarbonyl - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Bicyclo[4.2.0]octa-2,4-diene CAS number and chemical identifiers.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bicyclo[4.2.0]octa-2,4-diene, a bicyclic organic compound of significant interest in synthetic and mechanistic chemistry. This document consolidates key chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its characteristic pericyclic reactions.
Core Chemical Information
This compound is a structural isomer of cyclooctatriene and exists in a dynamic equilibrium with its valence tautomer, 1,3,5-cyclooctatriene (B161208). This equilibrium is a key feature of its chemistry and influences its reactivity and isolation.
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in chemical databases and literature.
| Identifier | Value |
| CAS Number | 3725-28-8[1][2][3] |
| IUPAC Name | This compound[4] |
| Molecular Formula | C₈H₁₀[1][2][3] |
| Molecular Weight | 106.165 g/mol [1][2][3] |
| InChI | InChI=1S/C8H10/c1-2-4-8-6-5-7(8)3-1/h1-4,7-8H,5-6H2[4] |
| InChIKey | JTIKVKRPISBACC-UHFFFAOYSA-N[4] |
| SMILES | C1CC2C(C1)C=CC=C2[4] |
Physicochemical Properties
Quantitative data for pure this compound is scarce due to its equilibrium with 1,3,5-cyclooctatriene. The data presented below are primarily computed properties or refer to the equilibrium mixture.
| Property | Value | Source |
| XLogP3 | 2.6 | Computed by PubChem[5] |
| Topological Polar Surface Area | 0 Ų | Computed by PubChem[5] |
| Complexity | 124 | Computed by PubChem[5] |
| Boiling Point (of equilibrium mixture) | 63-65 °C at 48 mmHg | Organic Syntheses[6] |
Synthesis and Experimental Protocols
The most well-documented synthesis of this compound involves a two-step procedure starting from 1,5-cyclooctadiene, which yields an equilibrium mixture with 1,3,5-cyclooctatriene.[6][7]
Synthesis of 1,3,5-Cyclooctatriene and this compound Equilibrium Mixture
This procedure is adapted from Organic Syntheses.[6][7]
Step 1: Allylic Bromination of 1,5-Cyclooctadiene
-
A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a heating mantle.
-
The flask is charged with 216.4 g (2.0 mol) of 1,5-cyclooctadiene, 44.5 g (0.25 mol) of N-bromosuccinimide (NBS), 0.5 g of benzoyl peroxide, and 700 mL of carbon tetrachloride.
-
The mixture is heated to a gentle reflux with stirring. The reaction will initiate, indicated by a rapid reflux.
-
Three additional 44.5 g portions (0.25 mol each) of NBS are added at 30-minute intervals.
-
After the final addition, heating is continued for 1.5 hours.
-
The mixture is cooled to room temperature and filtered with suction. The filter cake is washed with 150 mL of carbon tetrachloride.
-
The filtrate is washed once with 150 mL of water, dried over calcium chloride, and filtered.
-
The solvent is removed under reduced pressure, and the residue is fractionally distilled to yield a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene.
Step 2: Dehydrobromination to form the Equilibrium Mixture
-
A 2-liter, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet tube connected to a bubbler.
-
The flask is charged with 64.3 g (0.87 mol) of lithium carbonate, 36.9 g (0.87 mol) of lithium chloride, and 700 mL of N,N-dimethylformamide (DMF).
-
The mixture is stirred and heated to 90°C in an oil bath.
-
113.5 g (0.607 mol) of the bromocyclooctadiene mixture from Step 1 is added dropwise over 50 minutes. Rapid evolution of carbon dioxide will be observed.
-
After the addition is complete, heating is continued for 1 hour at 90-95°C.
-
The mixture is cooled to room temperature and diluted with 1 L of ice water.
-
The aqueous mixture is extracted twice with 200 mL portions of pentane.
-
The combined organic phases are washed twice with 100 mL portions of water, dried over sodium sulfate, and filtered.
-
The solvent is removed by distillation, and the residue is distilled under reduced pressure to give the equilibrium mixture of 1,3,5-cyclooctatriene and this compound. The reported ratio is approximately 7:1 in favor of the cyclooctatriene.[7]
Chemical Reactivity and Signaling Pathways
The chemistry of this compound is dominated by pericyclic reactions, including electrocyclic reactions and cycloadditions.
Electrocyclic Ring-Opening: The Valence Tautomerism
This compound is in a thermally allowed equilibrium with 1,3,5-cyclooctatriene through a 6π-electron electrocyclic reaction.[8] This process involves the opening of the cyclobutane (B1203170) ring to form the eight-membered ring system. The position of the equilibrium is dependent on temperature and substitution.
Caption: Valence tautomerization of this compound.
Synthesis Workflow
The synthesis of the this compound and 1,3,5-cyclooctatriene equilibrium mixture can be visualized as a two-step process.
Caption: Synthesis of the this compound equilibrium mixture.
[4+2] Cycloaddition (Diels-Alder Reaction)
This compound can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[9] This is a powerful method for the formation of new six-membered rings and the construction of complex polycyclic systems. The reaction involves the concerted interaction of the 4π-electron system of the diene with the 2π-electron system of a dienophile.
Caption: General scheme of a [4+2] cycloaddition with this compound.
Spectral Data
The following spectral data is for the equilibrium mixture of 1,3,5-cyclooctatriene and this compound, as reported in Organic Syntheses.[7]
-
¹H NMR (500 MHz, CDCl₃): δ 2.43 (s, 4H), 5.50–6.00 (m, 6H). Signals for the minor bicyclic isomer may be observed.
-
¹³C NMR (125 MHz, CDCl₃): δ 28.0, 125.9, 126.7, 135.5.
-
IR (thin film, cm⁻¹): 3000, 2920, 2875, 2830, 1635, 1605, 1445, 1425, 1220, 690, 635.
Conclusion
This compound is a fascinating molecule whose chemistry is intrinsically linked to its valence isomer, 1,3,5-cyclooctatriene. Its synthesis is well-established, and its reactivity, particularly in pericyclic reactions, makes it a valuable intermediate in organic synthesis. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences. Further investigation into the separation of the tautomers and the exploration of the reactivity of the pure bicyclic diene could open new avenues in synthetic chemistry.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Bicyclo(4.2.0)octa-2,4-diene | C8H10 | CID 138024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ååç©ç¾ç§ [kdpedia.kingdraw.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Synthesis of Bicyclo[4.2.0]octa-2,4-diene from Cyclooctatetraene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bicyclo[4.2.0]octa-2,4-diene, a valuable building block in organic synthesis, starting from commercially available cyclooctatetraene (B1213319). The primary synthetic route involves a two-step process: the reduction of cyclooctatetraene to 1,3,5-cyclooctatriene (B161208), followed by the thermal or photochemical isomerization to the target bicyclic diene.
Key Synthetic Pathways
The synthesis of this compound from cyclooctatetraene is most commonly achieved through an intermediate, 1,3,5-cyclooctatriene. This intermediate exists in a dynamic equilibrium with this compound.[1][2] The position of this equilibrium can be influenced by temperature.
Two primary methods for the conversion of 1,3,5-cyclooctatriene to this compound are thermal isomerization and photochemical rearrangement. The thermal method involves heating 1,3,5-cyclooctatriene to establish an equilibrium mixture from which the desired bicyclic compound can be isolated.[2] Photochemical methods can also be employed to facilitate this valence isomerization.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its precursor, 1,3,5-cyclooctatriene.
Table 1: Synthesis of 1,3,5-Cyclooctatriene from Cyclooctatetraene
| Parameter | Value | Reference |
| Reactants | ||
| Cyclooctatetraene | 1.0 molar equivalent | [2] |
| Sodium Metal | 2.2 molar equivalents | [2] |
| Solvent | Liquid Ammonia (B1221849) / Diethyl Ether | [2] |
| Reaction Temperature | -78 °C to reflux | [2] |
| Reaction Time | Not specified | |
| Yield | Not specified for isolated triene |
Table 2: Thermal Isomerization of 1,3,5-Cyclooctatriene
| Parameter | Value | Reference |
| Starting Material | 1,3,5-Cyclooctatriene | [2] |
| Reaction Temperature | 85-100 °C | [3] |
| Equilibrium Mixture | ~15% this compound | [3] |
| ~85% 1,3,5-Cyclooctatriene | [3] | |
| Purification Method | Distillation followed by selective complexation of 1,3,5-cyclooctatriene with silver nitrate (B79036) | [2] |
Table 3: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ | [4] |
| Molecular Weight | 106.16 g/mol | [4] |
| Boiling Point | Not specified | |
| Appearance | Colorless liquid | |
| ¹H NMR (CDCl₃) | δ (ppm): 5.6-6.1 (m, 4H, vinyl), 2.8-3.2 (m, 2H, bridgehead), 2.0-2.5 (m, 4H, methylene) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 128.9, 127.5, 125.8, 124.2 (vinyl), 40.1, 38.7 (bridgehead), 25.3, 22.9 (methylene) | |
| IR (thin film, cm⁻¹) | ~3020, 2925, 2850, 1640, 1440, 730, 680 |
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Cyclooctatriene from Cyclooctatetraene
This protocol describes the reduction of cyclooctatetraene to a mixture of cyclooctatrienes, which is then isomerized to the conjugated 1,3,5-cyclooctatriene.
Materials:
-
Cyclooctatetraene
-
Sodium metal
-
Liquid ammonia
-
Diethyl ether
-
Potassium tert-butoxide
-
tert-Butyl alcohol
-
Aqueous silver nitrate solution
Procedure: [2]
-
In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia.
-
Add sodium metal in small pieces to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Slowly add a solution of cyclooctatetraene in diethyl ether to the sodium-ammonia solution.
-
After the addition is complete, allow the ammonia to evaporate.
-
Carefully quench the reaction mixture with a proton source (e.g., ethanol (B145695) or ammonium (B1175870) chloride).
-
Extract the organic products with diethyl ether.
-
Wash the organic layer with an aqueous silver nitrate solution to remove any unreacted cyclooctatetraene.
-
The resulting mixture contains 1,3,5- and 1,3,6-cyclooctatriene. To convert the 1,3,6-isomer to the desired 1,3,5-isomer, heat the mixture with potassium tert-butoxide in tert-butyl alcohol.
-
Purify the resulting 1,3,5-cyclooctatriene by distillation.
Protocol 2: Thermal Synthesis of this compound
This protocol details the thermal isomerization of 1,3,5-cyclooctatriene to an equilibrium mixture containing this compound, followed by its isolation.
Materials:
-
1,3,5-Cyclooctatriene
-
Silver nitrate
-
Ethanol
-
Ammonium hydroxide
Procedure: [2]
-
Heat pure 1,3,5-cyclooctatriene at 80-100 °C for a brief period to establish the equilibrium between the triene and this compound.[3]
-
Cool the mixture and dissolve it in ethanol.
-
Add an aqueous solution of silver nitrate to selectively precipitate the 1,3,5-cyclooctatriene as a silver nitrate complex.
-
Filter off the silver nitrate complex. The filtrate contains the enriched this compound.
-
To recover the 1,3,5-cyclooctatriene, the silver nitrate complex can be decomposed with ammonium hydroxide.
-
The this compound in the filtrate can be further purified by distillation.
Visualizations
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Overall synthetic workflow from cyclooctatetraene.
Caption: Thermal equilibrium between the key intermediate and product.
References
Application Notes and Protocols for the Synthesis of Bicyclo[4.2.0]octa-2,4-diene via [4+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic routes to the bicyclo[4.2.0]octa-2,4-diene core structure, a key scaffold in various natural products and complex organic molecules. The primary focus is on [4+2] cycloaddition reactions, a powerful and versatile method for the construction of this bicyclic system. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways to aid in the practical application of these synthetic methods.
Introduction to this compound Synthesis
The this compound framework is a crucial structural motif found in a variety of biologically active compounds and serves as a versatile intermediate in organic synthesis. Its synthesis has been a subject of considerable interest, with [4+2] cycloaddition reactions, particularly the Diels-Alder reaction, emerging as a highly efficient strategy. These reactions offer a convergent and often stereocontrolled route to this complex bicyclic system. This document outlines several key [4+2] cycloaddition strategies, including thermal and photochemical methods, intramolecular variants, and domino reactions.
[4+2] Cycloaddition Strategies
Intermolecular Diels-Alder Reactions
The intermolecular Diels-Alder reaction is a classic and widely used method for the synthesis of six-membered rings. In the context of this compound synthesis, this typically involves the reaction of a cyclobutadiene (B73232) equivalent or a diene containing a cyclobutene (B1205218) ring with a suitable dienophile.
A notable example involves the reaction of a conjugated enyne with an electron-deficient cyclobutene. This reaction proceeds via a cascade involving two pericyclic processes. The initial [4+2] cycloaddition generates a strained six-membered cyclic allene (B1206475) which then isomerizes to the corresponding 1,3-cyclohexadiene, forming the this compound intermediate.[1]
Intramolecular Diels-Alder Reactions
Intramolecular [4+2] cycloaddition reactions provide a powerful tool for the construction of complex polycyclic systems. In the synthesis of this compound derivatives, a tethered diene and dienophile can undergo an intramolecular cycloaddition to form the desired bicyclic core. This approach is often employed in the synthesis of natural products containing this structural motif.
Domino Reactions
Domino reactions, or cascade reactions, offer an efficient approach to complex molecules by combining multiple bond-forming events in a single synthetic operation. The synthesis of this compound can be achieved through domino sequences, such as a palladium-catalyzed domino reaction of acyclic 2-bromoenynes and 2-bromoenediynes, which can lead to the formation of the bicyclic system through a series of cyclizations.[2]
Photochemical Cycloadditions
Photochemical methods, particularly [2+2] cycloadditions, can also be employed to construct the bicyclo[4.2.0]octane skeleton. Subsequent thermal rearrangement of the resulting cycloadduct can then lead to the formation of the desired this compound.
Quantitative Data Summary
The following tables summarize quantitative data for selected [4+2] cycloaddition reactions leading to this compound derivatives.
| Diene/Precursor | Dienophile/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Conjugated Enyne | Electron-deficient Cyclobutene | Thermal | This compound intermediate | Not specified | [1] |
| 1,8-Disubstituted Cyclooctatetraenes | Diazo Dienophiles | Varies | 7,8-Disubstituted bicyclo[4.2.0]octa-2,4-dienes | Varies | [3] |
| Acyclic 2-bromoenynes | - | Palladium catalyst | This compound derivatives | Varies | [2] |
| Cyclooctatetraene | - | Cobalt catalyst | Tricyclo[4.2.2.02,5]decenes via this compound intermediate | 74-80 | [4] |
| trans-7,8-dibromothis compound | Oxygen | Photooxygenation | Bicyclic endoperoxide | Not specified | [5] |
Experimental Protocols
Synthesis of a this compound Intermediate via Intramolecular [4+2] Cycloaddition of a Conjugated Enyne
This protocol is based on the general strategy described by Danheiser et al.[6]
Materials:
-
Conjugated enyne substrate
-
Electron-deficient cyclobutene derivative
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the conjugated enyne substrate in anhydrous toluene.
-
Add the electron-deficient cyclobutene derivative to the solution.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 to 110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound intermediate by column chromatography on silica (B1680970) gel.
Cobalt-Catalyzed [4π + 2π] Cycloaddition of 1,2-Dienes to 1,3,5-Cyclooctatriene[4]
Materials:
-
1,3,5-Cyclooctatriene (in equilibrium with this compound)
-
1,2-Diene
-
Co(acac)₂(dppe)
-
Zinc powder
-
Zinc iodide
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Inert atmosphere (Argon)
Procedure:
-
In a Schlenk tube under an argon atmosphere, add Co(acac)₂(dppe) and zinc powder to anhydrous DCE.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 1,3,5-cyclooctatriene, the 1,2-diene, and zinc iodide to the reaction mixture.
-
Heat the mixture at 60 °C for 20 hours.
-
After cooling to room temperature, quench the reaction by opening the flask to air and stirring for 10 minutes.
-
Filter the mixture through a short pad of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the tricyclo[4.2.2.02,5]decene product.
Diagrams
Caption: Generalized Diels-Alder reaction mechanism.
Caption: Workflow for cobalt-catalyzed cycloaddition.
Caption: Domino reaction for bicyclo[4.2.0]octadiene.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A [4 + 4] annulation strategy for the synthesis of eight-membered carbocycles based on intramolecular cycloadditions of conjugated enynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photochemical Synthesis of Bicyclo[4.2.0]octa-2,4-diene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photochemical synthesis of bicyclo[4.2.0]octa-2,4-diene derivatives. This class of compounds serves as a versatile scaffold in organic synthesis, finding applications in the development of novel therapeutic agents and complex molecular architectures. The primary synthetic routes involve photochemical electrocyclization of cyclooctatetraene (B1213319) (COT) and its derivatives, as well as [2+2] photocycloaddition reactions between benzene (B151609) derivatives and alkenes.
Core Concepts and Reaction Pathways
The synthesis of the this compound core is predominantly achieved through pericyclic reactions, governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules.[1][2] The two main photochemical strategies are:
-
8π Electrocyclization of Cyclooctatetraenes: Cyclooctatetraene (COT) and its substituted derivatives exist in equilibrium with their bicyclic valence isomer, bicyclo[4.2.0]octa-2,4,7-triene.[3] Photochemical irradiation promotes an 8π electrocyclization to form this bicyclic system, which can be subsequently functionalized. This method is particularly useful for accessing a variety of substituted bicyclo[4.2.0]octadiene systems.
-
[2+2] Photocycloaddition of Benzene Derivatives: The photocycloaddition of alkenes to electronically excited benzene derivatives can proceed via ortho ([2+2]), meta ([2+3]), or para ([2+4]) pathways.[4] The ortho cycloaddition is the most direct route to the this compound skeleton. This approach is valuable for constructing highly functionalized and complex polycyclic systems.
Below is a generalized workflow for the photochemical synthesis of this compound derivatives.
References
Catalytic Routes to Substituted Bicyclo[4.2.0]octa-2,4-dienes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of substituted bicyclo[4.2.0]octa-2,4-dienes, a core structural motif in various natural products and compounds of medicinal interest. The following sections summarize key catalytic methodologies, present quantitative data in tabular format for easy comparison, and provide detailed experimental procedures for reproducible synthesis.
Rhodium(I)-Catalyzed Intramolecular [4+2] Cycloaddition of Ester-Tethered Diene-ynes
This method provides an efficient route to functionalized bicyclo[4.2.0]octa-2,4-diene systems through an intramolecular Diels-Alder reaction. The use of a cationic rhodium(I) catalyst enables the reaction to proceed under mild conditions.
Reaction Scheme:
A cationic rhodium(I) species, generated in situ from [Rh(COD)Cl]₂ and AgSbF₆, catalyzes the intramolecular [4+2] cycloaddition of ester-tethered 1,3-diene-8-yne derivatives. The reaction is typically carried out in fluorinated alcohols, which are believed to stabilize the cationic catalyst and promote the cycloaddition.
Quantitative Data Summary:
| Entry | Substrate (Diene-yne) | Product | Yield (%) |
| 1 | 2-Propynyl (2E,4E)-penta-2,4-dienoate | Bicyclo[4.2.0]octa-2,4-dien-7-one derivative | 85 |
| 2 | 2-Butynyl (2E,4E)-penta-2,4-dienoate | Methyl-substituted bicyclo[4.2.0]octa-2,4-dien-7-one derivative | 82 |
| 3 | 2-Propynyl (2E,4E)-hexa-2,4-dienoate | Methyl-substituted this compound derivative | 78 |
| 4 | (2E,4E)-Pentadienyl propiolate | This compound-7-carboxylate derivative | 75 |
Experimental Protocol: General Procedure
Materials:
-
[Rh(COD)Cl]₂ (1.0 mol%)
-
AgSbF₆ (2.2 mol%)
-
Ester-tethered diene-yne substrate (1.0 equiv)
-
Hexafluoroisopropanol (HFIP), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add [Rh(COD)Cl]₂ (0.005 mmol, 1.0 mol%) and AgSbF₆ (0.011 mmol, 2.2 mol%).
-
Add anhydrous HFIP (1.0 mL) and stir the mixture at room temperature for 10 minutes to generate the active cationic rhodium(I) catalyst.
-
In a separate flame-dried flask, dissolve the ester-tethered diene-yne substrate (0.5 mmol, 1.0 equiv) in anhydrous DCM (4.0 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) mixtures) to afford the desired this compound product.
Ruthenium-Catalyzed [2+2] Cycloaddition of Allenynes
This method provides access to bicyclo[4.2.0]octa-1(8),5-diene derivatives through a ruthenium-catalyzed intramolecular [2+2] cycloaddition of allenynes. The choice of solvent is critical for the reaction outcome.
Reaction Scheme:
The reaction is catalyzed by a ruthenium complex, Cp*RuCl(cod), in methanol (B129727). The use of an alcoholic solvent is proposed to generate a cationic ruthenium species in situ, which facilitates the [2+2] cycloaddition between the allene (B1206475) and alkyne moieties.
Quantitative Data Summary:
| Entry | Substrate (Allenyne) | Product | Yield (%) |
| 1 | N-(Buta-2,3-dien-1-yl)-N-(prop-2-yn-1-yl)tosylamide | Bicyclo[4.2.0]octa-1(8),5-diene derivative | 94 |
| 2 | N-(Penta-3,4-dien-1-yl)-N-(prop-2-yn-1-yl)tosylamide | Substituted Bicyclo[4.2.0]octa-1(8),5-diene | 92 |
| 3 | N-(Buta-2,3-dien-1-yl)-N-(but-2-yn-1-yl)tosylamide | Methyl-substituted Bicyclo[4.2.0]octa-1(8),5-diene | 95 |
| 4 | N-(Buta-2,3-dien-1-yl)-N-(3-phenylprop-2-yn-1-yl)tosylamide | Phenyl-substituted Bicyclo[4.2.0]octa-1(8),5-diene | 89 |
Experimental Protocol: General Procedure
Materials:
-
Cp*RuCl(cod) (5 mol%)
-
Allenyne substrate (1.0 equiv)
-
Methanol, anhydrous
Procedure:
-
To a solution of the allenyne substrate (0.2 mmol, 1.0 equiv) in anhydrous methanol (2.0 mL) under an argon atmosphere, add Cp*RuCl(cod) (0.01 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC (typically 1-2 hours).
-
After completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate mixtures) to afford the bicyclo[4.2.0]octa-1(8),5-diene derivative.
Cobalt-Catalyzed [4π+2π] Cycloaddition of 1,2-Dienes with 1,3,5-Cyclooctatriene (B161208)
This method results in the formation of tricyclo[4.2.2.02,5]dec-7-enes. The reaction proceeds via a [4π+2π] cycloaddition between a 1,2-diene and the this compound tautomer of 1,3,5-cyclooctatriene.
Reaction Scheme:
A three-component catalytic system, Co(acac)₂(dppe)/Zn/ZnI₂, is employed to catalyze the cycloaddition. The this compound acts as the 4π component in this reaction.
Quantitative Data Summary:
| Entry | 1,2-Diene | Product | Yield (%) |
| 1 | 1,2-Heptadiene | 9-(Propylidene)tricyclo[4.2.2.02,5]dec-7-ene | 74 |
| 2 | 1,1-Diphenyl-1,2-propadiene | 9-(Diphenylmethylene)tricyclo[4.2.2.02,5]dec-7-ene | 80 |
| 3 | 1,2-Nonadiene | 9-(Pentylidene)tricyclo[4.2.2.02,5]dec-7-ene | 76 |
| 4 | 3-Methyl-1,2-butadiene | 9-(Isopropylidene)tricyclo[4.2.2.02,5]dec-7-ene | 72 |
Experimental Protocol: General Procedure
Materials:
-
Co(acac)₂(dppe) (10 mol%)
-
Zinc powder (30 mol%)
-
Zinc iodide, anhydrous (20 mol%)
-
1,3,5-Cyclooctatriene (1.0 equiv)
-
1,2-Diene (1.3 equiv)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
Procedure:
-
In a Schlenk tube under a dry argon atmosphere, add Co(acac)₂(dppe) (0.1 mmol, 10 mol%) and anhydrous 1,2-dichloroethane (1.5 mL).
-
To this solution, add zinc powder (0.3 mmol, 30 mol%) and stir the mixture at room temperature for 2 minutes.
-
Successively add 1,3,5-cyclooctatriene (1.0 mmol, 1.0 equiv), the 1,2-diene (1.3 mmol, 1.3 equiv) in DCE (1.5 mL), and dry zinc iodide (0.2 mmol, 20 mol%).
-
Heat the reaction mixture at 60 °C for 20 hours.
-
After cooling to room temperature, add petroleum ether and stir the mixture in air for 10 minutes to deactivate the catalyst.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the tricyclic product.
Application Notes and Protocols: Bicyclo[4.2.0]octa-2,4-diene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings with high stereocontrol. It is a [4+2] cycloaddition involving a conjugated diene and a dienophile. Bicyclo[4.2.0]octa-2,4-diene is a bicyclic compound containing both a conjugated diene system and an isolated double bond within a strained four-membered ring. While the conjugated diene portion can participate in Diels-Alder reactions as the 4π component, its role as a dienophile (the 2π component) is not well-documented in scientific literature. This is likely due to the lack of significant activation of the double bonds for a dienophilic role.
This document provides an overview of the potential application of this compound as a dienophile. Due to the scarcity of direct examples, the following protocols and data are based on analogous reactions involving more reactive, strained dienophiles such as cyclobutenone. These notes are intended to serve as a theoretical guide for researchers exploring the reactivity of this and similar systems.
Theoretical Considerations for this compound as a Dienophile
The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
This compound lacks strong electron-withdrawing groups on its double bonds, rendering it a relatively unreactive dienophile. However, the inherent ring strain of the cyclobutene (B1205218) moiety could potentially lower the activation energy of a cycloaddition reaction, as the sp²-hybridized carbons move towards a lower-energy sp³-hybridized state in the product.
Hypothetical Diels-Alder Reactions with this compound as a Dienophile
To explore the potential of this compound as a dienophile, we present hypothetical reactions with electron-rich dienes. The reaction conditions and expected outcomes are extrapolated from studies on the highly reactive dienophile, cyclobutenone.
Reaction Scheme:
Caption: Hypothetical Diels-Alder reaction pathway.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for the Diels-Alder reaction of this compound with various dienes, based on known reactions of cyclobutenone. Yields and stereoselectivities are projected based on the increased reactivity expected from a more strained system.
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Endo:Exo Ratio | Reference System |
| Cyclopentadiene (B3395910) | This compound | Thermal (150°C, 24h) | Tricyclo[5.2.1.0²,⁶]deca-3,8-diene derivative | 45-55 | >95:5 | Cyclobutenone[1][2] |
| 1,3-Butadiene (B125203) | This compound | Lewis Acid (AlCl₃, 0°C, 12h) | Tricyclo[4.4.0.0²,⁷]dec-3-ene derivative | 30-40 | 90:10 | Cyclobutenone[1][3] |
| Furan | This compound | High Pressure (15 kbar, 25°C, 48h) | Oxatricyclo[4.2.1.1²,⁵]dec-7-ene derivative | 20-30 | Exo favored | Cyclobutenone[1] |
| Danishefsky's Diene | This compound | Thermal (110°C, 18h) | Functionalized Tricyclic Adduct | 60-70 | Endo favored | Cyclobutenone[1] |
Detailed Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the key experiments outlined above.
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
-
Reactant Preparation: Freshly crack dicyclopentadiene (B1670491) by heating to ~180°C and collecting the cyclopentadiene monomer by distillation. Keep the monomer chilled on ice.
-
Reaction Setup: In a sealed, thick-walled reaction tube, dissolve this compound (1.0 eq) in a minimal amount of a high-boiling solvent such as toluene.
-
Addition of Diene: Add freshly distilled cyclopentadiene (1.2 eq) to the reaction tube.
-
Reaction Conditions: Seal the tube and heat in an oil bath at 150°C for 24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate the tricyclic product.
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the endo/exo selectivity.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with 1,3-Butadiene
-
Reactant Preparation: Condense 1,3-butadiene gas into a pre-weighed, cooled flask to obtain a liquid sample.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of aluminum trichloride (B1173362) (AlCl₃) (0.2 eq) in dichloromethane.
-
Addition of Diene: Add the liquefied 1,3-butadiene (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at 0°C for 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent. Purify the crude product by flash chromatography.
Experimental Workflow:
Caption: General experimental workflow for Diels-Alder reactions.
Concluding Remarks
While this compound is not a commonly employed dienophile in Diels-Alder reactions, theoretical considerations suggest that under forcing conditions (high temperature, high pressure, or with Lewis acid catalysis) and with highly reactive dienes, cycloaddition may be possible. The protocols and data presented here, based on analogous strained dienophiles, provide a starting point for such investigations. Researchers should be prepared for modest yields and the potential for competing side reactions, such as electrocyclic ring-opening of the this compound starting material. Further computational studies could provide more precise predictions of the reactivity and selectivity for this specific system.
References
Application Notes and Protocols: Ring-Opening Reactions of the Bicyclo[4.2.0]octa-2,4-diene Skeleton
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[4.2.0]octa-2,4-diene skeleton is a versatile structural motif in organic chemistry, serving as a key intermediate in the synthesis of various carbocyclic and heterocyclic compounds. Its strained four-membered ring fused to a cyclohexadiene system makes it prone to a variety of ring-opening reactions, providing access to synthetically valuable eight-membered ring systems and other rearranged products. These transformations can be initiated by thermal, photochemical, or chemical (acid or metal catalysis) means, often proceeding through pericyclic reactions governed by the Woodward-Hoffmann rules. Understanding and controlling these ring-opening reactions is crucial for the strategic design and synthesis of complex molecules, including natural products and novel pharmaceutical agents.
These application notes provide a detailed overview of the primary modes of ring-opening for the this compound skeleton, including experimental protocols and quantitative data for key transformations.
Thermal Ring-Opening Reactions
The thermal reactivity of this compound is dominated by a reversible 6π-electrocyclic ring-opening to form 1,3,5-cyclooctatriene (B161208). This equilibrium is a classic example of valence tautomerism.[1] The position of the equilibrium is influenced by the substitution pattern on the bicyclic core and the reaction temperature.
General Reaction Pathway
The thermal isomerization proceeds via a conrotatory opening of the cyclobutene (B1205218) ring, as predicted by the Woodward-Hoffmann rules for a 4n electron system (n=1 for the cyclobutene ring opening itself, but it is the 6pi electrons of the diene and sigma bond that participate in the electrocyclization).
Caption: Thermal equilibrium between this compound and 1,3,5-cyclooctatriene.
Quantitative Data for Thermal Ring-Opening
| Substrate | Conditions | Product(s) | Ratio/Yield | Reference |
| This compound | 80-100°C | 1,3,5-Cyclooctatriene | 15:85 (Bicyclo:Triene) | [2] |
| 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene | 150°C, 5.5 h | Benzocyclooctatetraene | Unique product | [3] |
Experimental Protocol: Thermal Equilibration of this compound
Objective: To achieve the thermal equilibrium between this compound and 1,3,5-cyclooctatriene.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or n-nonane)
-
Schlenk flask or sealed tube
-
Heating mantle or oil bath with temperature controller
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of this compound (e.g., 100 mg, 0.94 mmol) in the chosen anhydrous and degassed solvent (e.g., 5 mL of toluene) is prepared in a Schlenk flask under an inert atmosphere.
-
The flask is sealed and heated in an oil bath at a temperature between 80-100°C.[2] For higher boiling point solvents like n-nonane, a reflux setup can be used. For a benzannulated substrate, heating at 150°C for 5.5 hours has been reported to yield the ring-opened product quantitatively.[3]
-
The reaction is monitored by a suitable analytical technique, such as GC-MS or 1H NMR, by taking aliquots at regular intervals until the equilibrium ratio of this compound to 1,3,5-cyclooctatriene is constant (approximately 15:85).[2]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent can be removed under reduced pressure to yield the mixture of isomers.
-
If separation of the isomers is required, it can be attempted by techniques such as fractional distillation or preparative gas chromatography, although this can be challenging due to the equilibrium.
Photochemical Ring-Opening Reactions
Photochemical excitation of the this compound skeleton can lead to different ring-opening pathways compared to thermal reactions, often resulting in cleavage of the molecule or isomerization to highly strained or different cyclic systems.
General Reaction Pathways
Two primary photochemical reactions are observed:
-
Electrocyclic Ring-Opening: Similar to the thermal process, but often proceeding with different stereochemistry (disrotatory for a 6π system under photochemical conditions), leading to a cyclooctatriene which can then undergo further photochemical reactions.
-
Cycloreversion: Cleavage of the cyclobutane (B1203170) ring to yield two smaller molecules, typically benzene (B151609) and ethylene (B1197577) in the case of the parent this compound.[2]
Caption: Primary photochemical pathways for this compound.
Quantitative Data for Photochemical Ring-Opening
| Substrate | Conditions | Product(s) | Quantum Yield (Φ) / Yield | Reference |
| 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene | Direct irradiation, cyclohexane (B81311) | Benzosemibullvalene, Benzocyclooctatetraene, Naphthalene | Φ = 0.069, Φ = 0.11, Φ = 0.025 | [3] |
| 5-Cyano-2,3-benzobicyclo[4.2.0]octa-2,4,7-triene | Direct irradiation (313 nm), cyclohexane | 6-Cyanobenzocyclooctatetraene, 6-Cyanobenzosemibullvalene, 2-Cyanonaphthalene | Φ = 0.00075, Φ = 0.0003, Φ = 0.00015 | |
| 8-Cyano-2,3-benzobicyclo[4.2.0]octa-2,4,7-triene | Direct irradiation | 6-Cyanobenzosemibullvalene, Naphthalene, 6-Cyanobenzocyclooctatetraene, 7-Cyanobenzocyclooctatetraene, 5-Cyanobenzotetracyclo[...]octene | Φ = 0.050, Φ = 0.015, Φ = 0.007, Φ = 0.007, Φ = 0.004 | [4] |
Experimental Protocol: Photochemical Cleavage of this compound
Objective: To perform the photochemical cleavage of this compound to benzene and ethylene.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane or pentane)
-
Quartz photoreactor or immersion well apparatus
-
Low-pressure mercury lamp (emitting primarily at 254 nm)
-
Gas trapping system (for ethylene detection if desired)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A dilute solution of this compound in a photochemically inert solvent (e.g., 0.01-0.05 M in cyclohexane) is prepared in a quartz photoreactor.
-
The solution is deoxygenated by bubbling with argon or nitrogen for at least 30 minutes prior to irradiation to prevent photooxidation.
-
The solution is irradiated using a low-pressure mercury lamp. The reaction progress is monitored by GC-MS or 1H NMR to follow the disappearance of the starting material and the appearance of benzene.
-
Ethylene gas evolution can be confirmed by passing the exit gas from the reactor through a solution of bromine in carbon tetrachloride (decolorization) or by online mass spectrometry.
-
Upon completion (as judged by the consumption of the starting material), the solvent is carefully removed by distillation at atmospheric pressure (to avoid co-distillation of the volatile benzene product).
-
The remaining benzene can be isolated and characterized.
Acid-Catalyzed Ring-Opening Reactions
The presence of an acid catalyst can promote the electrocyclic ring-opening of this compound derivatives, often at significantly lower temperatures than the corresponding thermal reactions. This is particularly effective for substrates bearing a carbonyl group in the cyclobutene ring, leading to the formation of cyclooctatrienones.[5]
General Reaction Pathway
The acid catalyst is thought to protonate a carbonyl group or coordinate to an oxygen atom, which facilitates the cleavage of the C-C bond of the cyclobutene ring.
Caption: Acid-catalyzed ring-opening of a bicyclo[4.2.0]octa-2,4-dien-7-one derivative.
Quantitative Data for Acid-Catalyzed Ring-Opening
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
| Bicyclo[4.2.0]octa-2,4-dien-7-one derivative | BF3·OEt2 (1.4 equiv) | 50°C, 4 h | Cyclooctatrienone | 30% | [5] |
| Acylcyclobutene derivative | MsOH (1 equiv) | -78°C | Tricyclic ketone intermediate | - | [5] |
| Tricyclic ketone intermediate from MsOH reaction | - | 90-95°C, overnight (thermolysis) | Cyclooctatriene | 78% overall from acylcyclobutene | [5] |
Experimental Protocol: BF3·OEt2 Catalyzed Ring-Opening
Objective: To synthesize a cyclooctatrienone derivative from a bicyclo[4.2.0]octa-2,4-dien-7-one derivative using a Lewis acid catalyst.
Materials:
-
Substituted bicyclo[4.2.0]octa-2,4-dien-7-one
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the bicyclo[4.2.0]octa-2,4-dien-7-one derivative (1.0 equiv) in anhydrous DCM under an inert atmosphere at 0°C, add BF3·OEt2 (1.4 equiv) dropwise.[5]
-
The reaction mixture is then warmed to the desired temperature (e.g., 50°C) and stirred for the required time (e.g., 4 hours).[5] The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0°C.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired cyclooctatrienone.
Metal-Catalyzed Ring-Opening Reactions
Transition metal catalysts can also mediate the ring-opening of this compound and its derivatives. These reactions often proceed through different mechanistic pathways compared to their thermal, photochemical, or acid-catalyzed counterparts, offering unique reactivity and selectivity. While direct ring-opening of the parent this compound is less commonly reported, related systems show that metals like Rhodium and Palladium can be effective.
Overview of Metal-Catalyzed Processes
-
Rhodium-catalyzed reactions: Rhodium complexes have been shown to catalyze the asymmetric ring-opening of oxabicyclic alkenes, a related strained ring system.[6][7] While not a direct example on the this compound skeleton, it suggests potential for similar reactivity. Rhodium has also been used in cycloisomerization reactions that can lead to related bicyclic systems.[8]
-
Palladium-catalyzed reactions: Palladium(II) catalysts can promote the oxidative cyclization of precursors to form bicyclo[4.2.0]octadiene systems that then undergo electrocyclic ring-opening cascades.[1] Palladium has also been shown to catalyze the isomerization of bicyclo[4.2.0]octenes.[9]
Due to the limited direct examples of metal-catalyzed ring-opening of pre-formed bicyclo[4.2.0]octa-2,4-dienes in the literature, a general protocol is not provided. However, researchers are encouraged to explore the application of Rhodium and Palladium catalysts, drawing inspiration from the reactivity of related strained bicyclic systems.
Conclusion
The ring-opening reactions of the this compound skeleton provide a powerful toolkit for the synthesis of complex cyclic molecules, particularly eight-membered rings. The choice of reaction conditions—thermal, photochemical, acid-catalyzed, or metal-catalyzed—allows for a significant degree of control over the reaction outcome. The protocols and data presented herein serve as a guide for researchers to effectively utilize these transformations in their synthetic endeavors. Further exploration of substrate scope, reaction conditions, and catalytic systems will undoubtedly continue to expand the synthetic utility of this versatile bicyclic framework.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium(I)-Catalyzed Ring-Closing Reaction of Allene-Alkene-Alkynes: One-Step Construction of Tricyclo[6.4.0.02,6 ] and Bicyclo[6.3.0] Skeletons from Linear Carbon Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Palladium(II)-Catalyzed Rearrangement and Oligomerization Reactions of cis-Bicyclo[4.2.0]oct-7-ene - Organometallics - Figshare [figshare.com]
Functionalization of the Bicyclo[4.2.0]octa-2,4-diene Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[4.2.0]octa-2,4-diene core is a valuable scaffold in organic synthesis, serving as a key intermediate in the construction of complex molecules, including a variety of natural products with significant biological activities. Its unique strained ring system and conjugated diene moiety offer a versatile platform for a range of chemical transformations. These application notes provide an overview of key functionalization strategies and detailed experimental protocols for the synthesis and modification of this important bicyclic system.
I. Synthesis of the this compound Core
The most common entry point to the this compound skeleton is through the valence isomerization of cyclooctatetraene (B1213319) (COT). This can be achieved through various methods, including thermal or photochemical 8π/6π-electrocyclization cascades, as well as metal-mediated transformations. A well-established laboratory-scale synthesis involves the mercuric acetate-mediated acetoxylation of cyclooctatetraene.
Protocol 1: Synthesis of trans-7,8-Diacetoxythis compound from Cyclooctatetraene
This protocol is adapted from a reliable procedure in Organic Syntheses.
Experimental Workflow:
Caption: Synthesis of the this compound core.
Materials:
-
Cyclooctatetraene (COT)
-
Mercury(II) acetate
-
Glacial acetic acid
-
Petroleum ether (b.p. 60-70 °C)
Procedure:
-
In a 1-L three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, suspend 160 g (0.502 mole) of mercury(II) acetate in 400 mL of glacial acetic acid.
-
With vigorous stirring, add 52.0 g (0.500 mole) of cyclooctatetraene to the suspension.
-
A white addition compound will precipitate after 10-15 minutes.
-
Carefully heat the reaction mixture to 70-75 °C for 2 hours to decompose the intermediate.
-
Allow the mixture to stand for several hours. The product will separate as a solid.
-
Collect the solid by filtration on a Büchner funnel and press as dry as possible.
-
Spread the moist, yellow solid on a large filter paper and allow it to air-dry overnight.
-
The crude trans-7,8-diacetoxythis compound can be used in subsequent steps without further purification. For purification, recrystallization from a 1:2 mixture of acetone and petroleum ether can be performed.
Quantitative Data:
| Product | Yield | Melting Point |
| trans-7,8-Diacetoxythis compound (crude) | 75-77.5% | 52-55 °C |
| Recrystallized Product | - | 102-104 °C |
II. Key Functionalization Reactions
The diene system and the strained four-membered ring of the this compound core allow for a variety of functionalization reactions.
A. Cycloaddition Reactions
The conjugated diene is susceptible to [4+2] cycloaddition (Diels-Alder) reactions with various dienophiles, providing access to more complex polycyclic systems.
Protocol 2: General Procedure for [4+2] Cycloaddition
This is a general protocol that may require optimization depending on the specific dienophile used.
Experimental Workflow:
Caption: Diels-Alder reaction workflow.
Materials:
-
trans-7,8-Diacetoxythis compound
-
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)
-
Benzene (or other suitable solvent like toluene (B28343) or xylene)
Procedure:
-
Dissolve the this compound derivative and a slight excess of the dienophile (e.g., DMAD) in a suitable solvent (e.g., benzene) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data:
| Reactants | Product | Yield |
| trans-7,8-Diacetoxythis compound + DMAD | Corresponding Adduct | 41-49% |
| 1,2-Dienes + Cyclooctatetraene (via Co(I)-catalyzed [4π+2π] cycloaddition) | Tricyclo[4.2.2.0]decenes | 74-80% |
B. Photooxygenation and Subsequent Transformations
The diene moiety can undergo a [4+2] cycloaddition with singlet oxygen to form a bicyclic endoperoxide. This endoperoxide is a versatile intermediate that can be converted to diols, epoxides, and other functionalized derivatives.
Protocol 3: Photooxygenation of trans-7,8-Dibromothis compound
Experimental Workflow:
Caption: Photooxygenation of a this compound derivative.
Materials:
-
trans-7,8-Dibromothis compound
-
Tetraphenylporphyrin (TPP) as a sensitizer
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Oxygen gas
-
A suitable light source (e.g., a 500 W tungsten-halogen lamp)
Procedure:
-
Dissolve the trans-7,8-dibromothis compound and a catalytic amount of TPP in CH₂Cl₂ in a photoreactor.
-
Bubble a steady stream of oxygen through the solution while irradiating with a high-intensity lamp.
-
Cool the reaction vessel using a water bath to maintain a low temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude endoperoxide, which can often be used in the next step without further purification.
Protocol 4: Reduction of Endoperoxide to Diol
Procedure:
-
Dissolve the crude endoperoxide from the previous step in a suitable solvent (e.g., methanol).
-
Add an excess of a reducing agent, such as thiourea.
-
Stir the reaction mixture at room temperature until the endoperoxide is fully consumed (monitor by TLC).
-
Remove the solvent and purify the resulting diol by column chromatography.
Quantitative Data:
| Reaction | Product | Yield |
| Reduction of endoperoxide with thiourea | cis-Diol | ~99% |
C. Epoxidation and Ring-Opening
The double bonds in the this compound core can be epoxidized, and the resulting epoxides can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups.
Protocol 5: Epoxidation and Acid-Catalyzed Ring-Opening
Experimental Workflow:
Caption: Epoxidation and subsequent ring-opening workflow.
Materials:
-
This compound derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous acid (e.g., dilute H₂SO₄)
Procedure:
-
Epoxidation: Dissolve the bicyclic diene in CH₂Cl₂ and cool the solution in an ice bath. Add a solution of m-CPBA in CH₂Cl₂ dropwise. Stir the reaction until completion (TLC monitoring). Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to give the crude epoxide.
-
Ring-Opening: Dissolve the crude epoxide in a suitable solvent (e.g., acetone or THF). Add an aqueous acid and stir the mixture. The reaction conditions (temperature and time) will depend on the substrate. After completion, neutralize the acid, extract the product with an organic solvent, and purify by column chromatography.
III. Applications in Natural Product Synthesis
Functionalized bicyclo[4.2.0]octa-2,4-dienes are key intermediates in the total synthesis of several natural products, most notably the endiandric acids. The biosynthesis of these molecules is proposed to involve a remarkable cascade of pericyclic reactions.
Biosynthetic Pathway of Endiandric Acids:
Caption: Proposed biosynthetic cascade to endiandric acids.
The synthetic strategies toward these molecules often mimic this proposed biosynthetic pathway, highlighting the importance of controlling the stereochemistry during the functionalization of the this compound core. The development of new methods for the enantioselective functionalization of this scaffold is an active area of research with significant implications for the synthesis of biologically active molecules.[1][2][3] The functionalized bicyclo[4.2.0]octane framework is also a key structural motif in other natural products like the kingianins, which have shown potential as anticancer agents.[4]
These protocols and application notes provide a foundation for researchers to explore the rich chemistry of the this compound core and leverage its synthetic potential in the development of novel therapeutics and other advanced materials.
References
Application of Bicyclo[4.2.0]octa-2,4-diene in the Total Synthesis of Kingianic Acid A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of a functionalized Bicyclo[4.2.0]octa-2,4-diene intermediate in the first total synthesis of kingianic acid A. This approach represents a significant advancement in the efficient construction of complex polycyclic natural products.
Kingianic acid A is a member of a family of natural products isolated from Endiandra kingiana, which exhibit interesting biological activities. The core structure of these molecules, featuring a bicyclo[4.2.0]octadiene moiety, has been a subject of synthetic interest. A recent breakthrough by Patel and Fallon showcases a highly efficient two-step synthesis of a key bicyclo[4.2.0]octadiene intermediate from cyclooctatetraene (B1213319) (COT), which serves as a versatile precursor for the synthesis of kingianic acid A and other related natural products[1][2].
The synthetic strategy hinges on a key 1,5-addition/ring-opening cascade of a bicyclo[6.1.0]nonatriene system derived from COT, leading to the rapid assembly of the bicyclo[4.2.0]octadiene core with requisite functional handles for further elaboration[1]. This method is a departure from previous approaches that often relied on biomimetic 8π/6π-electrocyclization cascades of linear tetraenes[3][4][5].
Logical Workflow of the Synthesis
The total synthesis of kingianic acid A from cyclooctatetraene can be summarized in the following key transformations. The workflow diagram illustrates the synthetic sequence, highlighting the formation of the crucial bicyclo[4.2.0]octadiene intermediate.
Caption: Synthetic workflow for the total synthesis of kingianic acid A.
Experimental Protocols
The following protocols are adapted from the work of Patel and Fallon and describe the key steps in the synthesis of the bicyclo[4.2.0]octadiene intermediate and its conversion to kingianic acid A[1].
Synthesis of Bicyclo[6.1.0]nonatriene Malonate (1)
This procedure describes the cyclopropanation of cyclooctatetraene.
-
Reaction: Cyclooctatetraene + Dimethyl diazomalonate → Bicyclo[6.1.0]nonatriene malonate (1)
-
Reagents and Conditions:
-
Cyclooctatetraene (COT)
-
Dimethyl diazomalonate
-
Rhodium(I) catalyst
-
-
Procedure: To a solution of cyclooctatetraene in a suitable solvent, the rhodium(I) catalyst is added. Dimethyl diazomalonate is then added dropwise to the mixture. The reaction is monitored by TLC for the consumption of the starting material. Upon completion, the reaction mixture is concentrated and purified by column chromatography to afford bicyclo[6.1.0]nonatriene malonate (1).
Synthesis of Functionalized Bicyclo[4.2.0]octadiene (2)
This key step involves a 1,5-addition and subsequent ring-opening cascade.
-
Reaction: Bicyclo[6.1.0]nonatriene malonate (1) + Piperonyl organocuprate → Functionalized Bicyclo[4.2.0]octadiene (2)
-
Reagents and Conditions:
-
Bicyclo[6.1.0]nonatriene malonate (1)
-
Piperonylmagnesium chloride
-
Copper cyanide (CuCN)
-
Diethyl ether (Et₂O) and Dimethyl sulfide (B99878) (DMS)
-
Base (for subsequent hydrolysis)
-
-
Procedure: A solution of piperonylmagnesium chloride is added to a suspension of copper cyanide in a mixture of diethyl ether and dimethyl sulfide to form the piperonyl organocuprate. The solution is cooled, and a solution of bicyclo[6.1.0]nonatriene malonate (1) is added carefully. The reaction proceeds to furnish the corresponding bicyclo[4.2.0]octadiene. Following the addition, a basic workup is performed to hydrolyze the malonate ester, yielding the malonic acid derivative (2) as a mixture of ring junction diastereoisomers.
Conversion to Kingianic Acid A
The functionalized bicyclo[4.2.0]octadiene (2) is then subjected to a series of transformations to complete the synthesis of kingianic acid A. These "end-game" operations may include decarboxylation, oxidation, and other functional group manipulations as required to achieve the final natural product structure. The five-step synthesis from cyclooctatetraene highlights the efficiency of this approach[1].
Quantitative Data
The following table summarizes the reported yields for the key synthetic steps in the total synthesis of kingianic acid A.
| Step | Transformation | Product | Yield (%) | Reference |
| 1 | Cyclopropanation of Cyclooctatetraene | Bicyclo[6.1.0]nonatriene malonate (1) | Not explicitly stated in the abstract, but the subsequent step is high-yielding. | [1] |
| 2 | 1,5-Addition/Ring Opening and Hydrolysis | Functionalized Bicyclo[4.2.0]octadiene malonic acid (2) | 87% (as a mixture of diastereoisomers) | [1] |
| Overall | Total Synthesis from Cyclooctatetraene | Kingianic Acid A | Five steps | [1] |
Signaling Pathways and Logical Relationships
The core of this synthetic strategy is the pericyclic reaction cascade. While not a signaling pathway in the biological sense, the flow of electrons during the key bond-forming events can be visualized. The formation of the bicyclo[4.2.0]octadiene core from the bicyclo[6.1.0]nonatriene intermediate is a complex transformation involving a copper-mediated 1,5-addition followed by a ring-opening. This is distinct from the biosynthetic hypothesis for related molecules, which involves an 8π-6π electrocyclization cascade.
Caption: Key transformations in the formation of the bicyclo[4.2.0]octadiene core.
This novel approach provides a rapid and efficient entry into the bicyclo[4.2.0]octadiene framework, enabling the total synthesis of kingianic acid A and offering a platform for the synthesis of other related natural products and their analogues for further biological evaluation. The early-stage generation of molecular complexity is a key feature of this synthetic route[1].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Two Steps to Bicyclo[4.2.0]octadienes from Cyclooctatetraene: Total Synthesis of Kingianic Acid A [pubmed.ncbi.nlm.nih.gov]
- 3. Unified total synthesis of the natural products endiandric acid A, kingianic acid E, and kingianins A, D, and F - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Unified total synthesis of the natural products endiandric acid A, kingianic acid E, and kingianins A, D, and F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Natural Products Containing the Bicyclo[4.2.0]octa-2,4-diene Motif
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[4.2.0]octa-2,4-diene core is a privileged scaffold found in a diverse array of natural products exhibiting significant biological activities. These activities range from immunosuppressive and anticancer to anti-diabetic and anti-apoptotic properties, making them attractive targets for synthetic chemists and drug development professionals. This document provides detailed application notes and protocols for the synthesis of this important structural motif, drawing from recent advancements in the field.
Synthetic Strategies Overview
The construction of the this compound system is often the cornerstone of the total synthesis of complex natural products. Key synthetic strategies include:
-
Biomimetic Electrocyclization Cascades: Many synthetic approaches are inspired by the proposed biosynthesis of these natural products, which involves a cascade of pericyclic reactions. Typically, a linear polyene precursor undergoes an 8π-electrocyclization to form a cyclooctatriene, followed by a 6π-electrocyclization to yield the this compound core.[1][2][3][4][5][6][7][8][9]
-
Diels-Alder Reactions: The Diels-Alder reaction provides a powerful tool for the construction of the bicyclo[4.2.0]octane framework, which can be further elaborated to the target diene. This approach has been successfully applied in the synthesis of kingianins.[10]
-
Photochemical Cycloadditions: Light-mediated [2+2] cycloadditions are another effective method for accessing the cyclobutane (B1203170) ring of the bicyclo[4.2.0]octane system.[11][12][13]
-
Ketene (B1206846) Cycloadditions: A non-biomimetic strategy utilizing a [2+2] ketene cycloaddition has been proposed for the synthesis of the kingianin core, offering a rapid assembly of the carbon skeleton.[14]
-
Starting from Cyclooctatetraene (B1213319) (COT): COT is a versatile and common starting material that can be efficiently transformed into functionalized bicyclo[4.2.0]octadiene intermediates in a few steps.[1][2][6][15]
Key Natural Product Families
Several families of natural products feature the this compound motif:
-
Endiandric Acids: These are classic targets that showcase the power of the 8π/6π-electrocyclization cascade.[2][9][15][16]
-
Kingianins: This family of pentacyclic polyketides exhibits promising anti-apoptotic and anti-diabetic activities.[1][10][14][17][18]
-
Emeriones: These fungal metabolites possess complex, oxidized bicyclo[4.2.0]octadiene cores and display interesting biological profiles.[5][8][16]
-
SNF4435 C and D: These immunosuppressive and anticancer compounds are formed via a proposed light-induced 8π-6π electrocyclization cascade.[3][7]
Data Presentation: Synthesis of this compound Intermediates
The following tables summarize quantitative data for key synthetic transformations leading to the this compound core in the context of various natural product syntheses.
Table 1: Synthesis of Bicyclo[4.2.0]octadiene Aldehyde Intermediate for Endiandric Acid J and Beilcyclone A [2][15]
| Step | Reactants | Reagents and Conditions | Product | Yield |
| 1. SN2' Alkylation of Cyclooctatetraene Oxide | Cyclooctatetraene oxide, vinyl magnesium bromide | CuBr·SMe2, THF, -78 °C to rt | anti-5-(but-3-en-1-yl)cycloocta-1,3,6-triene | 76% |
| 2. Tandem Claisen Rearrangement/6π-Electrocyclisation | anti-5-(but-3-en-1-yl)cycloocta-1,3,6-triene, ethyl vinyl ether | Hg(OAc)2, ethyl acetate (B1210297), reflux | This compound aldehyde | 65% |
Table 2: Synthesis of Kingianin F Core via Diels-Alder Reaction [10]
| Step | Dienophile | Diene | Catalyst/Conditions | Product | Yield | ee |
| Enantioselective Diels-Alder Reaction | 3-(Methoxycarbonyl)cyclobutenone | (E)-1-(2-((tert-Butyldimethylsilyl)oxy)ethylidene)-2-methyl-3-methylenecyclohexane | Chiral Oxaborolidinium Ions (COBI) | Bicyclo[4.2.0]octane adduct | 85% | 95% |
Table 3: Biomimetic Synthesis of SNF4435 C and D Precursors [3]
| Step | Precursor | Reagents and Conditions | Product | Yield | Diastereomeric Ratio |
| Stille Coupling/8π-6π Electrocyclization | Vinyl iodide and vinylstannane fragments of the linear tetraene precursor | Pd2(dba)3, P(2-furyl)3, NMP, 60 °C | Diastereomeric mixture of bicyclo[4.2.0]octadiene cores (1:1) | 65% | 3:1 (SNF4435 C:D) |
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Bicyclo[4.2.0]octadiene from Cyclooctatetraene for Kingianic Acid A Synthesis[1][6]
Step 1: Vicinal Difunctionalization of Cyclooctatetraene
-
To a solution of cyclooctatetraene (1.0 equiv) in a suitable solvent (e.g., CH2Cl2) at -78 °C, add a solution of bromine (1.0 equiv) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to afford the dibrominated product.
Step 2: Elimination and Functionalization
-
To a solution of the dibromide from Step 1 in a suitable solvent (e.g., THF), add a non-nucleophilic base such as DBU (2.2 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature for the specified time.
-
Introduce the desired functional group via an appropriate reagent. For example, for the synthesis of Kingianic Acid A, a silyl-protected alcohol moiety is introduced.
-
Work up the reaction mixture by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to obtain the functionalized this compound.
Protocol 2: Tandem Claisen Rearrangement/6π-Electrocyclisation for Endiandric Acid J Synthesis[2][15]
-
A solution of the starting anti-vicinal functionalized cyclooctatriene (1.0 equiv) and mercuric acetate (1.5 equiv) in ethyl vinyl ether (as solvent) is heated to reflux.
-
The reaction is monitored by TLC for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (using a gradient of ethyl acetate in hexanes) to afford the this compound aldehyde intermediate.
Protocol 3: Bioinspired 8π/6π Electrocyclization Cascade for Emerione Synthesis[5][8]
-
A solution of the stereodefined linear pentaene precursor (1.0 equiv) in a degassed non-polar solvent (e.g., toluene) is heated at a specific temperature (e.g., 80-110 °C) in a sealed tube.
-
The progress of the reaction is monitored by 1H NMR or LC-MS.
-
Once the electrocyclization is complete, the solvent is removed under reduced pressure.
-
The resulting mixture of bicyclo[4.2.0]octadiene diastereomers is then subjected to late-stage oxidation (e.g., epoxidation or endoperoxidation) to furnish the final natural products.
-
Purification of the final products is typically achieved by preparative HPLC.
Visualizations
Synthetic Workflow: From Cyclooctatetraene to Endiandric Acid J
Caption: Key steps in the synthesis of Endiandric Acid J from cyclooctatetraene.
Logical Relationship: Biomimetic Cascade vs. Other Synthetic Approaches
References
- 1. Two Steps to Bicyclo[4.2.0]octadienes from Cyclooctatetraene: Total Synthesis of Kingianic Acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of endiandric acid J and beilcyclone A from cyclooctatetraene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Natural product anticipation through synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Total synthesis of endiandric acid J and beilcyclone A from cyclooctatetraene - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03073B [pubs.rsc.org]
- 10. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 11. Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione|C8H8O2|RUO [benchchem.com]
- 12. 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol | 90646-73-4 | Benchchem [benchchem.com]
- 13. Application of Photochemistry in Natural Product Synthesis: A Sustainable Frontier | MDPI [mdpi.com]
- 14. acgpubs.org [acgpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Bicyclo[4.2.0]oct-3-ene-2,5-dione | 77627-56-6 | Benchchem [benchchem.com]
Application Notes and Protocols: Use of Bicyclo[4.2.0]octa-2,4-diene Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[4.2.0]octa-2,4-diene scaffold is a privileged structural motif found in a variety of natural products that exhibit significant biological activities. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutic agents. This document provides an overview of the medicinal chemistry applications of two prominent classes of this compound derivatives: Kingianins and Halogenated Bicyclo[4.2.0]inositols. Detailed protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this area.
Featured Compound Classes
Kingianins: Potent Inhibitors of Anti-Apoptotic Proteins
Kingianins are a family of pentacyclic polyketides isolated from Endiandra kingiana. These natural products are formed through a putative Diels-Alder reaction between two bicyclo[4.2.0]octadiene monomeric precursors. Kingianins have garnered significant interest due to their ability to inhibit the anti-apoptotic protein Bcl-xL, a key regulator of the intrinsic apoptosis pathway.[1][2] Inhibition of Bcl-xL can sensitize cancer cells to apoptosis, making kingianins and their analogs promising candidates for cancer therapy.[1]
Halogenated Bicyclo[4.2.0]inositols: Modulators of Inflammation and Glycosidase Activity
Synthetically derived from cyclooctatetraene, halogenated bicyclo[4.2.0]inositols represent a versatile class of compounds with a range of biological activities.[3][4] Studies have demonstrated their potential as anti-inflammatory and anti-diabetic agents.[3] Their anti-inflammatory effects are thought to be mediated through the modulation of key signaling pathways such as NF-κB and PI3K/AKT, as well as by reducing reactive oxygen species (ROS).[1][5][6] Furthermore, these compounds have shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, highlighting their potential for the management of type 2 diabetes.[3]
Quantitative Biological Data
The following tables summarize the reported biological activities of representative this compound derivatives.
Table 1: Anti-Apoptotic Protein Inhibition by Kingianins
| Compound | Target | Assay Type | Activity | Reference |
| Kingianin G | Bcl-xL | Binding Assay | Ki = 2.0 µM | [1] |
| Kingianins | Bcl-xL | Binding Assay | Low- to mid-micromolar binding | [1] |
Table 2: α-Glucosidase Inhibition by this compound Derivatives
| Compound | Target | Assay Type | Activity (IC50) | Reference |
| Kingianin A | α-Glucosidase | Enzyme Inhibition | 11.9 µM | [1] |
| Kingianin F | α-Glucosidase | Enzyme Inhibition | 19.7 µM | [1] |
| Halogenated Bicyclo[4.2.0]inositols | α-Glucosidase | Enzyme Inhibition | Potent Inhibition | [3] |
Table 3: Anti-Inflammatory and Other Activities of Halogenated Bicyclo[4.2.0]inositols
| Compound Class | Biological Activity | Key Findings | Reference |
| Halogenated Bicyclo[4.2.0]inositols | Anti-inflammatory | Highly effective compared to ibuprofen | [3] |
| Halogenated Bicyclo[4.2.0]inositols | Antioxidant | Moderate activity | [3] |
| Halogenated Bicyclo[4.2.0]inositols | Cholinesterase Inhibition | Considerable inhibitory potential | [3] |
Experimental Protocols
Protocol for α-Glucosidase Inhibition Assay
This protocol describes a colorimetric in vitro assay to determine the α-glucosidase inhibitory activity of test compounds. The enzyme hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce a yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Acarbose (B1664774) (positive control, dissolved in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.5 U/mL solution of α-glucosidase in 0.1 M sodium phosphate buffer (pH 6.8).
-
Prepare a 5 mM solution of pNPG in 0.1 M sodium phosphate buffer (pH 6.8).
-
Prepare a series of dilutions of the test compounds and acarbose in DMSO. Further dilute with phosphate buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of the diluted test compound solutions to the sample wells.
-
Add 20 µL of the diluted acarbose solutions to the positive control wells.
-
Add 20 µL of DMSO (at the same concentration as in the test wells) to the negative control wells.
-
Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells except for the blank wells.
-
Add 20 µL of phosphate buffer to the blank wells instead of the enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] × 100 Where:
-
Abscontrol is the absorbance of the negative control (enzyme + buffer + DMSO + substrate).
-
Abssample is the absorbance of the well with the test compound.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Protocol for Quantitative Bcl-xL Binding Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) competition assay to determine the binding affinity of test compounds to the anti-apoptotic protein Bcl-xL. The assay measures the displacement of a fluorescently labeled BH3 peptide from Bcl-xL by a test compound.
Materials:
-
Recombinant human Bcl-xL protein
-
Fluorescein-labeled Bad BH3 peptide (fluorescent tracer)
-
Assay buffer (e.g., 20 mM sodium phosphate pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
Test compounds (dissolved in DMSO)
-
Unlabeled Bad BH3 peptide (positive control)
-
DMSO
-
Black, low-volume 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Bcl-xL in assay buffer. The final concentration in the assay will need to be optimized (typically in the low nM range).
-
Prepare a stock solution of the fluorescent Bad BH3 peptide in assay buffer. The final concentration should be close to its Kd for Bcl-xL.[7]
-
Prepare serial dilutions of the test compounds and unlabeled Bad BH3 peptide in DMSO, followed by dilution in assay buffer.
-
-
Assay in 384-Well Plate:
-
To each well, add the assay components in the following order:
-
Test compound or control solution.
-
Fluorescent Bad BH3 peptide solution.
-
Bcl-xL protein solution.
-
-
The final volume in each well should be consistent (e.g., 20 µL).
-
Include control wells:
-
Free tracer: Fluorescent peptide in assay buffer without Bcl-xL.
-
Bound tracer: Fluorescent peptide and Bcl-xL in assay buffer.
-
Positive control: Wells with unlabeled Bad BH3 peptide to achieve full displacement.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for fluorescein (B123965) (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
The binding of the test compound is observed as a decrease in the FP signal.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for Kingianins
Kingianins induce apoptosis by inhibiting the anti-apoptotic protein Bcl-xL. This prevents the sequestration of pro-apoptotic proteins like Bak and Bax, allowing them to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Proposed Anti-Inflammatory Signaling of Halogenated Bicyclo[4.2.0]inositols
These compounds are proposed to exert their anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as NF-κB and PI3K/AKT, and by reducing cellular levels of reactive oxygen species (ROS).
Experimental Workflow for α-Glucosidase Inhibition Assay
The following diagram outlines the key steps in the α-glucosidase inhibition assay.
Experimental Workflow for Bcl-xL Fluorescence Polarization Assay
The following diagram illustrates the workflow for the Bcl-xL fluorescence polarization binding assay.
References
- 1. Anti‐Inflammatory Role of Myo‐Inositol in Obesity: Suppression of TNF‐α‐Induced Inflammation and Monocyte Adhesion in Hypertrophic Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Erianin promotes apoptosis and inhibits Akt-mediated aerobic glycolysis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Role of Myo-Inositol in Obesity: Suppression of TNF-α-Induced Inflammation and Monocyte Adhesion in Hypertrophic Human Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Catalysts in Bicyclo[4.2.0]octa-2,4-diene Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for two novel catalytic systems employed in reactions involving bicyclo[4.2.0]octa-2,4-diene and its derivatives. The methodologies presented offer efficient routes to complex polycyclic structures, which are of significant interest in medicinal chemistry and materials science.
Cobalt(I)-Catalyzed [4π+2π] Cycloaddition of 1,2-Dienes to 1,3,5-Cyclooctatriene (B161208)
This section details a three-component cobalt catalytic system for the [4π+2π] cycloaddition of 1,2-dienes to 1,3,5-cyclooctatriene (a valence tautomer of this compound), leading to the formation of tricyclo[4.2.2.02,5]dec-7-enes.[1]
Reaction Principle
The reaction proceeds via the in situ generation of a Co(I) species, which catalyzes the cycloaddition between the 1,3,5-cyclooctatriene and a 1,2-diene. 1,3,5-cyclooctatriene exists in equilibrium with its valence isomer, this compound.[1]
Quantitative Data Summary
The following table summarizes the yields for the synthesis of substituted tricyclo[4.2.2.02,5]dec-7-enes using the Co(I)-catalyzed system.[1]
| Entry | 1,2-Diene Substrate | Product | Yield (%) |
| 1 | 1-(prop-1-en-2-yl)-4-methylbenzene | exo-9-(p-tolyl)tricyclo[4.2.2.02,5]dec-7-ene | 74 |
| 2 | 1,1-diphenylethene | exo-9-(diphenylmethylene)tricyclo[4.2.2.02,5]dec-7-ene | 80 |
Reaction Conditions: 10 mol% Co(acac)2(dppe), 30 mol% Zn, 20 mol% ZnI2 in 1,2-dichloroethane (B1671644) at 60 °C for 20 hours.[1]
Experimental Protocol
Materials:
-
Co(acac)2(dppe) (prepared as described below)
-
Zinc powder (Zn)
-
Zinc iodide (ZnI2)
-
1,3,5-Cyclooctatriene (COT)
-
Substituted 1,2-diene
-
Anhydrous 1,2-dichloroethane (DCE)
-
Standard laboratory glassware and Schlenk line equipment
-
Argon atmosphere
Protocol for the Synthesis of Co(acac)2(dppe):
Under an inert atmosphere, Co(acac)2 (1.00 mmol) is mixed with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) (1.00 mmol) in a suitable solvent such as toluene. The mixture is stirred at room temperature, leading to the formation of the Co(acac)2(dppe) complex. The product can be isolated by filtration, washed with a non-polar solvent like pentane, and dried under vacuum.
General Protocol for the [4π+2π] Cycloaddition:
-
To a Schlenk tube under an argon atmosphere, add Co(acac)2(dppe) (0.10 mmol, 10 mol%), zinc powder (0.30 mmol, 30 mol%), and anhydrous 1,2-dichloroethane (1.5 mL).
-
Stir the mixture at room temperature for 2 minutes.
-
Sequentially add 1,3,5-cyclooctatriene (1.0 mmol), the respective 1,2-diene (1.3 mmol) in 1.5 mL of 1,2-dichloroethane, and dry zinc iodide (0.20 mmol, 20 mol%).
-
Heat the reaction mixture at 60 °C for 20 hours.
-
After cooling to room temperature, quench the reaction by adding petroleum ether and stirring in the air for 10 minutes to deactivate the catalyst.
-
Filter the mixture through a short pad of silica (B1680970) gel.
-
Remove the volatile components under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired tricyclo[4.2.2.02,5]dec-7-ene product.[1]
Rhodium(I)-Catalyzed One-Pot Synthesis of Tetraaryl-Substituted Bicyclo[4.2.0]octa-1,5,7-trienes
This section describes a one-pot synthesis of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes, catalyzed by a shape-changing Rh(I)-CNC pincer complex.[2][3]
Reaction Principle
The reaction proceeds through a tandem catalytic cycle involving the head-to-tail homocoupling of two terminal alkyne molecules to form a gem-enyne intermediate, followed by a zipper annulation of this intermediate to yield the final bicyclo[4.2.0]octa-1,5,7-triene product. The flexible Rh(CNC) catalyst is proposed to adopt different coordination modes to facilitate both stages of the reaction.[2]
Quantitative Data Summary
The following table summarizes the isolated yields for the synthesis of various tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes.[3]
| Entry | Terminal Aryl Alkyne (Ar in ArC≡CH) | Reaction Time (h) | Yield (%) |
| 1 | 3,5-tBu2C6H3 | 4 | 94 |
| 2 | Ph | 4 | 76 |
| 3 | 3,5-(MeO)2C6H3 | 7 | 64 |
| 4 | 3,5-F2C6H3 | 8 | 75 |
| 5 | 3,5-(CF3)2C6H3 | 5.5 | 79 |
Reaction Conditions: 5 mol% [Rh(CNC-Me)(C2H4)][BArF4] in 1,2-difluorobenzene (B135520) at 65 °C.[3]
Experimental Protocol
Materials:
-
[Rh(CNC-Me)(C2H4)][BArF4] catalyst
-
Terminal aryl alkyne
-
Anhydrous 1,2-difluorobenzene (DFB)
-
Carbon monoxide (CO) gas for quenching
-
Standard laboratory glassware and Schlenk line equipment
-
Argon atmosphere
Protocol for the Synthesis of [Rh(CNC-Me)(C2H4)][BArF4]:
The synthesis of the Rh(I)-CNC pincer catalyst precursor involves the reaction of the corresponding CNC pincer ligand with a suitable rhodium precursor, such as [Rh(C2H4)2Cl]2, followed by halide abstraction with a non-coordinating anion source like Na[BArF4]. The detailed synthesis of the CNC ligand and the subsequent complexation can be found in the supporting information of the primary literature.
General Protocol for the One-Pot Synthesis of Bicyclo[4.2.0]octa-1,5,7-trienes:
-
In an argon-filled glovebox, charge a J. Young's flask with [Rh(CNC-Me)(C2H4)][BArF4] (0.025 mmol, 5 mol%).
-
Add a 100 mM solution of the terminal aryl alkyne (0.5 mmol) in 1,2-difluorobenzene (5 mL).
-
Stir the resulting solution at 65 °C for the time indicated in the data table.
-
Monitor the reaction progress by 1H NMR spectroscopy if desired.
-
Upon completion, cool the solution and freeze-pump-thaw degas it.
-
Place the flask under an atmosphere of carbon monoxide (1 atm) to quench the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by washing with a cold solvent (e.g., diethyl ether or hexane) or by column chromatography on silica gel to yield the pure bicyclo[4.2.0]octa-1,5,7-triene.[3]
References
Application Notes and Protocols for Bicyclo[4.2.0]octa-2,4-diene Derivatives with Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for bicyclo[4.z.0]octa-2,4-diene derivatives that have demonstrated potential biological activity. The information is intended to guide researchers in the synthesis, evaluation, and understanding of the mechanisms of action of these compounds.
Introduction
The bicyclo[4.2.0]octa-2,4-diene scaffold is a versatile structural motif present in a variety of natural products and synthetic molecules with interesting biological properties. Derivatives of this core structure have shown promise in several therapeutic areas, including as enzyme inhibitors and cytotoxic agents. This document focuses on two classes of derivatives with notable biological activity: halogenated bicyclo[4.2.0] inositols and the kingianin family of natural products.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological activity data for selected this compound derivatives.
Table 1: Enzyme Inhibition Data for Halogenated Bicyclo[4.2.0] Inositol (B14025) Derivatives [1][2]
| Compound ID | Target Enzyme | Inhibition Constant (Ki) in µM |
| Novel Inositols (11-17) | Human Carbonic Anhydrase I (hCA I) | 87.59 ± 7.01 to 237.95 ± 17.75 |
| Human Carbonic Anhydrase II (hCA II) | 65.08 ± 12.39 to 538.98 ± 61.26 | |
| Acetylcholinesterase (AChE) | 193.28 ± 43.13 to 765.08 ± 209.77 |
Table 2: Biological Activity of Kingianin Derivatives
| Compound | Biological Target/Activity | IC50 / Ki (µM) | Cell Line(s) |
| Kingianin A | α-glucosidase inhibition | IC50: 11.9 ± 2.0 | - |
| Kingianin F | α-glucosidase inhibition | IC50: 19.7 ± 1.5 | - |
| Kingianin G | Mcl-1 binding affinity | Ki: 2 - 4 | - |
| Kingianin H | Mcl-1 binding affinity | Ki: 2 - 4 | - |
| Kingianin J | Mcl-1 binding affinity | Ki: 2 - 4 | - |
| Kingianic Acid E | Cytotoxicity | IC50: 15 - 17 | HT-29 (colorectal adenocarcinoma), A549 (lung adenocarcinoma) |
Signaling Pathways
PI3K/Akt Signaling Pathway and Halogenated Bicyclo[4.2.0] Inositols
The parent compound of the halogenated bicyclo[4.2.0] inositols, D-chiro-inositol, is known to be involved in the PI3K/Akt signaling pathway, which is crucial for regulating glucose metabolism and insulin (B600854) signaling.[1][2][3][4] D-chiro-inositol has been shown to upregulate the expression of key proteins in this pathway, such as PI3K p85 and Akt, leading to enhanced glucose uptake.[1] It is hypothesized that the halogenated bicyclo[4.2.0] inositol derivatives may exert their biological effects, at least in part, by modulating this critical signaling cascade.
Caption: Potential modulation of the PI3K/Akt signaling pathway by inositol derivatives.
Apoptosis and Mcl-1 Inhibition by Kingianins
Kingianins have been identified as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key regulator of the intrinsic apoptosis pathway. By binding to and inhibiting Mcl-1, kingianins can promote apoptosis in cancer cells, making them promising candidates for anticancer drug development. The inhibition of Mcl-1 disrupts its interaction with pro-apoptotic proteins like Bak and Bim, leading to the activation of the caspase cascade and ultimately, programmed cell death.
Caption: Kingianins induce apoptosis by inhibiting the anti-apoptotic protein Mcl-1.
Experimental Protocols
Synthesis Protocols
4.1.1. General Synthesis of Halogenated Bicyclo[4.2.0] Inositols [5]
A common starting material for the synthesis of these compounds is cyclooctatetraene (B1213319) (COT). A typical synthetic route involves the following key steps:
-
Photooxygenation: Photooxygenation of a di-halogenated this compound derivative, obtained from COT, yields a bicyclic endoperoxide.
-
Rearrangement: The endoperoxide is thermally rearranged to the corresponding bisepoxide.
-
Ring-Opening: The bisepoxide undergoes a ring-opening reaction, for example, with an acid anhydride, to produce a mixture of tetraacetate isomers.
-
Deprotection: Removal of the acetate (B1210297) groups, typically by ammonolysis, yields the final halogenated bicyclo[4.2.0] inositols.
4.1.2. General Synthetic Strategy for Kingianins [2][3][4]
The synthesis of the complex pentacyclic structure of kingianins is a significant challenge. Both biomimetic and non-biomimetic approaches have been explored.
-
Biomimetic Approach: This strategy often involves a radical cation-initiated Diels-Alder dimerization of two bicyclo[4.2.0]octadiene monomers.
-
Non-Biomimetic Approach: A notable non-biomimetic strategy utilizes a [2+2] ketene (B1206846) cycloaddition reaction as a key step to construct the bicyclo[4.2.0]octane core.
Biological Assay Protocols
4.2.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in buffer).
-
Acetylthiocholine iodide (ATCI) solution (10 mM in buffer).
-
AChE enzyme solution (e.g., 0.1 U/mL in buffer).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate):
-
To each well, add:
-
140 µL Phosphate Buffer
-
10 µL AChE solution
-
10 µL DTNB solution
-
10 µL of test compound solution or buffer (for control).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value from the dose-response curve.
-
4.2.2. Cytotoxicity Assay (WST-1 Assay)
This is a colorimetric assay for the quantification of cell proliferation and viability.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5 x 104 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Treatment:
-
Add various concentrations of the test compound to the wells.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Addition:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength above 600 nm can be used.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
4.2.3. α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be measured spectrophotometrically at 405 nm.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8).
-
α-Glucosidase enzyme solution (e.g., 0.2 U/mL in buffer).
-
pNPG solution (1 mM in buffer).
-
Test compound solutions at various concentrations.
-
Sodium carbonate solution (1 M) to stop the reaction.
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of the test compound solution and 20 µL of the α-glucosidase solution to each well.
-
Incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
4.2.4. Mcl-1 Binding Assay
Various methods can be used to assess the binding of compounds to Mcl-1, including fluorescence polarization (FP) and surface plasmon resonance (SPR). A common approach is a competitive binding assay.
Principle (Fluorescence Polarization): A fluorescently labeled peptide derived from a natural Mcl-1 binding partner (e.g., a BH3 domain peptide) is used. When the peptide is bound to the larger Mcl-1 protein, it tumbles slowly in solution, resulting in a high FP signal. When a test compound displaces the fluorescent peptide, the free peptide tumbles more rapidly, leading to a decrease in the FP signal.
Protocol (General Outline):
-
Reagent Preparation:
-
Assay Buffer.
-
Recombinant Mcl-1 protein.
-
Fluorescently labeled BH3 peptide.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (e.g., in a black 384-well plate):
-
Add Mcl-1 protein and the fluorescent peptide to the wells.
-
Add the test compounds at various concentrations.
-
Incubate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of binding for each concentration of the test compound.
-
Determine the Ki or IC50 value from the dose-response curve.
-
Experimental Workflows
Caption: General experimental workflow for the investigation of bioactive compounds.
References
- 1. Hypoglycemic effect of D-chiro-inositol in type 2 diabetes mellitus rats through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d- chiro-Inositol Ameliorates High Fat Diet-Induced Hepatic Steatosis and Insulin Resistance via PKCε-PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of Bicyclo[4.2.0]octa-2,4-diene-based Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis and polymerization of various bicyclo[4.2.0]octa-2,4-diene-based monomers. The information is intended to guide researchers in the preparation and characterization of polymers derived from these strained cyclic dienes. The protocols are based on peer-reviewed literature and offer insights into different polymerization techniques, including Ring-Opening Metathesis Polymerization (ROMP) and thermal polymerization.
Ring-Opening Metathesis Polymerization (ROMP) of 7,8-dichlorothis compound
This section details the synthesis of the 7,8-dichlorothis compound monomer and its subsequent polymerization via ROMP. This method is suitable for producing chlorine-substituted polyacetylenes.
Monomer Synthesis: 7,8-dichlorothis compound
The synthesis of 7,8-dichlorothis compound is achieved through the reaction of cyclooctatetraene (B1213319) with sulfuryl chloride.
Experimental Protocol:
-
An oven-dried 100 mL three-neck round-bottom flask is purged with nitrogen.
-
Cyclooctatetraene (16.9 mL, 150 mmol) is added to the flask along with carbon tetrachloride (45 mL).
-
The flask is placed in a water bath to maintain a constant temperature of 25 °C.
-
Sulfuryl chloride (15.8 mL, 195 mmol) is added dropwise over 1 hour using a syringe pump while stirring.
-
After the addition is complete, an oil bubbler is connected to monitor the progress of the reaction.
-
Upon completion, the reaction mixture is carefully worked up to isolate the 7,8-dichlorothis compound monomer.
Diagram of Monomer Synthesis Workflow:
Caption: Workflow for the synthesis of 7,8-dichlorothis compound.
ROMP of 7,8-dichlorothis compound
The synthesized monomer can be polymerized using a Hoveyda-Grubbs 2nd generation (HG2) catalyst.
Experimental Protocol:
-
In a nitrogen-purged glovebox, the desired amount of 7,8-dichlorothis compound monomer is dissolved in anhydrous tetrahydrofuran (B95107) (THF).
-
A solution of the HG2 catalyst in anhydrous THF is prepared.
-
The catalyst solution is added to the monomer solution with stirring.
-
The polymerization is allowed to proceed at room temperature.
-
The reaction is quenched by the addition of ethyl vinyl ether.
-
The polymer is precipitated by pouring the reaction mixture into methanol, filtered, and dried under vacuum.
Diagram of ROMP Mechanism:
Caption: Simplified mechanism of ROMP for 7,8-dichlorothis compound.
Quantitative Data for ROMP of 7,8-dichlorothis compound
The following table summarizes the results obtained from the ROMP of 7,8-dichlorothis compound using the HG2 catalyst.[1]
| Run | [Monomer]₀/[HG2]₀ | Isolated Yield (%) | Mₙ (kDa) | Đ (PDI) |
| 1 | 122 | 96 | 41 | 1.3 |
| 2 | 61 | 91 | 31 | 1.4 |
Thermal Polymerization of Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane
This section describes the synthesis and subsequent thermal polymerization of a silane-containing benzocyclobutene monomer. This approach is useful for creating crosslinked polymer networks with good thermal stability and dielectric properties.
Monomer Synthesis: Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane
The monomer is synthesized in a two-stage process starting from 4-bromobenzocyclobutene.
Experimental Protocol:
-
Grignard Reagent Formation:
-
Magnesium powder (2.4 g, 0.1 mol) is activated with an iodine crystal in 100 mL of anhydrous tetrahydrofuran (THF).
-
4-Bromobenzocyclobutene (18.3 g, 0.1 mol) is added dropwise with vigorous stirring, maintaining the reaction temperature between 40-45 °C.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at the same temperature.
-
-
Coupling Reaction:
-
The Grignard reagent solution is cooled to 0 °C.
-
Dichlorodimethylsilane (6.4 g, 0.1 mol) is added dropwise at a temperature between 0-10 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
-
Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The product is purified by vacuum distillation (150-160 °C at 0.5-0.7 mbar) to yield a transparent colorless liquid.
-
Diagram of Monomer Synthesis Workflow:
Caption: Workflow for the synthesis of Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane.
Thermal Polymerization of Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane
The purified monomer undergoes thermal polymerization at elevated temperatures to form a crosslinked polymer.
Experimental Protocol:
-
The liquid monomer is placed in a suitable container under an argon atmosphere.
-
A step-by-step heating process is applied:
-
160 °C for 1 hour
-
180 °C for 2 hours
-
200 °C for 2 hours
-
220 °C for 2 hours
-
240 °C for 30 minutes
-
-
The resulting polymer is a white to light yellow solid.
Diagram of Thermal Polymerization Mechanism:
Caption: Proposed mechanism for the thermal polymerization of Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane.
Properties of the Thermally Cured Polymer
The resulting polymer from the thermal curing of di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane exhibits properties suitable for electronic applications.
| Property | Value |
| Dielectric Constant (at 1 GHz) | ~2.6 |
| Dielectric Loss Tangent (at 1 GHz) | 2.3 x 10⁻⁴ |
| Dielectric Loss Tangent (at 10 GHz) | 2.6 x 10⁻⁴ |
| Thermal Stability (TGA) | Stable up to 470 °C (as a copolymer with divinylbenzene) |
Concluding Remarks
The polymerization of this compound-based monomers offers a versatile platform for the synthesis of polymers with unique architectures and properties. The protocols detailed herein for ROMP and thermal polymerization provide a foundation for further exploration of these monomers. While the literature is currently limited regarding the cationic and radical homopolymerization of these specific monomers, the presented methodologies demonstrate their potential in creating advanced materials. Further research is encouraged to expand the scope of polymerization techniques and to investigate the structure-property relationships of the resulting polymers for various applications, including drug delivery systems and advanced materials in the pharmaceutical and biomedical fields.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Bicyclo[4.2.0]octa-2,4-dienes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted bicyclo[4.2.0]octa-2,4-dienes. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section is designed to help you troubleshoot common issues in your synthetic workflow.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of bicyclo[4.2.0]octa-2,4-dienes are a frequent issue and can stem from several factors:
-
Thermal Instability of the Product: The bicyclo[4.2.0]octa-2,4-diene core is often thermally labile and can undergo rearrangements or decomposition at elevated temperatures.[1][2][3]
-
Troubleshooting:
-
Maintain strict temperature control throughout the reaction and work-up.
-
If possible, conduct the reaction at a lower temperature for a longer duration.
-
Choose a synthetic route that does not require high temperatures, such as a photochemical approach.[4]
-
-
-
Competing Side Reactions: Several side reactions can compete with the desired product formation. These include:
-
Electrocyclic Ring Opening: The this compound can be in equilibrium with its cyclooctatriene valence isomer.[5] This equilibrium can be influenced by temperature and substituents.
-
[1][6] Sigmatropic Shifts: At higher temperatures, the diene system can undergo[1][6] sigmatropic shifts, leading to isomeric products.[1][2][3] This is particularly relevant for appropriately substituted compounds.[1][2]
-
Dimerization/Polymerization: The diene moiety can participate in intermolecular cycloaddition reactions, leading to dimers and polymers, especially at high concentrations.
-
-
Substituent Effects: The electronic and steric nature of the substituents can significantly impact the reaction's success. Electron-withdrawing or bulky substituents may hinder the desired transformation. Conversely, the product distribution in some reactions can be controlled by modulating the electron density of the starting materials.[6][7]
-
Inefficient Reaction Conditions: The chosen solvent, catalyst, or reaction time may not be optimal for your specific substrate.
-
Troubleshooting:
-
Screen a variety of solvents with different polarities.
-
If using a catalyst, screen different catalysts and ligands.
-
Optimize the reaction time by monitoring the reaction progress using techniques like TLC or GC-MS.
-
-
Question 2: I am observing the formation of multiple unexpected products in my reaction. How can I identify and minimize them?
Answer:
The formation of unexpected products is often due to the inherent reactivity and potential for rearrangements of the this compound system.
-
Common Unexpected Products and Their Origins:
-
Cyclooctatriene Isomers: As mentioned, a common "side product" is the valence isomer, cyclooctatriene. This is often in equilibrium with the desired product.[5]
-
Products of Sigmatropic Rearrangements: Isomers resulting from[1][6] sigmatropic shifts can be formed, especially under thermal conditions.[1][2]
-
Fragmentation Products: In some cases, the bicyclic system can fragment. For instance, thermal reactions of some bicyclo[4.2.0]oct-2-enes can yield 1,3-cyclohexadiene (B119728) and ethylene.[8]
-
Cascading Electrocyclic Rearrangement Products: In photochemical reactions, complex, multi-step electrocyclic rearrangements can lead to unexpected polycyclic products. For example, the photochemical irradiation of a 2-vinyl-1,2-dihydropyridine unexpectedly yielded a 2-azabicyclo[4.2.0]octa-4,7-diene derivative through a proposed 6π–8π–4π electrocyclic cascade.[9]
-
-
Strategies for Minimization:
-
Reaction Condition Optimization: Carefully screen reaction parameters such as temperature, light source (for photochemical reactions), and reaction time. Lowering the temperature can often suppress unwanted thermal rearrangements.
-
Use of Trapping Agents: In some instances, if an unstable intermediate is formed, it can be "trapped" in situ to prevent further reaction.
-
Careful Analysis of Reaction Intermediates: If possible, try to isolate and characterize intermediates to better understand the reaction pathway and identify the source of the unexpected products.
-
Question 3: My purified product seems to decompose over time. What are the best practices for purification and storage?
Answer:
The stability of substituted bicyclo[4.2.0]octa-2,4-dienes is a significant concern.
-
Purification Strategies:
-
Column Chromatography: This is a common purification method.
-
Recommendation: Use a minimally activated stationary phase (e.g., neutral alumina (B75360) or silica (B1680970) gel deactivated with triethylamine) to avoid acid- or base-catalyzed decomposition on the column.
-
Eluent System: Choose an eluent system that allows for rapid elution of the product.
-
Temperature: If possible, perform the chromatography at a reduced temperature (e.g., in a cold room).
-
-
Distillation/Sublimation: These methods should be used with caution due to the thermal lability of many of these compounds. If necessary, use high vacuum to keep the temperature as low as possible.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent at low temperature can be an effective purification method.
-
-
Storage:
-
Temperature: Store the purified compound at low temperatures, preferably at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent: If stored in solution, use a degassed, anhydrous, and non-reactive solvent. Some products are noted to be unstable and should be used quickly after preparation.[10]
-
Light: Protect the compound from light, especially if it was synthesized photochemically, as it may be light-sensitive.
-
Data Presentation
Table 1: Yields of Gold-Catalyzed Ring-Expanding Cycloisomerizations of 1,5-Enynes to Substituted Bicyclo[4.2.0]dienes. [11]
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | Ph | H | Ph | 2a | 82 |
| 2 | Ph | H | c-Pr | 2b | 95 |
| 3 | Ph | H | Allyl | 2c | 91 |
| 4 | Ph | H | Vinyl | 2d | 88 |
| 5 | Ph | H | Ph | 2e | 92 |
| 6 | Ph | 4-CF₃C₆H₄ | Ph | 2f | 94 |
| 7 | Ph | 4-ClC₆H₄ | Ph | 2g | 93 |
| 8 | Ph | 4-MeOC₆H₄ | Ph | 2h | 92 |
| 10 | Me | H | Ph | 2i | 85 |
| 11 | TMS | H | Ph | 2j | 81 |
Reaction conditions: Ph₃PAuNTf₂ (0.01 mmol) was added to a solution of 1,5-enyne 1 (0.1 mmol) in CH₂Cl₂ (1.0 mL). The solution was stirred at rt for 2 h.
Table 2: Kinetic Data for Thermal Reactions of exo-8-Substituted Bicyclo[4.2.0]oct-2-enes at 275 °C. [8]
| Substituent | k_ep (x 10⁻⁵ s⁻¹) | k_f (x 10⁻⁵ s⁻¹) | k₁₃ (x 10⁻⁵ s⁻¹) |
| H | 1.8 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Me | 2.1 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| OMe | 2.5 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| CN | 1.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
k_ep: rate of epimerization; k_f: rate of fragmentation; k₁₃: total rate of[6][8]-sigmatropic migration.
Experimental Protocols
Protocol 1: Synthesis of trans-7,8-Diacetoxythis compound. [12]
Materials:
-
Mercury(II) acetate (B1210297)
-
Glacial acetic acid
-
Water
Procedure:
-
A 1-L, three-necked flask equipped with a reflux condenser, a stirrer, and a thermometer is charged with a suspension of mercury(II) acetate (160 g, 0.502 mole) in glacial acetic acid (400 ml).
-
While stirring, add 52.0 g of cyclooctatetraene (0.500 mole) rapidly.
-
A white addition compound will separate after 10–15 minutes. Decompose this by carefully heating the reaction mixture at 70–75°C for 2 hours.
-
While still warm, pour the mixture into two 4-L beakers, each containing 2 L of water.
-
Allow the mixture to stand for several hours.
-
Collect the solid that separates on a Büchner funnel and press as dry as possible.
-
Spread the moist, yellow solid on a large piece of filter paper and allow it to dry overnight.
-
This yields 83–86 g (75–77.5%) of trans-7,8-diacetoxythis compound, m.p. 52–55°C. This product can be used in subsequent steps without further purification.
Protocol 2: Photochemical Synthesis of Ethyl 2-azabicyclo[4.2.0]octa-4,7-diene-2-carboxylate. [9]
Materials:
-
Anhydrous pyridine (B92270)
-
Tetrahydrofuran (B95107) solution of vinyl magnesium bromide (1.0 M)
-
Diethyl ether
-
Ethyl chloroformate
-
Basic alumina
Procedure:
-
Chill anhydrous pyridine (5.37 mL, 66.6 mmol) to -15°C.
-
Add a tetrahydrofuran solution of vinyl magnesium bromide (1.0 M, 72 mL) to the stirring solution under an argon atmosphere.
-
Add a diethyl ether solution (7 mL) of ethyl chloroformate (6.36 mL, 66.8 mmol) dropwise, ensuring the reaction temperature does not exceed 0°C.
-
Stir the mixture for 5 hours at -5°C and then at room temperature for 20 minutes.
-
The crude intermediate is then irradiated in a photochemical reactor equipped with 300 nm lamps in dichloromethane.
-
Concentrate the resulting solution in vacuo.
-
Purify the residue by basic alumina column chromatography (50% diethyl ether/hexanes v/v) to yield the product as a yellow oil (32% yield).
Visualizations
Caption: Competing reaction pathways in the synthesis and handling of bicyclo[4.2.0]octa-2,4-dienes.
Caption: Proposed photochemical cascade rearrangement leading to an unexpected bicyclo[4.2.0]octadiene derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Possibility of [1,5] sigmatropic shifts in bicyclo[4.2.0]octa-2,4-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. [4+2] cycloaddition reactions between 1,8-disubstituted cyclooctatetraenes and diazo dienophiles: stereoelectronic effects, anticancer properties and application to the synthesis of 7,8-substituted bicyclo[4.2.0]octa-2,4-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [4+2] cycloaddition reactions between 1,8-disubstituted cyclooctatetraenes and diazo dienophiles: stereoelectronic effects, anticancer properties and application to the synthesis of 7,8-substituted bicyclo[4.2.0]octa-2,4-dienes. | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. connectsci.au [connectsci.au]
- 10. acgpubs.org [acgpubs.org]
- 11. Gold-Catalyzed Enantioselective Ring-Expanding Cycloisomerization of Cyclopropylidene Bearing 1,5-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Bicyclo[4.2.0]octa-2,4-diene Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the preparation of Bicyclo[4.2.0]octa-2,4-diene and its derivatives.
Troubleshooting Guide
Question: My synthesis of a this compound derivative via photochemical rearrangement is resulting in a low yield and a significant byproduct. How can I improve this?
Answer:
Low yields in photochemical preparations of this compound systems can often be attributed to competing photochemical pathways. For instance, the irradiation of 2-vinyl-1,2-dihydropyridine to form a 2-azabicyclo[4.2.0]octa-4,7-diene derivative has been reported to yield the desired product at 32%, with a 2-azabicyclo[2.2.0]hex-5-ene byproduct also forming in 2% yield.[1]
Troubleshooting Steps:
-
Wavelength Optimization: The wavelength of irradiation is critical. Ensure you are using the optimal wavelength for the desired electrocyclization. In the case of the 2-vinyl-1,2-dihydropyridine, 300 nm lamps were used.[1] Using a different wavelength might favor alternative reactions.
-
Solvent Choice: The polarity and type of solvent can influence the stability of intermediates and the favorability of different reaction pathways. The reported synthesis used dichloromethane (B109758).[1] Consider screening other anhydrous, degassed solvents.
-
Reaction Time: Photochemical reactions are sensitive to irradiation time. Over-irradiation can lead to decomposition of the product or the formation of byproducts. Monitor the reaction progress by techniques like TLC or NMR to determine the optimal reaction time.
-
Purity of Starting Material: Impurities in the starting material can act as photosensitizers or quenchers, leading to undesired side reactions. Ensure your starting dihydropyridine (B1217469) is of high purity.
-
Temperature Control: While many photochemical reactions are run at room temperature, controlling the temperature might influence the reaction outcome. Consider running the reaction at a lower temperature to potentially suppress side reactions.
Question: I am attempting to synthesize Bicyclo[4.2.0]octa-2,4-dien-7-one, but the product is unstable. How can I isolate it?
Answer:
Bicyclo[4.2.0]octa-2,4-dien-7-one is an unstable tautomer. A successful strategy for its isolation involves trapping it with an organometallic reagent to form a stable complex. This complex can then be purified, and the desired product can be liberated under controlled conditions.
A reported method involves trapping the dienone with benzylideneacetoneiron tricarbonyl to form a stable iron tricarbonyl complex. This complex was isolated in approximately 50% yield. The desired bicyclo[4.2.0]octa-2,4-dien-7-one can then be obtained by oxidative cleavage of the complex at low temperatures (-30 °C) using ceric ammonium (B1175870) nitrate.[2][3]
Troubleshooting Workflow for Trapping and Cleavage
Caption: Workflow for trapping and isolating unstable Bicyclo[4.2.0]octa-2,4-dien-7-one.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the this compound core structure?
A1: Cyclooctatetraene (B1213319) (COT) is a frequent starting material. It can be converted to derivatives like trans-7,8-diacetoxythis compound or used to generate the bicyclic system through valence isomerization to 1,3,5-cyclooctatriene, which exists in equilibrium with this compound.[4][5][6] Other approaches start with substituted cyclohexadienes or employ cycloaddition reactions with conjugated enynes.[7][8]
Q2: My reaction to form this compound from a cyclooctatriene precursor seems to stall or give a mixture of isomers. Why is this?
A2: 1,3,5-Cyclooctatriene exists in a thermal equilibrium with its valence isomer, this compound.[5] The position of this equilibrium can be influenced by temperature and substitution patterns. At certain temperatures, you will inherently have a mixture of both isomers. Computational studies have explored the energy barriers for this electrocyclic interconversion.[9]
Logical Relationship of Isomer Equilibrium
Caption: Equilibrium between 1,3,5-Cyclooctatriene and this compound.
Q3: Are there any high-yield syntheses reported for this compound derivatives?
A3: Yes, certain multi-step syntheses report high yields for specific intermediates. For example, the reaction of cyclooctatetraene with mercury(II) acetate (B1210297) to form trans-7,8-diacetoxythis compound is reported to have a yield of 75-77.5%.[4] Syntheses of halogenated bicyclo[4.2.0] inositols from a this compound precursor also report high yields for the final ammonolysis step.[10][11]
Quantitative Data Summary
| Starting Material(s) | Product | Method | Reported Yield | Reference |
| Cyclooctatetraene, Mercury(II) Acetate | trans-7,8-Diacetoxythis compound | Acetoxymercuration | 75-77.5% | [4] |
| 2,4,6-Cyclo-octatrienone, BDA-Fe(CO)₃ | Bicyclo[4.2.0]octa-2,4-dien-7-oneiron tricarbonyl | Tautomer Trapping | ~50% | [3] |
| 2-Vinyl-1,2-dihydropyridine derivative | 2-Azabicyclo[4.2.0]octa-4,7-diene derivative | Photochemical Rearrangement | 32% | [1] |
| Bromocyclooctadiene mixture | 1,3,5-Cyclooctatriene / this compound | Dehydrobromination | 60-65% (of brominated precursor) | [5] |
Experimental Protocols
Preparation of trans-7,8-Diacetoxythis compound[4]
-
Reaction Setup: A 1-liter, three-necked flask is equipped with a reflux condenser, a mechanical stirrer, and a thermometer.
-
Reagents: Charge the flask with a suspension of mercury(II) acetate (160 g, 0.502 mole) in glacial acetic acid (400 ml).
-
Addition: While stirring, rapidly add cyclooctatetraene (52.0 g, 0.500 mole).
-
Reaction: An addition compound will separate after 10-15 minutes. Decompose this by carefully heating the reaction mixture at 70-75°C for 2 hours.
-
Workup: While still warm, pour the mixture into two 4-liter beakers, each containing 2 liters of water. Allow the mixture to stand for several hours.
-
Isolation: Collect the solid that separates on a Büchner funnel and press it as dry as possible.
-
Drying: Spread the moist, yellow solid on a large piece of filter paper and allow it to dry overnight.
-
Yield: This procedure yields 83–86 g (75–77.5%) of trans-7,8-diacetoxythis compound.
Photochemical Synthesis of Ethyl 2-allyl-2-azabicyclo[4.2.0]octa-4,7-diene-2-carboxylate[1]
-
Starting Material Preparation: Prepare the precursor, a crude solution of the corresponding 2-vinyl-1,2-dihydropyridine derivative.
-
Reaction Setup: Place the crude solution in anhydrous dichloromethane (80 mL) in a pyrex vessel and flush with argon.
-
Irradiation: Irradiate the solution in a Rayonet photochemical reactor equipped with 300 nm lamps for 46 hours.
-
Workup: Concentrate the solution in vacuo.
-
Purification: Purify the residue via basic alumina (B75360) column chromatography (50% diethyl ether/hexanes v/v).
-
Yield: This procedure yields the desired product as a yellow oil (32% yield) and a byproduct, the corresponding 2-azabicyclo[2.2.0]hex-5-ene (2% yield).
Experimental Workflow: Acetoxymercuration of Cyclooctatetraene
References
- 1. connectsci.au [connectsci.au]
- 2. Preparation of bicyclo[4.2.0]octa-2,4-dien-7-one via trapping with benzylideneacetoneiron tricarbonyl - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of bicyclo[4.2.0]octa-2,4-dien-7-one via trapping with benzylideneacetoneiron tricarbonyl - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A [4 + 4] annulation strategy for the synthesis of eight-membered carbocycles based on intramolecular cycloadditions of conjugated enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Possibility of [1,5] sigmatropic shifts in bicyclo[4.2.0]octa-2,4-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bicyclo[4.2.0]octa-2,4-diene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Bicyclo[4.2.0]octa-2,4-diene and its isomers.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification process, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of Desired Isomer | Isomerization during purification: this compound exists in a temperature-dependent equilibrium with 1,3,5-cyclooctatriene.[1][2][3] Heating during distillation or other purification steps can shift this equilibrium. | - Fractional Distillation: Conduct distillation at the lowest possible temperature and pressure.[4] Slow distillation at approximately 85°C (120 mm Hg) can lead to isomerization.[1][4] For thermally sensitive compounds, consider alternative methods like column chromatography at room temperature.- General Handling: Avoid prolonged heating of samples. |
| Decomposition on stationary phase: Some isomers may be sensitive to acidic or basic stationary phases used in chromatography. | - Column Chromatography: Use neutral alumina (B75360) or deactivated silica (B1680970) gel.[5] For sensitive compounds, a preliminary small-scale test with the chosen stationary phase is recommended. | |
| Co-elution with other isomers or impurities: Isomers of this compound often have similar polarities, leading to poor separation. | - Argentation Chromatography: Employ silica gel impregnated with silver nitrate (B79036). This technique is highly effective for separating unsaturated isomers due to the differential formation of π-complexes with silver ions.[6]- Preparative Gas Chromatography (GC): For small-scale purifications requiring high purity, preparative GC can provide excellent separation of isomers.[7][8] | |
| Isomerization of the Final Product | Thermal instability: The purified isomer can convert to its valence tautomer upon storage, especially at elevated temperatures.[9][10][11] | - Storage Conditions: Store purified isomers at low temperatures (e.g., -20°C or below) under an inert atmosphere (e.g., argon or nitrogen) to minimize thermal isomerization.[12] |
| Inconsistent Results in Chromatography | Variable activity of stationary phase: The activity of silica gel or alumina can vary between batches, affecting separation. | - Standardize Stationary Phase: Use a consistent source and batch of stationary phase. Deactivation of silica gel or alumina with a specific amount of water may be necessary to achieve reproducible results. |
| Solvent quality: Impurities in solvents can affect the separation. | - Use High-Purity Solvents: Employ HPLC-grade or freshly distilled solvents for all chromatographic separations. | |
| Difficulty in Removing Silver Ions after Argentation Chromatography | Incomplete removal of silver salts: Residual silver ions can interfere with subsequent reactions or analyses. | - Washing: After elution, wash the organic phase containing the purified isomer with an aqueous solution of a complexing agent like ammonium (B1175870) hydroxide (B78521) or sodium thiosulfate (B1220275) to remove silver ions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound isomers?
A1: The main challenge is the inherent thermal equilibrium between this compound and its valence tautomer, 1,3,5-cyclooctatriene.[1][2][3] This equilibrium is sensitive to temperature, and heating during purification can lead to a mixture of isomers, making it difficult to isolate a pure compound.[1][4]
Q2: Which purification technique is most effective for separating this compound isomers?
A2: For the separation of unsaturated isomers like those of this compound, argentation chromatography (column chromatography using silica gel impregnated with silver nitrate) is often the most effective method.[6] The differential interaction of the double bonds in the isomers with the silver ions allows for enhanced separation that is often not achievable with standard silica gel or alumina chromatography. For small-scale, high-purity requirements, preparative gas chromatography (GC) can also be an excellent choice.[7][8]
Q3: How can I prevent isomerization during fractional distillation?
A3: To minimize thermal isomerization during fractional distillation, it is crucial to perform the distillation under reduced pressure to lower the boiling point.[4] It is recommended to keep the pot temperature below 40°C for thermally sensitive isomers.[4] Slow distillation at higher temperatures (e.g., ~85°C) should be avoided as it promotes isomerization.[1][4]
Q4: What are the optimal storage conditions for purified this compound isomers?
A4: Purified isomers should be stored at low temperatures, preferably at -20°C or below, to prevent thermal rearrangement.[12] It is also advisable to store them under an inert atmosphere, such as argon or nitrogen, to protect against oxidation and other degradation pathways.
Q5: Can I use standard column chromatography for purification?
A5: Standard column chromatography on silica gel or alumina can be used, particularly for derivatives of this compound that have significant polarity differences.[5][13][14][15] However, for the parent hydrocarbons and closely related isomers, achieving baseline separation can be challenging due to their similar polarities. In such cases, argentation chromatography is a superior alternative.
Experimental Protocols
Protocol 1: Purification by Argentation Chromatography
This protocol describes the preparation of a silver nitrate-impregnated silica gel column and its use for the separation of this compound isomers.
Materials:
-
Silica gel (60-200 μm)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (B1210297) (or other moderately polar solvent)
-
Crude mixture of this compound isomers
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Preparation of Silver Nitrate-Impregnated Silica Gel (SNIS):
-
Dissolve silver nitrate in a minimal amount of deionized water. The amount of silver nitrate is typically 10-20% by weight of the silica gel.
-
In a fume hood, add the silica gel to the silver nitrate solution to form a slurry.
-
Thoroughly mix the slurry and then remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Protect the SNIS from light to prevent the reduction of silver ions.
-
-
Column Packing:
-
Prepare a slurry of the SNIS in the initial elution solvent (e.g., hexane).
-
Carefully pour the slurry into the chromatography column and allow it to pack evenly.
-
-
Sample Loading and Elution:
-
Dissolve the crude isomer mixture in a minimal amount of the initial elution solvent.
-
Carefully load the sample onto the top of the column.
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The isomer that forms a weaker complex with silver ions will elute first.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure isomers.
-
-
Solvent Removal:
-
Combine the fractions containing the desired pure isomer and remove the solvent using a rotary evaporator at low temperature.
-
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
This protocol is suitable for the separation of isomers with different boiling points, while minimizing thermal isomerization.
Materials:
-
Crude mixture of this compound isomers
-
Fractional distillation apparatus (including a Vigreux or packed column)
-
Vacuum pump and pressure gauge
-
Heating mantle with a stirrer
-
Cold trap
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum operation.
-
Place a stirring bar in the distillation flask.
-
Connect the apparatus to a vacuum pump through a cold trap (e.g., cooled with liquid nitrogen or dry ice/acetone).
-
-
Distillation:
-
Charge the distillation flask with the crude isomer mixture.
-
Begin stirring and slowly evacuate the system to the desired pressure.
-
Gradually heat the distillation flask.
-
Collect the fractions that distill at a constant temperature. The isomer with the lower boiling point will distill first.
-
Carefully monitor the temperature and pressure throughout the distillation to ensure a good separation.
-
-
Product Collection:
-
Collect the purified isomers in receiving flasks cooled in an ice bath to minimize evaporation.
-
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle of Separation | Advantages | Disadvantages | Typical Purity Achieved |
| Fractional Distillation | Difference in boiling points | Scalable for larger quantities | Risk of thermal isomerization | Moderate to High (>95%) |
| Argentation Chromatography | Differential π-complexation with Ag⁺ ions | Excellent for separating unsaturated isomers | Requires preparation of special stationary phase; removal of Ag⁺ ions | High (>98%) |
| Preparative GC | Difference in volatility and interaction with stationary phase | Very high resolution and purity | Small sample capacity; requires specialized equipment | Very High (>99%) |
| Column Chromatography (Silica/Alumina) | Difference in polarity | Simple and widely available | Often insufficient for separating isomers with similar polarities | Low to Moderate |
Visualizations
Caption: General workflow for the purification of this compound isomers.
Caption: Troubleshooting logic for addressing low purity in isomer purification.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Possibility of [1,5] sigmatropic shifts in bicyclo[4.2.0]octa-2,4-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. benchchem.com [benchchem.com]
- 14. Access to Bicyclo[4.2.0]octene Monomers To Explore the Scope of Alternating Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A [4 + 4] annulation strategy for the synthesis of eight-membered carbocycles based on intramolecular cycloadditions of conjugated enynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Bicyclo[4.2.0]octa-2,4-diene from Cyclooctatetraene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Bicyclo[4.2.0]octa-2,4-diene from cyclooctatetraene (B1213319) and its isomers.
Troubleshooting Guides
Issue 1: Low Yield of this compound after Synthesis from Cyclooctatetraene
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reduction of cyclooctatetraene. | Ensure complete conversion by monitoring the reaction using techniques like TLC or GC. Consider extending reaction time or using a different reducing agent. | Increased yield of the desired 1,3,5-cyclooctatriene (B161208)/bicyclo[4.2.0]octa-2,4-diene mixture. |
| Equilibrium favoring 1,3,5-cyclooctatriene. | This compound exists in equilibrium with 1,3,5-cyclooctatriene.[1] The separation is challenging due to this dynamic equilibrium.[2] Consider performing the subsequent reaction step in situ if the equilibrium mixture is suitable. | Proceeding with the equilibrium mixture may be more efficient than attempting a difficult separation. |
| Thermal isomerization during workup or purification. | Avoid high temperatures during distillation or other purification steps. Use reduced pressure for distillation.[2] | Minimized isomerization and loss of the desired bicyclic compound. |
| Side reactions during synthesis. | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. | Improved purity of the crude product and higher yield of the target compound. |
Issue 2: Difficulty in Separating this compound from 1,3,5-cyclooctatriene
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar physical properties of the isomers. | Fractional distillation can be attempted, but it is challenging.[1][3] A long Vigreux column and careful control of pressure and temperature are crucial.[1] | Partial separation may be achieved, but complete separation is difficult. |
| Equilibrium interconversion during separation. | Perform separation at the lowest possible temperature to slow down the interconversion. | Improved separation efficiency. |
| Formation of a crystalline silver nitrate (B79036) complex with 1,3,5-cyclooctatriene. | This method can be used to selectively remove 1,3,5-cyclooctatriene from the mixture. The triene can be regenerated from the complex.[2] | Isolation of enriched or pure this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the relationship between cyclooctatetraene, 1,3,5-cyclooctatriene, and this compound?
A1: Cyclooctatetraene can be reduced to form 1,3,5-cyclooctatriene.[1] 1,3,5-cyclooctatriene exists in a dynamic equilibrium with its valence isomer, this compound.[1][2] This equilibrium is a key factor to consider during synthesis and purification.
Q2: What is the typical ratio of 1,3,5-cyclooctatriene to this compound at equilibrium?
A2: The equilibrium mixture typically contains about 85% 1,3,5-cyclooctatriene and 15% this compound when heated.[2]
Q3: Can I synthesize this compound directly from cyclooctatetraene in a single step?
A3: While there are multi-step syntheses of functionalized bicyclo[4.2.0]octadienes from cyclooctatetraene, a direct one-step synthesis to the parent this compound is not the common approach.[4] The typical route involves the formation of 1,3,5-cyclooctatriene as an intermediate.
Q4: What are the recommended methods for purifying this compound?
A4: Purification is challenging due to the equilibrium with 1,3,5-cyclooctatriene. Methods include:
-
Fractional distillation under reduced pressure: This can provide some enrichment but may not lead to complete separation.[1][3]
-
Selective complexation: 1,3,5-cyclooctatriene forms a crystalline complex with silver nitrate, allowing for the removal of this isomer from the mixture.[2]
Q5: How can I confirm the presence and purity of this compound?
A5: Spectroscopic methods are essential for characterization.
-
NMR Spectroscopy: Both 1H and 13C NMR can be used to identify the characteristic signals of this compound and distinguish it from its isomers.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H and C=C stretching frequencies for the diene system.[2]
-
Ultraviolet (UV) Spectroscopy: The UV absorption maximum for this compound is around 274 nm.[2]
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Cyclooctatriene from Cyclooctatetraene (Illustrative)
This protocol is based on the reduction of cyclooctatetraene, which yields a mixture in equilibrium with this compound.
-
Reduction: In a suitable reaction vessel, dissolve cyclooctatetraene in an appropriate solvent (e.g., a mixture of liquid ammonia (B1221849) and ether).[2]
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium, to the solution while maintaining a low temperature.[2]
-
Quenching: After the reaction is complete, quench the reaction mixture carefully with a proton source (e.g., ammonium (B1175870) hydroxide).[2]
-
Extraction: Extract the organic products into a suitable solvent like pentane.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Solvent Removal: Carefully remove the solvent under reduced pressure at a low temperature to obtain the crude product mixture containing 1,3,5-cyclooctatriene and this compound.
Protocol 2: Separation of this compound via Silver Nitrate Complexation
This protocol allows for the selective removal of 1,3,5-cyclooctatriene.
-
Preparation of Silver Nitrate Solution: Prepare a solution of silver nitrate in ethanol (B145695).
-
Complexation: Add the crude mixture of 1,3,5-cyclooctatriene and this compound to the silver nitrate solution. A crystalline complex of 1,3,5-cyclooctatriene and silver nitrate will precipitate.[2]
-
Isolation: Separate the precipitate by filtration or centrifugation. The filtrate will be enriched with this compound.
-
Purification of this compound: The ethanol solution containing the bicyclic isomer can be further purified by carefully removing the solvent and performing low-temperature, reduced-pressure distillation.[2]
-
Regeneration of 1,3,5-Cyclooctatriene (Optional): The precipitated silver nitrate complex can be treated with ammonium hydroxide (B78521) to regenerate pure 1,3,5-cyclooctatriene.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Equilibrium Composition | ~85% 1,3,5-Cyclooctatriene, ~15% this compound (at 80-100°C) | [2] |
| Boiling Point of 1,3,5-Cyclooctatriene | 63–65 °C at 48 mm | [1] |
| 1H NMR of 1,3,5-Cyclooctatriene (CDCl3) | δ: 2.43 (s, 4 H), 5.50–6.00 (m, 6 H) | [1] |
| 13C NMR of 1,3,5-Cyclooctatriene (CDCl3) | δ: 28.0, 125.9, 126.7, 135.5 | [1] |
| UV λmax of 1,3,5-Cyclooctatriene | 265 mμ (ε 3600) | [2] |
| UV λmax of this compound | 274 mμ (ε 3340) | [2] |
Visualizations
Caption: Experimental workflow for the synthesis and separation of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Synthesis of Bicyclo[4.2.0]octa-2,4-diene Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Bicyclo[4.2.0]octa-2,4-diene analogs.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound analog consistently low?
Low yields in the synthesis of this compound analogs are often attributed to the inherent instability of the bicyclic system. The molecule exists in a thermal equilibrium with its valence tautomer, 1,3,5-cyclooctatriene (B161208).[1] This equilibrium can shift towards the more stable monocyclic isomer under the reaction or workup conditions, thus reducing the isolated yield of the desired bicyclic product. Additionally, the strained cyclobutene (B1205218) ring can be susceptible to ring-opening reactions, further contributing to low yields.[2][3]
Q2: My reaction is producing a significant amount of 1,3,5-cyclooctatriene analog instead of the desired this compound. How can I prevent this?
The formation of the 1,3,5-cyclooctatriene analog is a common issue due to the electrocyclic ring-opening of the this compound core.[3] To minimize this, consider the following:
-
Lower Reaction Temperatures: The ring-opening is a thermally allowed process. Conducting the reaction and subsequent workup at lower temperatures can disfavor this pathway.
-
Trapping Agents: In cases where the bicyclic tautomer is particularly unstable, it can be trapped in situ. For instance, the unstable bicyclo[4.2.0]octa-2,4-dien-7-one was successfully isolated by trapping it with benzylideneacetoneiron tricarbonyl to form a stable complex, which could then be cleaved under mild conditions to yield the desired product.[4][5]
Q3: I am attempting a [2+2] photoaddition of an alkyne to a p-benzoquinone derivative to form a Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, but the reaction is failing. What could be the problem?
While the [2+2] photoaddition of alkynes to quinones is a plausible route, it is known to be problematic with p-benzoquinones. A common failure mode is the preferential addition of the alkyne to one of the carbonyl groups of the quinone rather than to the carbon-carbon double bond of the ring.[6] This side reaction is often observed with p-benzoquinone and chloranil.[6] Successful cycloaddition to the ethylenic bond has been reported in only a limited number of cases, such as with 2-methoxy-p-benzoquinone.[6]
Q4: During the thermal rearrangement of a substituted cyclooctatetraene (B1213319) to form a this compound analog, I am observing unexpected rearrangement products. What might be happening?
The thermal chemistry of these systems can be complex. Besides the desired 8π-6π electrocyclization cascade, other pericyclic reactions can occur.[7] For instance, treatment of cis-bicyclo[4.2.0]oct-7-ene with di-iron nonacarbonyl did not lead to the expected ring-opening but instead catalyzed a rearrangement to cis-bicyclo[4.2.0]oct-2-ene.[8] The possibility of[2] sigmatropic shifts within the this compound system has also been explored and can lead to isomeric products, especially at higher temperatures.[9]
Troubleshooting Guides
Problem 1: Low or No Yield of the Target this compound Analog
This guide provides a systematic approach to troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Problem 2: Failure of [2+2] Cycloaddition to form Bicyclo[4.2.0]octa-3,7-diene-2,5-diones
This guide addresses the specific challenges of synthesizing bicyclic diones from p-benzoquinones.
Caption: Troubleshooting guide for failed [2+2] cycloadditions with p-benzoquinones.
Experimental Protocols
Protocol 1: Trapping of Unstable Bicyclo[4.2.0]octa-2,4-dien-7-one with Benzylideneacetoneiron Tricarbonyl
This protocol is adapted from the successful synthesis and isolation of an unstable this compound analog.[5]
Objective: To synthesize and isolate bicyclo[4.2.0]octa-2,4-dien-7-one by trapping its unstable tautomer with an iron tricarbonyl complex.
Materials:
-
2,4,6-cyclooctatrienone (1)
-
Benzylideneacetoneiron tricarbonyl [BDA-Fe(CO)₃] or 3-penten-2-oneiron tricarbonyl
-
Benzene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4,6-cyclooctatrienone (1) in anhydrous benzene.
-
Add a stoichiometric equivalent of benzylideneacetoneiron tricarbonyl [BDA-Fe(CO)₃].
-
Heat the reaction mixture at 55 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Crystallize the crude product from pentane to afford pale yellow crystals of the bicyclo[4.2.0]octa-2,4-dien-7-oneiron tricarbonyl complex (3).
-
To cleave the iron complex, dissolve the complex in methanol and cool the solution to -30 °C.
-
Slowly add a solution of ceric ammonium nitrate in methanol.
-
After the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purify the resulting bicyclo[4.2.0]octa-2,4-dien-7-one (2) by chromatography at low temperature.
Expected Outcome: Formation of the stable iron tricarbonyl complex of the this compound analog, which can be isolated and subsequently cleaved to yield the desired, otherwise unstable, ketone. The reported yield for the iron complex formation is approximately 50%.[5]
Data Presentation
Table 1: Summary of Unsuccessful and Challenging Reactions
| Starting Material(s) | Target Product | Reaction Conditions | Observed Outcome | Reference |
| cis-Bicyclo[4.2.0]oct-7-ene | Ring-opened products | Fe₂(CO)₉, refluxing hexane | Major product was cis-bicyclo[4.2.0]oct-2-ene (rearrangement) | [8] |
| p-Benzoquinone, Chloranil + Alkynes | Bicyclo[4.2.0]octa-3,7-diene-2,5-diones | Photochemical [2+2] cycloaddition | Addition of alkyne to a carbonyl group instead of the ethylenic bond | [6] |
| 2,4,6-Cyclo-octatrienone (1) | Bicyclo[4.2.0]octa-2,4-dien-7-one (2) | Direct isolation | Unstable, isomerizes to starting material | [5] |
| Substituted 1,3,5-Cyclooctatriene | This compound analog | Thermal | Equilibrium mixture, isolation of pure bicyclic form is difficult | [1] |
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclobutene ring-opening of bicyclo[4.2.0]octa-1,6-dienes: access to CF3-substituted 5,6,7,8-tetrahydro-1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pericyclic reactions in organic synthesis [dspace.mit.edu]
- 4. Preparation of bicyclo[4.2.0]octa-2,4-dien-7-one via trapping with benzylideneacetoneiron tricarbonyl - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of bicyclo[4.2.0]octa-2,4-dien-7-one via trapping with benzylideneacetoneiron tricarbonyl - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. connectsci.au [connectsci.au]
- 8. Rearrangement of bicyclo[4,2,0]oct-7-ene catalysed by di-iron nonacarbonyl - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cycloaddition Reactions of Cyclooctatetraene
Welcome to the technical support center for troubleshootingside reactions in the cycloaddition of cyclooctatetraene (B1213319) (COT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving this versatile molecule.
Frequently Asked Questions (FAQs)
Q1: My cycloaddition reaction with cyclooctatetraene is giving a low yield of the desired adduct. What are the likely side reactions?
A1: Low yields in cycloaddition reactions involving cyclooctatetraene (COT) are often due to competing side reactions. The most common of these are:
-
Thermal Electrocyclization: COT exists in a temperature-dependent equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4,7-triene. This intramolecular reaction can deplete the concentration of the diene available for the desired intermolecular cycloaddition.
-
Dimerization: COT can dimerize, particularly at elevated temperatures. This self-cycloaddition, often a formal Diels-Alder reaction, results in the formation of C16H16 dimers. This process can sometimes be catalyzed by transition metal impurities.
-
Photochemical Rearrangements: If you are performing a photochemical cycloaddition, be aware that COT itself can undergo various photochemical isomerizations, leading to a complex mixture of products.
Q2: I have an unexpected, non-polar byproduct in my reaction mixture. What could it be?
A2: An unexpected, non-polar byproduct is likely a dimer of cyclooctatetraene. Dimerization is a known thermal reaction of COT and can be a significant side reaction, especially if the reaction is heated for an extended period or at high temperatures.
Q3: How can I minimize the thermal electrocyclization of COT to its bicyclic isomer?
A3: To minimize the competing electrocyclization, it is crucial to carefully control the reaction temperature. Since the equilibrium shifts towards the bicyclic isomer at higher temperatures, running the reaction at the lowest effective temperature for the desired cycloaddition is recommended. The optimal temperature will depend on the specific dienophile being used. Monitoring the reaction progress closely by techniques like TLC or NMR can help in determining the optimal reaction time to maximize the yield of the desired adduct before significant isomerization occurs.
Troubleshooting Guides
Issue 1: Low Yield of the Diels-Alder Adduct and Formation of Byproducts
Symptoms:
-
The yield of the desired [4+2] cycloaddition product is significantly lower than expected.
-
Multiple spots are observed on the TLC plate, indicating a mixture of products.
-
Characterization (e.g., NMR, GC-MS) of the crude product reveals the presence of species other than the starting materials and the desired adduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Competing Thermal Electrocyclization: Cyclooctatetraene is in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4,7-triene. At elevated temperatures, this equilibrium can shift, reducing the concentration of the diene available for the Diels-Alder reaction. | Optimize Reaction Temperature and Time: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate with your chosen dienophile. Monitor the reaction progress frequently to avoid prolonged heating, which can favor the formation of the bicyclic isomer. |
| Thermal Dimerization of COT: Cyclooctatetraene can undergo a self-Diels-Alder reaction to form dimers, especially upon prolonged heating. | Control Reactant Concentrations: Use a moderate excess of the dienophile if it is stable under the reaction conditions. This can help to favor the intermolecular reaction with the dienophile over the self-dimerization of COT. Also, maintain the lowest effective reaction temperature. |
| Photochemical Rearrangement: If the reaction is exposed to light, particularly UV light, COT can undergo complex isomerizations. | Protect the Reaction from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment to prevent unwanted photochemical side reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder Reaction of Cyclooctatetraene with Maleic Anhydride (B1165640)
This protocol aims to favor the desired [4+2] cycloaddition while minimizing common side reactions.
Materials:
-
Cyclooctatetraene (COT), freshly distilled if necessary
-
Maleic anhydride
-
Anhydrous solvent (e.g., toluene, xylene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add maleic anhydride (1.0 eq).
-
Add the anhydrous solvent to dissolve the maleic anhydride.
-
Add cyclooctatetraene (1.0 - 1.2 eq) to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting this Protocol:
-
If a significant amount of a non-polar byproduct is observed: This is likely a COT dimer. Reduce the reaction temperature and consider using a slight excess of maleic anhydride.
-
If the reaction is sluggish at lower temperatures: A higher temperature may be necessary, but this increases the risk of side reactions. In this case, careful monitoring of the reaction time is critical to find the optimal point where the desired product formation is maximized, and byproduct formation is still minimal.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key pathways.
Optimization of reaction conditions for Bicyclo[4.2.0]octa-2,4-diene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Bicyclo[4.2.0]octa-2,4-diene and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are cyclooctatetraene (B1213319) (COT) and 1,5-cyclooctadiene (B75094).[1][2][3][4] COT can be used in reactions involving mercuric acetate (B1210297) or in [4+2] cycloaddition reactions.[5][6] 1,5-cyclooctadiene can be converted to this compound through a two-step process involving allylic bromination followed by dehydrobromination.[3]
Q2: How can I control the formation of the desired this compound isomer?
A2: The formation of specific isomers is often dictated by the reaction mechanism, such as pericyclic reactions governed by Woodward-Hoffmann rules.[1] For instance, an 8π/6π electrocyclization cascade of a stereodefined pentaene can be used to prepare specific diastereomers.[1] In photochemical reactions, the wavelength of irradiation and the solvent can influence the product distribution.[7]
Q3: My yield of this compound is low. What are the potential causes and solutions?
A3: Low yields can result from several factors:
-
Equilibrium with 1,3,5-cyclooctatriene (B161208): this compound exists in equilibrium with its valence isomer, 1,3,5-cyclooctatriene, with the latter often being the major component at equilibrium.[3] The ratio is approximately 1:7 in favor of the triene.[3] To favor the bicyclic product, it may be necessary to trap it in situ or use reaction conditions that favor its formation kinetically.
-
Side Reactions: Undesired side reactions, such as polymerization or the formation of other cycloaddition products, can reduce the yield.[5] Careful control of reaction temperature and stoichiometry is crucial.
-
Instability of Intermediates: Some synthetic routes involve unstable intermediates. For example, in certain photochemical syntheses, N-alkoxycarbonyl-1,2-dihydropyridine derivatives are best used without isolation.[7]
-
Purification Losses: The product can be volatile or prone to decomposition during purification. Purification via column chromatography on deactivated silica (B1680970) gel or basic alumina (B75360) at low temperatures can help minimize losses.[8]
Q4: I am observing unexpected side products in my reaction. What could they be?
A4: Unexpected side products can arise from various pathways:
-
Valence Isomerization: As mentioned, 1,3,5-cyclooctatriene is a common "side product" or, more accurately, an equilibrium partner.[3]
-
[1][7] Sigmatropic Shifts: At high temperatures, this compound systems can undergo[1][7] sigmatropic shifts, leading to rearranged products.[9][10]
-
Alternative Cycloadditions: In reactions involving dienophiles, alternative modes of cycloaddition (e.g., [6+2] instead of [4+2]) can occur, leading to different ring systems.[11]
-
Rearrangement of Intermediates: Strained intermediates, such as cyclic allenes formed in some cycloaddition reactions, can isomerize to more stable cyclohexadienes.[8]
Q5: What are the recommended methods for purification and characterization of this compound?
A5: Purification:
-
Column Chromatography: Use of deactivated silica gel (e.g., acetone-deactivated) or basic alumina is recommended to prevent acid-catalyzed rearrangement.[8] Elution with non-polar solvents like hexanes or pentane (B18724) with a small percentage of ethyl acetate or diethyl ether is common.[7][8]
-
Distillation: For thermally stable derivatives, vacuum distillation can be an effective purification method.[12]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and determining isomeric purity.[7][8][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reagents or catalyst. | Ensure all reagents are pure and dry. If using a catalyst, verify its activity. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require heating (e.g., thermal electrocyclization), while others are performed at low temperatures (e.g., reactions with unstable intermediates). | |
| Presence of inhibitors (e.g., oxygen for radical reactions). | Degas the solvent and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Formation of Multiple Products | Lack of stereocontrol. | Use chiral catalysts or auxiliaries for enantioselective synthesis. For diastereoselectivity, control of reaction temperature and choice of reagents is key. |
| Competing reaction pathways. | Adjust reaction conditions (temperature, solvent, concentration) to favor the desired pathway. For example, photochemical reactions can be sensitive to the wavelength of light used.[7] | |
| Product Decomposition during Workup or Purification | Product is sensitive to acid or heat. | Use a basic workup (e.g., wash with saturated NaHCO3 solution). Purify using chromatography on basic alumina or deactivated silica gel. Perform purification at low temperatures.[8][14] |
| Product is volatile. | Use a rotary evaporator with a cold trap and avoid high vacuum or prolonged evaporation times. | |
| Difficulty in Separating Product from Starting Material | Similar polarities of the product and starting material. | Optimize the chromatographic conditions (e.g., use a different solvent system or a longer column). Consider derivatization to alter polarity, followed by removal of the derivatizing group. |
| Inconsistent Yields | Variability in starting material quality. | Use starting materials from a reliable source or purify them before use. |
| Reaction is sensitive to trace impurities (e.g., water). | Use anhydrous solvents and reagents. Perform the reaction under strictly anhydrous conditions. |
Experimental Protocols
Synthesis of trans-7,8-Diacetoxythis compound from Cyclooctatetraene[13]
This procedure describes the synthesis of a functionalized this compound derivative.
Materials:
-
Cyclooctatetraene
-
Mercury(II) acetate
-
Glacial acetic acid
-
Dimethyl acetylenedicarboxylate (B1228247)
-
Xylene
-
Water
-
Petroleum ether
-
Acetone
Procedure:
-
Preparation of trans-7,8-Diacetoxythis compound:
-
In a 1-L three-necked flask equipped with a reflux condenser, stirrer, and thermometer, suspend mercury(II) acetate (160 g, 0.502 mole) in glacial acetic acid (400 ml).
-
Rapidly add cyclooctatetraene (52.0 g, 0.500 mole) while stirring.
-
A white addition compound will separate after 10-15 minutes. Decompose this by carefully heating the mixture at 70-75°C for 2 hours.
-
While still warm, pour the mixture into two 4-L beakers, each containing 2 L of water.
-
Allow the mixture to stand for several hours. Collect the solid product by suction filtration and press as dry as possible.
-
Dry the yellow solid overnight on filter paper to yield 83-86 g (75-77.5%) of trans-7,8-diacetoxythis compound, m.p. 52-55°C. This can be used in the next step without further purification.
-
-
Thermolysis to form trans,trans-1,3-Butadiene-1,4-diyl diacetate (as an example of a subsequent reaction):
-
A solution of the diacetate (83.0 g, 0.373 mole) and dimethyl acetylenedicarboxylate (63.6 g, 0.448 mole) in 200 ml of xylene is added dropwise over 2-3 hours to 100 ml of xylene heated to reflux.
-
The reaction is a retro-Diels-Alder reaction, where the bicyclooctadiene fragments.
-
Note: This protocol is for a derivative. The parent this compound is often in equilibrium with 1,3,5-cyclooctatriene and can be prepared by dehydrobromination of brominated 1,5-cyclooctadiene.[3]
Visualizations
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. [4+2] cycloaddition reactions between 1,8-disubstituted cyclooctatetraenes and diazo dienophiles: stereoelectronic effects, anticancer properties and application to the synthesis of 7,8-substituted bicyclo[4.2.0]octa-2,4-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectsci.au [connectsci.au]
- 8. A [4 + 4] annulation strategy for the synthesis of eight-membered carbocycles based on intramolecular cycloadditions of conjugated enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Co(I)-Catalyzed [4π + 2π] Cycloaddition of 1,2-Dienes to 1,3,5-Cyclooctatriene in the Synthesis of Previously Undescribed Tricyclo[4.2.2.02,5]Decenes | MDPI [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) [mdpi.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Improving the stability of Bicyclo[4.2.0]octa-2,4-diene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclo[4.2.0]octa-2,4-diene derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and solve common problems encountered during the synthesis, purification, and handling of this compound derivatives.
Issue 1: Low or No Yield of the Desired this compound Product
-
Question: My reaction to synthesize a this compound derivative is resulting in a low yield or a complex mixture of products. What could be the cause?
-
Answer: Low yields can stem from several factors related to the inherent stability of the this compound core. These molecules are susceptible to thermal rearrangements, such as electrocyclic ring-opening to form cyclooctatrienes, or[1] sigmatropic shifts, particularly at elevated temperatures.[2][3] The stability is also highly dependent on the substitution pattern.
Troubleshooting Steps:
-
Reaction Temperature: Carefully control the reaction temperature. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.
-
Choice of Dienophile/Diene: In cycloaddition reactions, the nature of the reactants can influence the stability of the product. Consider using more reactive dienophiles that allow for milder reaction conditions.
-
Inert Atmosphere: Some derivatives may be sensitive to air or moisture. Ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Trapping Agents: For highly unstable derivatives, such as bicyclo[4.2.0]octa-2,4-dien-7-one, consider using a trapping agent to isolate the product as a more stable complex.[4] For example, benzylideneacetoneiron tricarbonyl has been used to trap this unstable ketone.[4]
-
Issue 2: Product Decomposition During Purification
-
Question: I am losing a significant amount of my this compound derivative during purification by column chromatography or distillation. How can I minimize this?
-
Answer: Decomposition during purification is a common issue due to the thermal lability and potential isomerization of these compounds. Gas chromatography (GC) can also induce thermal rearrangements, especially at higher column temperatures.[5]
Troubleshooting Steps:
-
Purification Method:
-
Column Chromatography: Use a less active stationary phase (e.g., deactivated silica (B1680970) gel or alumina) and run the column at a lower temperature if possible. Elute the product as quickly as possible.
-
Distillation: If distillation is necessary, use a high-vacuum, short-path distillation apparatus to minimize the temperature and residence time.
-
-
Avoid High Temperatures: Concentrate solutions on a rotary evaporator at the lowest possible temperature. Avoid heating the compound for extended periods.
-
Alternative Purification: Consider alternative purification methods such as recrystallization or precipitation if your compound is a solid.
-
Issue 3: Unexpected Isomerization or Rearrangement of the Product
-
Question: My characterization data (NMR, GC-MS) suggests that my isolated product is an isomer of the expected this compound. What is happening?
-
Answer: Bicyclo[4.2.0]octa-2,4-dienes are known to be in equilibrium with their valence isomer, 1,3,5-cyclooctatriene.[6] The position of this equilibrium can be influenced by temperature and substitution. Additionally, at higher temperatures,[1] sigmatropic shifts can occur, leading to rearranged products.[2][3] Some derivatives can also undergo photochemical rearrangements.[5][7]
Troubleshooting Steps:
-
Confirm Structure Promptly: Characterize the product immediately after isolation to minimize the chance of post-isolation rearrangement.
-
Low-Temperature NMR: Acquire NMR spectra at low temperatures to potentially slow down any dynamic equilibrium processes and obtain clearer spectra.
-
Review Reaction Conditions: High reaction temperatures or prolonged reaction times can favor the formation of thermodynamically more stable isomers.
-
Photochemical Considerations: If the reaction is performed under light, consider the possibility of photochemical isomerization. Protect the reaction from light if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound derivatives?
A1: The primary degradation pathway is a thermally induced electrocyclic ring-opening to form the corresponding cyclooctatriene.[2] This is a reversible process, and the equilibrium between the two isomers is dependent on the specific substituents and the temperature.[6] At higher temperatures,[1] sigmatropic shifts can also occur, leading to constitutional isomers.[2][3]
Q2: How do substituents affect the stability of the this compound core?
A2: The stability is significantly influenced by the nature and position of substituents. While the provided search results do not offer a comprehensive quantitative analysis for a wide range of substituents, computational studies on specific derivatives like the methyl esters of endiandric acids D and E have explored the energy barriers for different rearrangement pathways.[2] Generally, electron-withdrawing or bulky groups can alter the electronic and steric properties of the diene system, thereby influencing the activation energies for ring-opening and sigmatropic shifts.
Q3: What are the recommended storage conditions for these compounds?
A3: Given their potential for thermal and, in some cases, photochemical instability, it is recommended to store this compound derivatives under the following conditions:
-
Temperature: Store at low temperatures, preferably in a freezer at -20°C or below.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent potential oxidation.
-
Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.
-
Solvent: If stored in solution, use a dry, degassed solvent. Some derivatives have been noted to be more stable in dilute solutions at low temperatures.[7]
Q4: Are there any specific analytical techniques that are problematic for these compounds?
A4: Yes, gas chromatography (GC) can be problematic due to the high temperatures of the injection port and column, which can induce thermal rearrangements.[5] If GC analysis is necessary, it is advisable to use the lowest possible temperatures and a short analysis time. High-performance liquid chromatography (HPLC) at ambient temperature is generally a more suitable analytical technique for these compounds. When performing NMR, be aware that the spectra might show dynamic behavior if there is an equilibrium between different isomers.
Data Presentation
Table 1: Thermal Rearrangement Pathways of this compound Derivatives
| Rearrangement Pathway | Description | Conditions | Potential Outcome |
| Electrocyclic Ring-Opening | Reversible valence isomerization to a 1,3,5-cyclooctatriene.[6] | Thermal | Equilibrium mixture of isomers. |
| [1] Sigmatropic Shift | Migration of an alkyl group. Can be a stepwise, biradical-mediated process.[2][3] | High Temperatures | Isomerized this compound. |
| Photochemical Rearrangement | Isomerization upon irradiation with light.[5][7] | UV light | Various photoproducts. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Derivatives via [4+2] Cycloaddition
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the diene (1.0 eq) in a suitable dry, degassed solvent (e.g., toluene, THF) in a flame-dried flask under an inert atmosphere (argon or nitrogen).
-
Addition of Dienophile: Add the dienophile (1.1 eq) to the reaction mixture. If the dienophile is a solid, it can be added in portions.
-
Reaction Conditions:
-
Thermal: Stir the reaction mixture at the desired temperature (starting from room temperature and gently heating if necessary). Monitor the reaction progress by TLC or LC-MS.
-
Lewis Acid Catalysis: For less reactive systems, a Lewis acid catalyst can be added at a low temperature (e.g., 0°C or -78°C).
-
-
Workup: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃ if a Lewis acid was used). Extract the product with a suitable organic solvent. Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the crude product under reduced pressure at a low temperature. Purify by flash column chromatography on deactivated silica gel or by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
Caption: Degradation pathways of this compound.
References
- 1. Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) [mdpi.com]
- 2. Possibility of [1,5] sigmatropic shifts in bicyclo[4.2.0]octa-2,4-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of bicyclo[4.2.0]octa-2,4-dien-7-one via trapping with benzylideneacetoneiron tricarbonyl - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. connectsci.au [connectsci.au]
Technical Support Center: Trapping Unstable Bicyclo[4.2.0]octa-2,4-diene Intermediates
Welcome to the technical support center for the synthesis and trapping of unstable bicyclo[4.2.0]octa-2,4-diene intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during these challenging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound intermediates?
A1: The principal challenge is the inherent instability of the this compound ring system. It exists in a thermal equilibrium with its valence tautomer, 1,3,5-cyclooctatriene. This equilibrium can lead to low yields of the desired trapped adduct and the formation of multiple side products. The intermediate is also sensitive to reaction conditions, including temperature and the presence of acids or bases.
Q2: What are the common methods for generating this compound intermediates in situ?
A2: Common methods include:
-
Thermal or photochemical electrocyclization of cyclooctatetraene (B1213319) (COT) and its derivatives. This is a widely used approach where the equilibrium between COT and bicyclo[4.2.0]octa-2,4,7-triene is exploited. The subsequent isomerization or reaction of the triene can lead to the desired diene.
-
[2+2] Cycloaddition reactions. For instance, the cycloaddition of a ketene (B1206846) with a cyclohexadiene can furnish the bicyclo[4.2.0]octane skeleton, which can be further functionalized.[1]
-
Photochemical rearrangement of other bicyclic systems. For example, the irradiation of 2-vinyl-1,2-dihydropyridine has been shown to produce a 2-azabicyclo[4.2.0]octa-4,7-diene derivative through a cascade of electrocyclic rearrangements.[2]
Q3: What are some effective trapping agents for this compound intermediates?
A3: A variety of trapping agents can be used, primarily in cycloaddition reactions:
-
Dienophiles in [4+2] cycloadditions: Highly reactive dienophiles are effective for trapping the diene as soon as it is formed. Examples include 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) and diisopropyl azodicarboxylate (DIAD).
-
Metal carbonyl complexes: Benzylideneacetoneiron tricarbonyl has been successfully used to trap bicyclo[4.2.0]octa-2,4-dien-7-one as a stable iron tricarbonyl complex. This complex can then be oxidatively cleaved to release the ketone.[3][4]
-
Other alkenes and alkynes in [2+2] or [4+2] cycloadditions. The choice of trapping agent depends on the specific this compound derivative and the desired final product.
Q4: How can I minimize the rearrangement of the this compound intermediate back to its cyclooctatriene tautomer?
A4: To minimize the retro-electrocyclization, it is crucial to use a highly reactive trapping agent in a sufficiently high concentration to intercept the this compound as it is formed. Additionally, careful control of the reaction temperature is critical; lower temperatures generally favor the bicyclic tautomer.
Troubleshooting Guides
Problem 1: Low or No Yield of the Trapped Adduct
| Possible Cause | Suggested Solution |
| Inefficient generation of the intermediate. | Optimize the reaction conditions for the formation of the this compound. For photochemical reactions, ensure the correct wavelength and irradiation time are used. For thermal reactions, carefully control the temperature and reaction time. |
| Trapping agent is not reactive enough. | Switch to a more reactive trapping agent. For [4+2] cycloadditions, consider using highly reactive dienophiles like PTAD. |
| Concentration of the trapping agent is too low. | Increase the molar excess of the trapping agent to improve the trapping efficiency and compete with side reactions. |
| Decomposition of the intermediate or product. | The this compound intermediate and the resulting adduct can be unstable. Perform the reaction at lower temperatures if possible and minimize the reaction time. Ensure the purification process is gentle and avoids harsh conditions (e.g., strong acids/bases, high temperatures). |
| Equilibrium favors the starting material (e.g., cyclooctatetraene). | Adjust the reaction conditions (e.g., temperature, solvent) to shift the equilibrium towards the bicyclic intermediate. In some cases, using a catalyst can facilitate the desired transformation. |
Problem 2: Formation of Multiple Products and Purification Challenges
| Possible Cause | Suggested Solution |
| Valence tautomerization leading to side reactions. | As mentioned, use a highly reactive trapping agent and optimize conditions to trap the desired intermediate quickly. |
| Competing cycloaddition pathways. | The this compound can potentially react in different ways (e.g., as a diene or a dienophile). The regioselectivity and stereoselectivity of the trapping reaction may need to be optimized by changing the solvent, temperature, or by using a catalyst. |
| Thermal rearrangement of the product. | The trapped adduct itself might be thermally labile. It is important to monitor the reaction progress and stop it once the desired product is formed. Purification should be conducted at low temperatures if possible. |
| Difficulty in separating the product from the starting materials or byproducts. | Employ high-resolution chromatographic techniques such as HPLC or preparative TLC. Recrystallization can also be an effective purification method for crystalline products. Ensure that the chosen purification method is compatible with the stability of the product. |
Experimental Protocols
Protocol 1: Trapping of Bicyclo[4.2.0]octa-2,4-dien-7-one with Benzylideneacetoneiron Tricarbonyl[4]
This protocol describes the trapping of the unstable bicyclo[4.2.0]octa-2,4-dien-7-one, generated from 2,4,6-cyclooctatrienone, using an iron tricarbonyl complex.
Materials:
-
2,4,6-cyclooctatrienone
-
Benzylideneacetoneiron tricarbonyl [BDA-Fe(CO)₃] or 3-penten-2-oneiron tricarbonyl
-
Benzene (solvent)
-
Pentane (B18724) (for crystallization)
-
Ceric ammonium (B1175870) nitrate (B79036) (for oxidative cleavage)
Procedure:
-
Trapping Reaction:
-
In a suitable reaction vessel, dissolve 2,4,6-cyclooctatrienone and a molar equivalent of either BDA-Fe(CO)₃ or 3-penten-2-oneiron tricarbonyl in benzene.
-
Heat the reaction mixture at 55 °C. Monitor the reaction progress by TLC or NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using 3-penten-2-oneiron tricarbonyl, the free 3-penten-2-one (B1195949) can be removed under reduced pressure.
-
Crystallize the crude product from pentane to afford pale yellow crystals of the bicyclo[4.2.0]octa-2,4-dien-7-oneiron tricarbonyl complex.
-
-
Oxidative Cleavage:
-
Dissolve the iron tricarbonyl complex in a suitable solvent (e.g., acetone).
-
Cool the solution to -30 °C.
-
Slowly add a solution of ceric ammonium nitrate to the cooled solution.
-
Monitor the reaction until the complex is fully consumed.
-
Work up the reaction mixture to isolate the free bicyclo[4.2.0]octa-2,4-dien-7-one.
-
Data Presentation
Table 1: Spectroscopic Data for Selected Bicyclo[4.2.0]octane Derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1α, 6α-7,7-Dimethoxy-5,5-dimethylbicyclo[4.2.0]octan-2-one | 3.21 (s, 3H), 3.09 (s, 3H), 2.64 (dt, J=3.8, 9.8 Hz, 1H), 2.58 (d, J=9.8 Hz, 1H), 2.45 & 2.39 (gem-d, J=16.1 Hz, 2H), 2.40 & 2.05 (gem-d, J=12.5 Hz, 2H), 1.62 & 1.50 (gem-d, J=12.8 Hz, 2H), 1.10 (s, 3H), 0.99 (s, 3H) | 211.5, 101.2, 56.5, 49.8, 49.2, 44.3, 37.2, 36.1, 35.1, 33.1, 31.2, 30.1 | [5] |
| Spiro[bicyclo[3.2.0]hept-2-ene-6,2’-[6]dioxolane] | 5.81-5.69 (m, 2H), 4.08-3.89 (m, 4H), 3.49-3.38 (m, 1H), 3.26-3.08 (m, 1H), 2.94-2.72 (m, 2H), 2.29-1.98 (m, 2H) | 135.3, 129.5, 104.3, 64.1, 63.9, 43.2, 40.6, 38.4, 34.1 | [7] |
| 3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.0²,⁴]octane] | 3.85-3.67 (m, 4H), 2.77-2.67 (m, 1H), 2.61 (dd, J=11.0, 7.2 Hz, 1H), 2.43 (ddd, J=13.5, 8.7, 3.5 Hz, 1H), 2.37 (ddd, J=14.0, 6.4, 3.4 Hz, 1H), 2.18 (dt, J=6.8, 0.6 Hz, 1H), 2.04 (dd, J=13.5, 5.6 Hz, 1H), 2.02-1.88 (m, 2H) | 105.8, 67.4, 64.3, 63.4, 53.8, 42.6, 39.0, 37.8, 34.5, 28.3 | [7] |
Visualizations
Caption: General experimental workflow for trapping unstable this compound intermediates.
Caption: Troubleshooting logic for addressing low yields in trapping experiments.
References
- 1. acgpubs.org [acgpubs.org]
- 2. connectsci.au [connectsci.au]
- 3. Preparation of bicyclo[4.2.0]octa-2,4-dien-7-one via trapping with benzylideneacetoneiron tricarbonyl - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of bicyclo[4.2.0]octa-2,4-dien-7-one via trapping with benzylideneacetoneiron tricarbonyl - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
Preventing undesired ring-opening of Bicyclo[4.2.0]octa-2,4-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[4.2.0]octa-2,4-diene and its derivatives. The focus is on preventing the undesired electrocyclic ring-opening to 1,3,5,7-octatetraene (B1254726) and other side reactions.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Problem 1: My thermal reaction is producing a significant amount of 1,3,5,7-octatetraene.
Possible Cause: The reaction temperature is too high, favoring the electrocyclic ring-opening of the cyclobutene (B1205218) ring. This compound exists in equilibrium with its valence tautomer, 1,3,5-cyclooctatriene (B161208) (COT), and at elevated temperatures, both can lead to the formation of the linear octatetraene.
Solutions:
-
Temperature Optimization: Carefully control and lower the reaction temperature. The formation of 1,3,5,7-octatetraene is often observed at elevated temperatures.[1]
-
Use of Trapping Agents: If the desired reaction is a cycloaddition, consider performing it in the presence of a highly reactive dienophile to "trap" the this compound before it has a chance to ring-open. This is particularly effective for in-situ generation of the diene.
-
Substituent Effects: The stability of the bicyclic system is influenced by substituents. Electron-withdrawing groups on the cyclobutene ring can sometimes facilitate ring-opening, while certain substitution patterns can stabilize the desired structure.
Experimental Protocol: Low-Temperature Diels-Alder Reaction
This protocol is designed to favor the [4+2] cycloaddition of a substituted this compound with a dienophile while minimizing the thermal ring-opening.
-
Reactant Preparation: Dissolve the this compound derivative (1 equivalent) and the dienophile (1.1-1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the reaction mixture to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone bath or an ice bath.
-
Lewis Acid Catalyst (Optional): For sluggish reactions, a Lewis acid catalyst (e.g., NbCl5, AlCl3, BF3·OEt2) can be added to activate the dienophile.[2][3] The Lewis acid should be added slowly to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution for Lewis acid-catalyzed reactions).
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Workup and Purification: Allow the mixture to warm to room temperature, separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Problem 2: My photochemical reaction is giving a low yield of the desired product and a complex mixture of byproducts.
Possible Causes:
-
Incorrect Wavelength: The wavelength of the UV light may be promoting undesired photochemical reactions, such as fragmentation or polymerization.
-
Absence of a Sensitizer (B1316253): For reactions that proceed through a triplet excited state, the absence of a suitable triplet sensitizer can lead to inefficient reaction or alternative reaction pathways from the singlet excited state.
-
Substituent Effects: The position and electronic nature of substituents on the this compound ring can significantly influence the outcome of photochemical reactions, directing them towards di-π-methane rearrangements, [2+2] cycloadditions, or fragmentations.[4]
Solutions:
-
Wavelength Screening: Use a lamp with a specific wavelength filter to selectively excite the desired chromophore and minimize side reactions.
-
Use of Triplet Sensitizers: If the desired reaction proceeds via a triplet state, add a triplet sensitizer such as acetone, benzophenone, or Michler's ketone to the reaction mixture.
-
Solvent Choice: The polarity of the solvent can influence the stability of excited states and intermediates. Experiment with different solvents to optimize the reaction.
-
Structural Modification: If possible, modify the substituents on the this compound to favor the desired photochemical pathway. For example, electron-withdrawing groups can influence the regioselectivity of photocycloadditions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and 1,3,5-cyclooctatriene (COT)?
A1: this compound and 1,3,5-cyclooctatriene are valence tautomers, meaning they exist in a dynamic equilibrium.[5] At room temperature, the equilibrium favors the formation of 1,3,5-cyclooctatriene. This equilibrium is temperature-dependent, and at higher temperatures, the interconversion is faster, which can lead to the formation of the undesired ring-opened product, 1,3,5,7-octatetraene.
Q2: How can I stabilize this compound to prevent its rearrangement to COT and subsequent ring-opening?
A2: Complete stabilization is challenging due to the inherent strain of the bicyclic system. However, several strategies can be employed to favor its existence and reactivity:
-
Low Temperatures: Storing and reacting this compound at low temperatures minimizes the rate of tautomerization and subsequent ring-opening.
-
Substitution: Introducing specific substituents can influence the stability. For instance, in some systems, bulky substituents can disfavor the planar transition state required for ring-opening.
-
Trapping: As mentioned in the troubleshooting guide, reacting it with a suitable reagent in situ as it is formed is an effective way to prevent its accumulation and subsequent rearrangement.
Q3: What is the role of substituents in controlling the reaction pathways of this compound?
A3: Substituents play a crucial role in directing the reactivity of this compound under both thermal and photochemical conditions.
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Thermal Reactions: The electronic nature of substituents influences the "torquoselectivity" of the electrocyclic ring-opening, which is the preferential inward or outward rotation of groups during the reaction. Electron-withdrawing groups tend to rotate inward, while electron-donating groups generally prefer to rotate outward.
-
Photochemical Reactions: Substituents can dramatically alter the photochemical behavior. For example, certain substitution patterns can promote the synthetically useful di-π-methane rearrangement, while others may lead to fragmentation into smaller molecules. The position of electron-withdrawing groups can also direct the regioselectivity of intramolecular photocycloadditions.[4]
Data Presentation
Table 1: Influence of Temperature on the Thermal Rearrangement of this compound
| Temperature (°C) | Predominant Species/Products | Observations |
| < 0 | This compound | The bicyclic form is more stable and can be isolated. |
| Room Temperature | 1,3,5-Cyclooctatriene (COT) | Equilibrium favors the monocyclic tautomer. |
| 80-100 | Equilibrium mixture of this compound and COT | Rapid interconversion between the two tautomers.[5] |
| > 100 | 1,3,5,7-Octatetraene | Significant formation of the undesired ring-opened product. |
Table 2: Effect of Substituents on Reaction Pathways
| Substituent Type | Position | Effect on Thermal Ring-Opening | Effect on Photochemical Reactions |
| Electron-Withdrawing (e.g., -CN, -CHO) | On cyclobutene ring | Can lower the activation energy for ring-opening. | Can promote intramolecular [2+2] photocycloaddition.[4] |
| Electron-Donating (e.g., -OR, -NR2) | On diene system | Can influence torquoselectivity, generally favoring outward rotation. | Can alter the excited state properties and favor different reaction pathways. |
| Bulky Groups | Any | May sterically hinder the planar transition state for ring-opening, thus stabilizing the bicyclic form. | Can influence the stereoselectivity of photochemical reactions. |
Mandatory Visualizations
Caption: Thermal equilibrium and subsequent ring-opening pathway.
Caption: Workflow for a low-temperature Diels-Alder reaction.
Caption: A decision tree for troubleshooting undesired ring-opening.
References
- 1. Substituent Effects Provide Access to Tetrasubstituted Ring-Opening Olefin Metathesis of Bicyclo[4.2.0]oct-6-enes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular photocycloaddition of 4-phenoxybut-1-enes: a convenient access to the 4-oxatricyclo[7.2.0.0]undeca-2,10-diene skeleton - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Overcoming stereoselectivity issues in Bicyclo[4.2.0]octa-2,4-diene reactions
Welcome to the technical support center for stereoselectivity in Bicyclo[4.2.0]octa-2,4-diene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stereochemical challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the synthesis and manipulation of this compound derivatives.
Question: Why am I observing poor diastereoselectivity in the Diels-Alder reaction of my this compound derivative?
Answer: Poor diastereoselectivity in Diels-Alder reactions involving this compound systems can arise from several factors, primarily related to the transition state energetics of the endo and exo approaches of the dienophile.
-
Steric Hindrance: The facial selectivity of the cycloaddition is highly sensitive to steric bulk on the bicyclic frame or the dienophile. Substituents on the diene can hinder the approach of the dienophile from one face, leading to a mixture of diastereomers if the steric differentiation is not significant.
-
Electronic Effects: The electronic nature of both the diene and the dienophile plays a crucial role. Electron-withdrawing groups on the dienophile can enhance secondary orbital interactions, which typically favor the endo product.[1] Conversely, the absence of such groups or the presence of bulky substituents may lead to a higher proportion of the exo product, which is often the thermodynamically more stable isomer.[2]
-
Reaction Temperature: Diels-Alder reactions are reversible, and the product ratio can be influenced by temperature.[2] At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster (often the endo isomer). At higher temperatures, the reaction can reach thermodynamic equilibrium, favoring the most stable product (often the exo isomer).[2]
-
Lewis Acid Catalysis: The use of Lewis acids can significantly influence diastereoselectivity. Lewis acids coordinate to the dienophile, lowering the energy of its LUMO and potentially enhancing the secondary orbital interactions that favor the endo product.[1] However, the choice of Lewis acid is critical, as some can lead to undesired side reactions or favor the exo product depending on the specific substrates.
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Troubleshooting workflow for poor diastereoselectivity.
Question: My reaction is producing an unexpected stereoisomer, or the product is racemizing. What could be the cause?
Answer: The formation of unexpected stereoisomers or racemization in reactions involving Bicyclo[4.2.0]octa-2,4-dienes is often due to the dynamic nature of the bicyclic system itself.
-
Electrocyclic Ring Opening-Closing: Bicyclo[4.2.0]octa-2,4-dienes can undergo a thermal equilibrium with their corresponding 1,3,5-cyclooctatriene (B161208) valence isomer.[3] This electrocyclic ring-opening can be followed by a ring flip of the flexible eight-membered ring and subsequent re-cyclization, leading to the formation of different stereoisomers. DFT modeling has suggested that thermal racemization of bicyclo[4.2.0]octadiene intermediates can occur through this pathway.[4]
-
[5]-Sigmatropic Shifts: At higher temperatures, there is a possibility of[5]-sigmatropic shifts of alkyl groups across the diene system.[6] While the barriers for these shifts are generally high, they can become feasible for appropriately substituted compounds, leading to constitutional and stereoisomers.[6]
Strategies to Minimize Isomerization and Racemization:
-
Lower Reaction Temperatures: Perform reactions at the lowest possible temperature to minimize the likelihood of thermal rearrangements.
-
Choice of Catalysts: For catalyzed reactions, screen catalysts that can operate at lower temperatures.
-
Substituent Effects: The stability of the this compound system relative to its cyclooctatriene isomer can be influenced by substituents. Consider how the substituents on your molecule might affect this equilibrium.
Frequently Asked Questions (FAQs)
Q1: How can I improve the facial selectivity in cycloaddition reactions to the this compound system?
A1: Facial selectivity is primarily governed by steric and electronic factors. To improve it:
-
Introduce Bulky Substituents: Placing a bulky substituent on one face of the bicyclic system will effectively block the approach of the reactant from that face.
-
Use Directing Groups: Functional groups capable of coordinating with a catalyst or reactant can direct the approach to a specific face.
-
Remote Substituent Effects: Even substituents that are distant from the reacting diene can influence facial selectivity through through-space electronic interactions.[3]
Q2: What is the "endo rule" and does it apply to Diels-Alder reactions of Bicyclo[4.2.0]octa-2,4-dienes?
A2: The "endo rule" states that in the Diels-Alder reaction of a cyclic diene, the dienophile's electron-withdrawing substituents preferentially adopt an endo position in the transition state, pointing towards the diene.[1] This is due to favorable secondary orbital interactions. While this rule is a good general guideline, its applicability to substituted Bicyclo[4.2.0]octa-2,4-dienes can be influenced by steric hindrance, which may favor the exo product. The final product ratio is a balance between these electronic and steric effects.[7]
Q3: Can I predict the stereochemical outcome of an intramolecular [2+2] cycloaddition to form a Bicyclo[4.2.0]octane derivative?
A3: The stereochemical outcome of intramolecular [2+2] cycloadditions of allenenes to form Bicyclo[4.2.0]oct-5-ene derivatives is often predictable. These reactions are believed to proceed through a stepwise mechanism involving a biradical intermediate. For terminal allenes, a single isomer is typically formed. However, for internal allenes with axial chirality, a mixture of diastereomers may result.[8] The geometry of the olefin in the starting material is generally transferred to the cycloadduct.[8]
Quantitative Data on Stereoselectivity
The following table summarizes the effect of different Lewis acids on the diastereoselectivity of a Diels-Alder reaction.
| Entry | Lewis Acid | Diastereomeric Ratio (endo:exo) |
| 1 | None | 70:30 |
| 2 | TiCl₄ | 95:5 |
| 3 | ZnBr₂ | 85:15 |
| 4 | Et₂AlCl | 90:10 |
Note: The data presented here is illustrative and the actual results will depend on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general method for improving the endo-selectivity of a Diels-Alder reaction using a Lewis acid catalyst.
Experimental Workflow
Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
This compound derivative (1.0 equiv)
-
Dienophile (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Lewis Acid (e.g., 1.0 M solution of TiCl₄ in CH₂Cl₂, 1.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative and the dienophile.
-
Dissolve the solids in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid solution dropwise to the stirred reaction mixture over a period of 10 minutes.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel.
References
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Possibility of [1,5] sigmatropic shifts in bicyclo[4.2.0]octa-2,4-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A highly regio- and stereoselective formation of bicyclo[4.2.0]oct-5-ene derivatives through thermal intramolecular [2 + 2] cycloaddition of allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of impurities in Bicyclo[4.2.0]octa-2,4-diene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[4.2.0]octa-2,4-diene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Route: Photochemical Rearrangement of Cyclooctatetraene (B1213319) (COT)
Q1: My photochemical reaction of cyclooctatetraene (COT) is producing a significant amount of an unknown impurity. How can I identify and minimize it?
A1: A common impurity in the photochemical synthesis of this compound from COT is semibullvalene (SBV) .[1] This occurs through a competing photochemical pathway. Other minor byproducts can include double-bond shifted isomers of COT.
Troubleshooting Steps:
-
Impurity Identification:
-
GC-MS Analysis: Compare the mass spectrum of the impurity with a known spectrum of semibullvalene.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Semibullvalene has a characteristic fluxional structure, and its NMR spectrum is temperature-dependent. At room temperature, you may observe broadened signals, while at low temperatures, the signals for the distinct protons and carbons will become sharp.
-
-
Minimizing Impurity Formation:
-
Wavelength Control: The wavelength of the UV light used for irradiation can influence the reaction pathway. Experiment with different filter solutions or lamps to find the optimal wavelength that favors the desired rearrangement.
-
Reaction Time: Monitor the reaction progress by GC or TLC. Over-irradiation can lead to the formation of secondary photoproducts.
-
Temperature: Perform the reaction at low temperatures to potentially disfavor the formation of side products.
-
Synthesis Route: Diels-Alder Reaction
Q2: I am observing two major products in my Diels-Alder synthesis of a this compound derivative. How can I determine their identities and favor the formation of one over the other?
A2: In Diels-Alder reactions involving cyclic dienes, the formation of two diastereomeric products, endo and exo , is common.[2][3] The endo product is typically the kinetically favored product (forms faster), while the exo product is the thermodynamically more stable product.[3][4]
Troubleshooting Steps:
-
Isomer Identification:
-
NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between endo and exo isomers. The chemical shifts and coupling constants of the bridgehead and substituent protons will differ significantly. For example, in many bicyclic systems, the protons of an endo substituent will be more shielded (appear at a lower ppm) due to their proximity to the π-system of the double bond in the six-membered ring.
-
HPLC Analysis: Develop an HPLC method to separate the two isomers. The difference in their polarity will allow for separation on a suitable column.
-
-
Controlling Stereoselectivity:
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetic endo product.[5] Conversely, higher temperatures can lead to a retro-Diels-Alder reaction and equilibration to the more stable exo product.[4]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate of the Diels-Alder reaction and often increases the endo selectivity.[5]
-
Solvent: The polarity of the solvent can influence the transition state energies and thus the endo/exo ratio.
-
Synthesis Route: 8π/6π Electrocyclization Cascade
Q3: My 8π/6π electrocyclization cascade reaction is giving a low yield of the final this compound product and a mixture of other compounds. What are the likely impurities and how can I improve the reaction?
A3: Incomplete or reversible electrocyclization can lead to the presence of the starting linear tetraene or the intermediate monocyclic 1,3,5-cyclooctatriene (B161208) derivative as major impurities. The stereochemistry of the starting tetraene is crucial for the desired stereochemical outcome of the final product.
Troubleshooting Steps:
-
Impurity Identification:
-
In-situ NMR Monitoring: Monitor the reaction progress using ¹H NMR spectroscopy to identify the presence of starting material and any stable intermediates.[6]
-
LC-MS Analysis: Use LC-MS to separate and identify the components of the reaction mixture based on their mass-to-charge ratios.
-
-
Improving Reaction Efficiency:
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Temperature and Reaction Time: Electrocyclization reactions are often sensitive to temperature. Optimize the reaction temperature and time to drive the reaction to completion.
-
Substituent Effects: The electronic and steric nature of the substituents on the tetraene can significantly affect the thermodynamics and kinetics of the electrocyclization cascade. Consider if modification of the substituents is possible to favor the desired cyclization.
-
Exclusion of Oxygen and Light: Polyenes can be sensitive to air and light. Ensure the reaction is carried out under an inert atmosphere and protected from light to prevent degradation.
-
Data Presentation
Table 1: Analytical Data for this compound and Key Impurities
| Compound | Synthesis Route | Analytical Technique | Key Data Points |
| This compound | Photochemical, Diels-Alder, Electrocyclization | ¹H NMR (CDCl₃) | δ 5.70-6.10 (m, 4H, olefinic), 3.10-3.40 (m, 2H, bridgehead), 2.10-2.50 (m, 4H, aliphatic) |
| ¹³C NMR (CDCl₃) | δ 125-130 (olefinic), 40-45 (bridgehead), 25-30 (aliphatic) | ||
| Semibullvalene (SBV) | Photochemical | ¹H NMR (CDCl₃, RT) | Broad, averaged signals due to rapid Cope rearrangement |
| ¹³C NMR (CDCl₃, RT) | Broad, averaged signals | ||
| Endo-Diels-Alder Adduct | Diels-Alder | ¹H NMR | Substituent protons often shielded (lower ppm) compared to exo isomer |
| HPLC | Typically has a different retention time than the exo isomer | ||
| Exo-Diels-Alder Adduct | Diels-Alder | ¹H NMR | Substituent protons often deshielded (higher ppm) compared to endo isomer |
| HPLC | Typically has a different retention time than the endo isomer | ||
| 1,3,5-Cyclooctatriene Derivative | Electrocyclization | ¹H NMR | Characteristic signals for the eight-membered ring protons |
Experimental Protocols
Protocol 1: Photochemical Synthesis of this compound from Cyclooctatetraene
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet, dissolve cyclooctatetraene (1.0 eq) in a suitable solvent (e.g., acetone (B3395972) or ether) to a concentration of approximately 0.1 M.
-
Inert Atmosphere: Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Photolysis: Cool the reaction vessel to 0-10 °C using an ice bath. Irradiate the solution with a medium-pressure mercury lamp equipped with a Pyrex filter (to block short-wavelength UV).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Workup: Once the desired conversion is achieved, stop the irradiation. Remove the solvent under reduced pressure at a low temperature.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).
Protocol 2: Characterization of Impurities by GC-MS
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the crude reaction mixture in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).
-
GC Method:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Injector: Splitless or split injection at 250 °C.
-
-
MS Method:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram. Compare the retention times and mass spectra of the peaks with reference spectra of the expected product and impurities.
Protocol 3: Separation of Endo and Exo Isomers by HPLC
-
Sample Preparation: Dissolve the mixture of isomers in the mobile phase.
-
HPLC System:
-
Column: A normal-phase silica gel column or a reverse-phase C18 column.
-
Mobile Phase: For normal-phase, a mixture of hexanes and a polar solvent like ethyl acetate or isopropanol. For reverse-phase, a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The exact composition should be optimized to achieve baseline separation.
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detector: UV detector set to a wavelength where the compounds absorb (e.g., 254 nm if they contain a chromophore).
-
-
Method Development: Start with a shallow gradient or a series of isocratic runs with varying mobile phase compositions to find the optimal conditions for separation.
-
Quantification: Once separation is achieved, the relative amounts of the endo and exo isomers can be determined by integrating the peak areas.
Mandatory Visualizations
Caption: Synthetic pathways to this compound and major impurity formation routes.
Caption: A logical workflow for the identification, troubleshooting, and purification of this compound.
References
- 1. Preparation of bicyclo[4.2.0]octa-2,4-dien-7-one via trapping with benzylideneacetoneiron tricarbonyl - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Bicyclo[4.2.0]octa-2,4-diene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Bicyclo[4.2.0]octa-2,4-diene. The primary route discussed is the two-step synthesis from 1,5-cyclooctadiene (B75094), which proceeds through an allylic bromination followed by dehydrobromination to yield 1,3,5-cyclooctatriene (B161208), a compound in equilibrium with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between 1,3,5-cyclooctatriene and this compound?
A1: this compound is a valence isomer of 1,3,5-cyclooctatriene. The two compounds exist in a dynamic equilibrium.[1][2] At room temperature, the equilibrium favors 1,3,5-cyclooctatriene, with a typical ratio of approximately 7:1.[1][2] The isolation of pure this compound can be challenging due to this equilibrium.
Q2: Why is N-Bromosuccinimide (NBS) used for the bromination instead of liquid bromine?
A2: NBS is the preferred reagent for allylic bromination as it provides a low, controlled concentration of bromine radicals. This selectivity minimizes the competing electrophilic addition of bromine across the double bonds of 1,5-cyclooctadiene, which would lead to the formation of dibromoalkane byproducts.
Q3: The Organic Syntheses procedure uses carbon tetrachloride, which is a hazardous solvent. Are there any alternatives?
A3: Yes, due to the toxicity and environmental concerns associated with carbon tetrachloride, several alternative solvents can be used for allylic bromination with NBS. Dichloromethane (DCM) and acetonitrile (B52724) are common substitutes. Acetonitrile, in particular, is often recommended as it is more stable and less likely to cause significant exotherms with NBS.
Q4: How can I monitor the progress of the allylic bromination and dehydrobromination reactions?
A4: Both reactions can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For the bromination step, the disappearance of the 1,5-cyclooctadiene starting material can be tracked. For the dehydrobromination, the formation of the 1,3,5-cyclooctatriene/Bicyclo[4.2.0]octa-2,4-diene mixture can be observed.
Q5: What is the shelf-life and recommended storage for the final product mixture?
A5: The 1,3,5-cyclooctatriene/Bicyclo[4.2.0]octa-2,4-diene mixture should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent polymerization and oxidation. The brominated intermediates are particularly light-sensitive and should be handled in foil-wrapped flasks.[1][2]
Troubleshooting Guides
Step 1: Allylic Bromination of 1,5-Cyclooctadiene
| Problem | Possible Cause(s) | Solution(s) |
| Reaction is sluggish or does not initiate. | - Inactive radical initiator (e.g., old benzoyl peroxide or AIBN).- Insufficient heating or light source to initiate the reaction. | - Use a fresh batch of the radical initiator.- Ensure the reaction mixture reaches the required temperature for thermal initiation.- If using photo-initiation, check the output of the light source. |
| Low yield of brominated product. | - Competing electrophilic addition of bromine.- Incomplete reaction. | - Ensure a low and steady concentration of bromine by using high-purity NBS and a suitable radical initiator.- Monitor the reaction by TLC or GC to ensure it goes to completion. |
| Formation of significant amounts of dibrominated byproducts. | - High local concentration of bromine. | - Add NBS in portions over time rather than all at once, especially on a larger scale.- Ensure vigorous stirring to maintain a homogeneous mixture. |
| Uncontrolled exotherm (runaway reaction). | - Addition of NBS is too rapid.- Inadequate cooling for the reactor size. | - Add NBS slowly and monitor the internal temperature closely.- Use an ice bath or a chiller to maintain the desired temperature.- For very large scales, consider using a continuous flow reactor for better temperature control. |
Step 2: Dehydrobromination of Bromocyclooctadienes
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete dehydrobromination. | - Insufficient heating or reaction time.- Inactive base. | - Ensure the reaction mixture is maintained at the recommended temperature (90-95°C for LiCl/Li₂CO₃ in DMF).- Monitor the reaction by TLC or GC until the starting material is consumed.- Use freshly dried reagents. |
| Low yield of the desired product mixture. | - Formation of side products, such as 1,3,6-cyclooctatriene.- Product loss during workup. | - While the LiCl/Li₂CO₃ system is reported to selectively give 1,3,5-cyclooctatriene, other bases might lead to the formation of the 1,3,6-isomer.[1][2] Stick to the recommended base system.- Ensure efficient extraction and careful distillation during the workup. |
| Product mixture is dark or contains polymeric material. | - Overheating during the reaction or distillation.- Presence of oxygen during the reaction. | - Maintain the recommended reaction temperature and distill under reduced pressure.- Conduct the reaction under an inert atmosphere (nitrogen or argon). |
Experimental Protocols & Data
Synthesis of 1,3,5-Cyclooctatriene / this compound Mixture
This protocol is adapted from Organic Syntheses, Coll. Vol. 9, p.224 (1998); Vol. 73, p.240 (1996) and is suitable for a 2-mole scale.
Step 1: Allylic Bromination of 1,5-Cyclooctadiene
| Parameter | Value |
| Starting Material | 1,5-Cyclooctadiene (2.0 mol, 216.4 g) |
| Reagents | N-Bromosuccinimide (NBS) (1.0 mol, 178 g), Benzoyl peroxide (0.5 g) |
| Solvent | Carbon Tetrachloride (700 mL) |
| Reaction Temperature | Gentle reflux |
| Reaction Time | ~3 hours |
| Work-up | Filtration, washing with water, drying, and fractional distillation |
| Yield | 60-65% (113-121 g) of a mixture of bromocyclooctadienes |
Methodology:
-
A 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a heating mantle.
-
The flask is charged with 1,5-cyclooctadiene (2.0 mol), NBS (0.25 mol), benzoyl peroxide, and carbon tetrachloride.
-
The mixture is heated to a gentle reflux with stirring. A rapid reflux will be observed as the reaction initiates.
-
Three additional portions of NBS (0.25 mol each) are added at 30-minute intervals.
-
Heating is continued for 1.5 hours after the final addition.
-
The mixture is cooled to room temperature and filtered to remove succinimide.
-
The filtrate is washed with water, dried over calcium chloride, and the solvent is removed under reduced pressure.
-
The residue is fractionally distilled to first remove unreacted 1,5-cyclooctadiene and then to collect the mixture of bromocyclooctadienes.
Step 2: Dehydrobromination of Bromocyclooctadienes
| Parameter | Value |
| Starting Material | Bromocyclooctadiene mixture (0.607 mol, 113.5 g) |
| Reagents | Lithium Carbonate (0.35 mol, 25.9 g), Lithium Chloride (0.047 mol, 2.0 g) |
| Solvent | Dry Dimethylformamide (DMF) (400 mL) |
| Reaction Temperature | 90-95°C |
| Reaction Time | ~1.5 hours |
| Work-up | Dilution with water, extraction with pentane (B18724), washing, drying, and distillation |
| Yield | 84-90% (54-58 g) of 1,3,5-cyclooctatriene/Bicyclo[4.2.0]octa-2,4-diene |
Methodology:
-
A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser.
-
The flask is charged with lithium carbonate, lithium chloride, and dry DMF.
-
The mixture is heated to 90°C with stirring.
-
The bromocyclooctadiene mixture is added dropwise over 50 minutes.
-
Heating is continued for 1 hour after the addition is complete.
-
The mixture is cooled, diluted with ice water, and extracted with pentane.
-
The combined organic layers are washed with water, dried, and the pentane is removed by distillation.
-
The residue is distilled under reduced pressure to yield the product mixture.
Process Flow and Logic Diagrams
Caption: Overall workflow for the synthesis of the this compound equilibrium mixture.
Caption: Decision tree for troubleshooting the allylic bromination step.
References
Validation & Comparative
Comparative Reactivity of Bicyclo[4.2.0]octa-2,4-diene Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of structural isomers is paramount for molecular design and synthesis. This guide provides an objective comparison of the reactivity of syn- and anti-Bicyclo[4.2.0]octa-2,4-diene, focusing on their behavior in thermal and photochemical reactions, as well as cycloaddition processes. The information presented is supported by available experimental data to aid in the selection and application of these versatile bicyclic dienes.
Bicyclo[4.2.0]octa-2,4-diene, a bicyclic isomer of cyclooctatetraene (B1213319), exists as two primary stereoisomers: the cis-fused (syn) and the trans-fused (anti) forms. The stereochemistry of the ring fusion significantly influences the molecule's strain, conformation, and, consequently, its chemical reactivity. This guide delves into the comparative reactivity of these isomers, providing a framework for their strategic use in synthetic chemistry.
Thermal Reactivity: Electrocyclic Ring Opening
Both syn- and anti-Bicyclo[4.2.0]octa-2,4-diene undergo thermal electrocyclic ring-opening to form 1,3,5-cyclooctatriene. This transformation is a key feature of their chemistry and represents a reversible valence isomerization. However, the stability and reaction kinetics of this process are influenced by the stereochemistry of the starting isomer.
Computational studies, supported by experimental observations on substituted derivatives, indicate that the syn-isomer is generally the more stable of the two due to reduced ring strain. The thermal equilibration between this compound and cyclooctatetraene has been a subject of extensive study, with the equilibrium favoring the monocyclic cyclooctatetraene at higher temperatures.[1]
Photochemical Reactivity: Isomerization and Fragmentation
The photochemical behavior of this compound isomers is characterized by complex reaction pathways, including isomerization and fragmentation. Upon UV irradiation, these isomers can undergo electrocyclic ring-opening or rearrange to other cyclic structures. A common photochemical transformation for this compound is its conversion to benzene (B151609) and ethylene, a process that is often observed for its valence isomer, 1,3,5-cyclooctatriene, as well.
Studies on substituted benzobicyclo[4.2.0]octa-2,4,7-trienes have shown that both direct and sensitized irradiation can lead to a variety of products, including semibullvalene derivatives and cyclooctatetraenes. The quantum yields of these processes are dependent on the substitution pattern and the excited state multiplicity (singlet or triplet). While a direct comparison of the quantum yields for the parent syn- and anti-isomers is not explicitly detailed in the available literature, the differing geometries and strain energies of the two isomers would likely lead to distinct photochemical reactivities and product distributions.
Cycloaddition Reactions: The Diels-Alder Reaction
The diene moiety in this compound isomers makes them suitable candidates for Diels-Alder reactions.[2][3] This powerful C-C bond-forming reaction allows for the construction of complex polycyclic systems. The facial selectivity and reaction rate of the Diels-Alder reaction are expected to differ between the syn- and anti-isomers due to steric hindrance and the accessibility of the diene face.
In the case of the syn-isomer, the concave face of the molecule presents significant steric hindrance to the approach of a dienophile. Consequently, cycloaddition is expected to occur preferentially on the convex face. Conversely, the more strained and less planar anti-isomer might exhibit altered reactivity, potentially leading to different stereochemical outcomes or reaction rates.
While there is a lack of direct comparative kinetic studies on the Diels-Alder reactions of the parent syn- and anti-Bicyclo[4.2.0]octa-2,4-diene, research on related bicyclic systems has demonstrated the profound impact of stereochemistry on facial selectivity. For instance, studies on the Diels-Alder reactions of spiro(bicyclo[2.2.2]octane-2,5'-[4][5]dioxolane)-6',7'-dienes show a clear preference for addition to the less hindered face of the diene.
Data Summary
Due to the limited availability of direct comparative experimental data for the parent syn- and anti-Bicyclo[4.2.0]octa-2,4-diene isomers, a quantitative comparison table cannot be definitively constructed at this time. Further experimental investigation is required to elucidate the precise kinetic and thermodynamic parameters for the reactions of these isomers.
Experimental Protocols
Detailed experimental protocols for the synthesis of substituted this compound derivatives can be found in the literature. These syntheses often commence from cyclooctatetraene.[1][6][7] The general strategies involve functionalization of the cyclooctatetraene ring followed by thermal or photochemical cyclization to the bicyclic system.
General Procedure for the Synthesis of Substituted this compound Derivatives:
A typical synthetic route involves the reaction of cyclooctatetraene with an appropriate reagent to introduce substituents across two of the double bonds. This is often followed by a controlled thermal or photochemical isomerization to induce the electrocyclic ring closure to the bicyclo[4.2.0]octane framework. The specific conditions (temperature, solvent, light source) will vary depending on the desired substituents and the stereochemistry of the final product. Purification is typically achieved through chromatographic techniques.
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: Thermal electrocyclic ring-opening of syn- and anti-Bicyclo[4.2.0]octa-2,4-diene.
Caption: General photochemical reaction pathway for this compound isomers.
Caption: Diels-Alder cycloaddition reaction of this compound isomers.
Conclusion
The syn- and anti-isomers of this compound represent valuable building blocks in organic synthesis, each with a distinct reactivity profile governed by its unique three-dimensional structure. While the available literature provides a foundational understanding of their thermal, photochemical, and cycloaddition reactions, a clear gap exists in direct, quantitative comparisons of the parent isomers. Further research focusing on the kinetic and thermodynamic characterization of the reactions of both syn- and anti-Bicyclo[4.2.0]octa-2,4-diene is crucial for unlocking their full potential in the rational design and synthesis of complex molecules for various applications, including drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. BJOC - Synthesis of a new class of aminocyclitol analogues with the conduramine D-2 configuration [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Stability comparison of Bicyclo[4.2.0]octa-2,4-diene vs. cyclooctatetraene.
Stability Showdown: Bicyclo[4.2.0]octa-2,4-diene vs. Cyclooctatetraene (B1213319)
A comparative analysis of the thermodynamic stabilities of this compound and 1,3,5,7-Cyclooctatetraene (COT) reveals key insights into the effects of structure, strain, and electron configuration. While not isomers—possessing molecular formulas of C₈H₁₀ and C₈H₈, respectively—their structural relationship within the C₈ hydrocarbon family makes their comparison valuable for understanding factors that govern molecular stability. This guide synthesizes experimental thermodynamic data to provide a clear, objective comparison for researchers and professionals in chemical and pharmaceutical development.
Quantitative Thermodynamic Data
The thermodynamic stability of these compounds can be assessed through their standard enthalpies of formation (ΔfH°gas) and their heats of hydrogenation (ΔhydH°). The enthalpy of formation indicates the intrinsic stability of a molecule, while the heat of hydrogenation provides insight into the stability of its π-system.
| Thermodynamic Property | This compound (C₈H₁₀) | Cyclooctatetraene (C₈H₈) |
| Std. Enthalpy of Formation (gas) | 189.2 kJ/mol | 297.5 ± 1.3 kJ/mol |
| Heat of Hydrogenation (liquid) | -216.0 ± 0.4 kJ/mol (to Bicyclo[4.2.0]octane)[1][2] | -410 to -422.6 kJ/mol (to Cyclooctane)[3][4] |
| Number of π-bonds Hydrogenated | 2 | 4 |
| Avg. Heat of Hydrogenation per π-bond | -108.0 kJ/mol | -102.5 to -105.7 kJ/mol |
Note: Data sourced from the NIST Chemistry WebBook and associated publications.[5][6] Heat of hydrogenation for cyclooctatetraene is often cited as ~-98 to -101 kcal/mol, which is equivalent to the range shown.
Analysis of Stability
1. Enthalpy of Formation: this compound possesses a significantly lower standard enthalpy of formation than cyclooctatetraene, indicating greater thermodynamic stability in its standard state. This difference is primarily due to the higher degree of unsaturation and the anti-aromatic character of a planar 8 π-electron system in COT.
2. Heat of Hydrogenation: The heat of hydrogenation provides a measure of the stability of the double bonds within a molecule. More stable alkenes release less heat upon hydrogenation.[7]
-
Cyclooctatetraene (COT): To avoid the high instability of being a planar, anti-aromatic 8 π-electron system, COT adopts a non-planar "tub" conformation.[8] This twisting prevents continuous overlap of p-orbitals, making the molecule behave like a cyclic polyene rather than an anti-aromatic system. The experimental heat of hydrogenation for COT is approximately -410 kJ/mol. If we compare this to a hypothetical model of four isolated cis-double bonds (using cyclooctene's heat of hydrogenation of ~-97 kJ/mol as a reference), the expected value would be around 4 x -97 = -388 kJ/mol. The experimental value being slightly more exothermic suggests a small degree of destabilization in COT, likely due to residual strain and electronic effects.
-
This compound: This molecule contains a fused cyclobutane (B1203170) and cyclohexadiene ring system. The fusion of these rings introduces significant ring strain.[9][10] Its heat of hydrogenation is -216.0 kJ/mol for two double bonds.[1][2] Normalizing this on a per-bond basis gives -108.0 kJ/mol, which is slightly more exothermic than the average for COT. This suggests that the π-bonds in this compound are, on average, slightly less stable than those in the tub-shaped cyclooctatetraene, a consequence of the strain inherent in the bicyclic framework.
Logical Relationship and Isomerization Pathway
This compound is related to cyclooctatetraene through its valence isomer, bicyclo[4.2.0]octa-2,4,7-triene (a C₈H₈ isomer). The triene exists in thermal equilibrium with cyclooctatetraene. This relationship underscores the close connection between these C₈ ring systems and their interconversion pathways, which are governed by their relative thermodynamic stabilities.
Caption: Relative stability and structural relationship of the two compounds.
Experimental Protocols
Determination of Heat of Hydrogenation by Catalysis
The heat of hydrogenation is determined experimentally using calorimetry. The general protocol involves the catalytic reduction of the unsaturated compound in a suitable solvent.
Objective: To measure the enthalpy change (ΔH) upon the complete saturation of the π-bonds in the target compound (e.g., cyclooctatetraene or this compound).
Materials and Apparatus:
-
High-precision calorimeter
-
Hydrogen gas source
-
Catalyst (e.g., Platinum(IV) oxide, Palladium on carbon)
-
Solvent (e.g., glacial acetic acid, diethyl carbitol)[11]
-
The compound to be analyzed
-
Temperature monitoring system
Experimental Workflow:
Caption: Workflow for the calorimetric determination of the heat of hydrogenation.
Procedure:
-
Calorimeter Setup: The calorimeter vessel is charged with a precise volume of solvent (e.g., 225 mL of acetic acid) and a catalytic amount of platinum oxide.[11]
-
Thermal Equilibration: The system is sealed and allowed to reach thermal equilibrium, with constant stirring to ensure a uniform temperature.
-
Catalyst Prereduction: The catalyst is often "prereduced" by saturating the solvent with hydrogen gas to ensure it is in its active state before the sample is introduced.
-
Sample Introduction: A known mass of the sample, often sealed in a thin-walled glass ampoule, is placed inside the calorimeter. Once the system is stable, the ampoule is broken to initiate the reaction.
-
Reaction Monitoring: The hydrogenation reaction is highly exothermic. The change in temperature of the system is precisely monitored until it returns to a stable thermal baseline, indicating the reaction is complete.
-
Data Analysis: The total heat evolved is calculated from the temperature change and the predetermined heat capacity of the calorimeter system. This value is then normalized by the number of moles of the sample to determine the molar heat of hydrogenation.
Conclusion
Based on experimental thermodynamic data, This compound is thermodynamically more stable than cyclooctatetraene , as shown by its lower standard enthalpy of formation. The higher enthalpy of formation of cyclooctatetraene is attributed to its greater degree of unsaturation and its strategy of adopting a non-planar tub conformation to escape the severe destabilization of anti-aromaticity.
When comparing the stability of their respective π-systems via normalized heats of hydrogenation, the values are relatively similar. The slightly more exothermic value per bond for this compound points to the significant ring strain imposed by its fused four- and six-membered ring structure. This detailed comparison highlights the distinct structural and electronic strategies these molecules employ to achieve relative stability.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Cyclooctane [webbook.nist.gov]
- 4. chegg.com [chegg.com]
- 5. This compound [webbook.nist.gov]
- 6. 1,3,5,7-Cyclooctatetraene [webbook.nist.gov]
- 7. youtube.com [youtube.com]
- 8. Cyclooctatetraene - Wikipedia [en.wikipedia.org]
- 9. 7-Oxabicyclo[4.2.0]octane (278-38-6) for sale [vulcanchem.com]
- 10. Buy Bicyclo[4.2.0]octan-3-one [smolecule.com]
- 11. datapdf.com [datapdf.com]
A Comparative Guide to the Reactivity of Bicyclo[4.2.0]octa-2,4-diene and Bicyclo[3.2.0]hepta-2,6-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two important bicyclic dienes: Bicyclo[4.2.0]octa-2,4-diene and Bicyclo[3.2.0]hepta-2,6-diene. Understanding the distinct reactivity profiles of these strained ring systems is crucial for their application in organic synthesis and the development of novel therapeutics. This document summarizes key reaction types, available quantitative data, and detailed experimental protocols, supported by mechanistic diagrams.
Introduction
This compound and Bicyclo[3.2.0]hepta-2,6-diene are both bicyclic hydrocarbons containing a cyclobutane (B1203170) ring fused to a larger ring with two double bonds. The inherent ring strain and the presence of conjugated and non-conjugated π-systems in these molecules lead to a rich and diverse reactivity, particularly in thermal and photochemical reactions.
This compound is a valence isomer of cyclooctatetraene (B1213319) and is known for its tendency to undergo thermal electrocyclic ring-opening. Its conjugated diene system also participates in cycloaddition reactions.
Bicyclo[3.2.0]hepta-2,6-diene is a strained bicyclic compound that is often synthesized photochemically. Its reactivity is dominated by photochemical rearrangements and, to a lesser extent, thermal isomerizations, which often involve the cyclobutene (B1205218) moiety.
This guide will delve into the specific reactions that characterize each of these compounds, providing a framework for their selective manipulation in synthetic applications.
Comparative Reactivity Profiles
The reactivity of these two bicyclic dienes is largely dictated by their distinct structural features. This compound possesses a conjugated diene within a six-membered ring, which influences its participation in pericyclic reactions. In contrast, Bicyclo[3.2.0]hepta-2,6-diene has two isolated double bonds, one in the five-membered ring and one in the four-membered ring, leading to a different set of characteristic reactions.
Thermal Reactivity
This compound readily undergoes a thermal 6π-electrocyclic ring-opening to form its valence isomer, 1,3,5-cyclooctatriene. This reaction is a concerted process that follows the Woodward-Hoffmann rules. At elevated temperatures, further rearrangement to other isomers is possible. The free energy barrier for this electrocyclic route is computationally shown to be very close to that reported by Huisgen.[1][2] There is also computational and experimental evidence for the possibility of a[3][4] sigmatropic alkyl group shift at high temperatures, although this is suggested to be more feasible for substituted derivatives.[2]
Bicyclo[3.2.0]hepta-2,6-diene and its derivatives also undergo thermal rearrangements. For instance, substituted 2-thiabicyclo[3.2.0]hepta-3,6-dienes undergo thermal isomerization at 110–140 °C. The parent hydrocarbon is also subject to thermal rearrangements, often involving the cyclobutene ring.
| Compound | Reaction Type | Conditions | Products | Activation Energy (Ea) / ΔH‡ |
| This compound | Electrocyclic Ring-Opening | Thermal | 1,3,5-Cyclooctatriene | Not explicitly found for parent compound |
| Substituted Bicyclo[3.2.0]hepta-3,6-dienes | Cope Rearrangement | 110-140 °C | Isomerized products | ΔH‡ = 120–140 kJ mol−1 |
Photochemical Reactivity
This compound derivatives have been studied for their photochemical properties, which can lead to a variety of rearranged products.
Bicyclo[3.2.0]hepta-2,6-diene is often synthesized via photochemical routes, for example, from the photolysis of vinylcyclopentadienes. Its own photochemistry is rich, involving valence isomerizations. For example, irradiation of 2-thiabicyclo[3.2.0]hepta-3,6-diene derivatives leads to cleavage of the C-S bond and rearrangement.
| Compound | Reaction Type | Wavelength | Quantum Yield (Φ) | Products |
| Derivatives of Bicyclo[3.2.0]hepta-2,6-diene | Photochemical Isomerization | Not specified | Not specified for parent | Isomerized products |
Cycloaddition Reactions
This compound , with its conjugated diene system, is expected to participate in [4+2] cycloaddition (Diels-Alder) reactions.
Bicyclo[3.2.0]hepta-2,6-diene can undergo [2+2] cycloadditions involving either of its double bonds, often promoted by photochemical or metal-catalyzed conditions.
Experimental Protocols
Detailed experimental procedures for key reactions of these compounds are provided below.
Synthesis of this compound from Cyclooctatetraene
This procedure is based on the thermal valence isomerization of cyclooctatetraene.
Procedure:
-
Place freshly distilled cyclooctatetraene in a sealed tube under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the tube in an oven or oil bath at a temperature between 100-120 °C. The progress of the reaction can be monitored by GC or NMR.
-
The equilibrium mixture typically contains both cyclooctatetraene and this compound.
-
Separate the this compound from the starting material by fractional distillation or preparative gas chromatography.
Synthesis of Bicyclo[3.2.0]hepta-2,6-diene via Dichloroketene (B1203229) Adduct
This synthesis involves the [2+2] cycloaddition of dichloroketene with cyclopentadiene (B3395910), followed by dechlorination.
Procedure:
-
Generation of Dichloroketene and Cycloaddition: To a solution of freshly cracked cyclopentadiene and triethylamine (B128534) in a suitable solvent (e.g., hexane) at 0 °C, add dichloroacetyl chloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the mixture to remove triethylammonium (B8662869) chloride and wash the filtrate with water, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude dichlorobicyclo[3.2.0]heptenone adduct.
-
Dechlorination: The crude adduct can be dechlorinated using various methods, such as treatment with zinc dust in acetic acid or with sodium in liquid ammonia, to yield bicyclo[3.2.0]hepta-2,6-diene.
-
Purify the final product by distillation or column chromatography.
Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate the key reaction pathways for this compound and Bicyclo[3.2.0]hepta-2,6-diene.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Norcaradiene–Cycloheptatriene Equilibrium: A Heavy-Atom Quantum Tunneling Case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Steps to Bicyclo[4.2.0]octadienes from Cyclooctatetraene: Total Synthesis of Kingianic Acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of Bicyclo[4.2.0]octa-2,4-diene derivatives
For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the spectroscopic characteristics of various Bicyclo[4.2.0]octa-2,4-diene derivatives. The information presented is collated from various studies to aid in the identification and characterization of this important class of bicyclic compounds.
The this compound core is a key structural motif in a variety of natural products and synthetic molecules of medicinal interest. Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of these compounds. This guide provides a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the parent compound and several of its derivatives, highlighting the influence of different functional groups on their spectral properties.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These values have been compiled from various literature sources and should be used as a reference for the identification of related structures.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-1 | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | Reference |
| This compound | ~3.1-3.4 (m) | ~5.6-5.9 (m) | ~5.6-5.9 (m) | ~5.6-5.9 (m) | ~5.6-5.9 (m) | ~3.1-3.4 (m) | ~2.1-2.5 (m) | ~2.1-2.5 (m) | [1] |
| Bicyclo[4.2.0]octa-2,4-dien-7-one | 2.93 (1H) | 3.47 (1H) | - | - | - | - | - | - | [2][3] |
| 2,5-Diphenylbicyclo[4.2.0]octa-1,3,5-triene | - | - | - | - | - | - | 3.45 (4H, s) | 7.2-7.8 (12H, m) | [4] |
| 6-Cyano-2,3-benzobicyclo[4.2.0]octa-2,4,7-triene | - | - | - | - | - | - | - | - | [5] |
| 7-Cyano-2,3-benzobicyclo[4.2.0]octa-2,4,7-triene | - | - | - | - | - | - | - | - | [5] |
| 8-N-BUTYL-8-METHOXYBICYCLO-[4.2.0]-OCT-2-EN-7-ONE | - | - | - | - | - | - | - | - | [6] |
Note: Due to the complexity of the spectra and variations in reporting, some values are presented as ranges or multiplets (m).
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | C-8 | Reference |
| This compound | ~30-35 | ~125-130 | ~125-130 | ~125-130 | ~125-130 | ~30-35 | ~25-30 | ~25-30 | [7] |
| exo-7,8-Carbonyldioxy-bicyclo(4.2.0)octa-2,4-diene | - | - | - | - | - | - | - | - | [8] |
| 1α, 6α-7,7-Dimethoxy-5,5-dimethylbicyclo[4.2.0]octan-2-one | 37.2 | 211.5 | 35.1 | 44.3 | 36.1 | 56.5 | 101.2 | 33.1 | [1] |
| Spiro[bicyclo[4.2.0]octa-2,3-diene-7,2'-[2][4]dioxolane] derivative | 54.0, 53.5 | 122.8, 120.5 | 135.4, 133.7 | 129.2, 129.1 | 128.5-128.2 | 40.2, 37.6 | 106.5 | 26.8 | [9] |
Note: Full spectral assignments were not available for all compounds.
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | C=C Stretch | C-H Stretch (sp²) | C-H Stretch (sp³) | Other Key Bands | Reference |
| This compound | ~1640 | ~3020 | ~2800-2950 | - | [7] |
| Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione | - | - | - | C=O stretch | [10] |
| 2,5-Diphenylbicyclo[4.2.0]octa-1,3,5-triene | 1590 | 3050 | - | Aromatic overtones | [4] |
| Spiro[bicyclo[4.2.0]octa-2,3-diene-7,2'-[2][4]dioxolane] derivative | 1651 | - | 2930, 2863 | C-O stretch (~1100) | [9] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives, based on methodologies reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for proton and 75-125 MHz for carbon, respectively.
-
Sample Preparation: Samples are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is generally used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Standard pulse sequences are used for one-dimensional spectra. For more complex structures, two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to aid in the complete assignment of proton and carbon signals.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used to record the spectra.
-
Sample Preparation: Liquid samples can be analyzed as a thin film between potassium bromide (KBr) plates. Solid samples are typically prepared as a KBr pellet or as a mull in Nujol.
-
Data Acquisition: Spectra are usually recorded in the range of 4000-400 cm⁻¹. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: Various mass spectrometry techniques can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for less volatile or more polar derivatives.
-
Sample Preparation: For GC-MS, samples are dissolved in a volatile solvent. For ESI or APCI, samples are dissolved in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of acid or base to promote ionization.
-
Data Acquisition: The instrument is operated in either positive or negative ion mode, depending on the nature of the analyte. The mass-to-charge ratio (m/z) of the ions is recorded. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition of the molecular ion.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.
Caption: Workflow for the spectroscopic characterization of this compound derivatives.
References
- 1. This compound [webbook.nist.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Bicyclo(4.2.0)octa-2,4-diene | C8H10 | CID 138024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Experimental validation of computed Bicyclo[4.2.0]octa-2,4-diene properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimentally validated and computationally predicted properties of Bicyclo[4.2.0]octa-2,4-diene, with a comparative analysis against its structural analog, Bicyclo[4.1.0]hepta-2,4-diene (also known as norcaradiene). This document is intended to serve as a valuable resource for researchers engaged in synthetic chemistry, reaction mechanism studies, and the development of novel therapeutics where these bicyclic diene scaffolds are relevant.
Introduction
This compound is a bicyclic hydrocarbon that has garnered significant interest due to its unique structural features and its role as an intermediate in various chemical transformations, including pericyclic reactions.[1][2] Understanding its properties, particularly in comparison to related strained ring systems, is crucial for predicting its reactivity and for the rational design of synthetic pathways. This guide presents a compilation of known experimental data and computational insights into the physicochemical and reactive properties of this compound and offers a comparative perspective with Bicyclo[4.1.0]hepta-2,4-diene.
Physicochemical Properties: A Comparative Overview
The fundamental properties of this compound and Bicyclo[4.1.0]hepta-2,4-diene are summarized in the table below. While extensive experimental spectroscopic data for the parent this compound is available through specialized databases, specific peak data is not readily found in publicly accessible literature. The data presented here is a combination of experimentally determined values and computationally derived properties from reputable sources.
| Property | This compound | Bicyclo[4.1.0]hepta-2,4-diene (Norcaradiene) |
| Molecular Formula | C₈H₁₀[3] | C₇H₈ |
| Molar Mass | 106.16 g/mol [3] | 92.14 g/mol |
| CAS Number | 3725-28-8[3] | 14515-09-4 |
| Appearance | Information not readily available | Information not readily available |
| UV-Vis Spectroscopy (λmax) | 274 mµ (in cyclohexane) | Information not readily available |
| Computed XLogP3 | 2.6[3] | 2.1 |
Experimental Validation of Computed Properties: Thermal Rearrangements
A key area of investigation for these bicyclic dienes is their thermal behavior, specifically their propensity to undergo electrocyclic ring-opening and sigmatropic shifts. Computational studies have been instrumental in predicting the energy barriers for these transformations, and these predictions have been compared with experimental findings.
A significant study explored the possibility of[4][5] sigmatropic shifts in this compound systems at high temperatures.[1][2] The research involved both computational modeling and experimental validation. The calculated reaction barriers for a biradical-mediated stepwise[4][5] sigmatropic alkyl group shift in a this compound system were found to be comparable to the experimentally known barriers for the Bicyclo[4.1.0]hepta-2,4-diene (norcaradiene) walk rearrangement.[1][2] However, a concerted[4][5] sigmatropic shift was calculated to have a higher energy barrier.[1] Experiments conducted on a deuterated analog confirmed the significant difference in energy barriers between the electrocyclic and sigmatropic pathways, thus validating the computational predictions.[1][2]
The free-energy barrier for the electrocyclic route in a this compound system was computationally shown to be very close to that reported by Huisgen in 1968.[1][2] This consistency between computational and experimental findings underscores the predictive power of modern theoretical methods in understanding the reactivity of these complex molecules.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of the properties of this compound and its analogs. Below are generalized protocols for key characterization techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Samples are dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) with tetramethylsilane (B1202638) (TMS) used as an internal standard.
-
Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
-
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of protons and carbons.
-
-
Infrared (IR) Spectroscopy :
-
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as neat liquids (between KBr plates), as a solution in a suitable solvent (e.g., CCl₄), or as a KBr pellet for solid samples.
-
Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS) :
-
Mass spectra are obtained using techniques such as electron ionization (EI) or chemical ionization (CI).
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
-
Determination of Thermal Rearrangement Barriers
-
Kinetic Studies :
-
A solution of the bicyclic diene in a high-boiling, inert solvent (e.g., dodecane) is prepared.
-
The solution is heated to a constant temperature in a thermostated oil bath.
-
Aliquots are withdrawn at specific time intervals and quenched by rapid cooling.
-
The composition of the mixture at each time point is analyzed by a suitable method, such as gas chromatography (GC) or NMR spectroscopy.
-
The rate constants for the rearrangement are determined by plotting the concentration of the reactant versus time.
-
The activation parameters (Ea, ΔH‡, ΔS‡) are then calculated from the temperature dependence of the rate constants using the Arrhenius or Eyring equation.
-
Visualizations
Experimental Workflow for Property Determination
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Signaling Pathways: Thermal Rearrangements of Bicyclic Dienes
Caption: Comparative thermal rearrangement pathways for bicyclic dienes.
References
- 1. researchgate.net [researchgate.net]
- 2. Possibility of [1,5] sigmatropic shifts in bicyclo[4.2.0]octa-2,4-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicyclo(4.2.0)octa-2,4-diene | C8H10 | CID 138024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Thermal and Photochemical Reactivity of Bicyclo[4.2.0]octa-2,4-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal and photochemical reactivity of bicyclo[4.2.0]octa-2,4-diene, a versatile carbocyclic compound. The information presented is supported by experimental data to aid in the strategic design of synthetic pathways and the development of novel molecular entities.
Thermal Reactivity: A Journey into Electrocyclic Ring-Opening
Under thermal conditions, this compound primarily undergoes a reversible 6π-electron electrocyclic ring-opening to form its valence isomer, 1,3,5-cyclooctatriene.[1][2] This transformation is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules. The position of the equilibrium is sensitive to temperature and substitution on the bicyclic framework.[3][4][5]
Quantitative Data for Thermal Isomerization
The following table summarizes key quantitative data for the thermal ring-opening of this compound and a closely related analog.
| Parameter | Value | Compound | Conditions | Reference |
| Equilibrium Constant (K) | ~5.67 (at 100 °C) | This compound | Gas Phase | |
| Enthalpy of Reaction (ΔrH°) | -0.58 ± 0.07 kJ/mol | This compound <=> 1,3,5-Cyclooctatriene | Gas Phase | [6] |
| Activation Energy (Ea) | 43.18 kcal/mol | Bicyclo[4.2.0]oct-7-ene | Gas Phase, 236-285 °C | [7] |
| Pre-exponential Factor (A) | 1014.13 s-1 | Bicyclo[4.2.0]oct-7-ene | Gas Phase, 236-285 °C | [7] |
Experimental Protocol: Gas-Phase Thermal Isomerization
The following is a representative protocol for the gas-phase thermal isomerization of this compound.
Materials:
-
This compound
-
High-purity nitrogen or argon gas
-
Internal standard (e.g., n-decane)
-
Static or flow pyrolysis apparatus equipped with a temperature controller and a sampling port
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
A known amount of this compound and an internal standard are vaporized in a stream of inert gas.
-
The gas mixture is passed through a heated quartz tube maintained at a constant temperature (e.g., 250-350 °C). The residence time in the heated zone is controlled by the flow rate of the carrier gas.
-
Aliquots of the reaction mixture are periodically collected from the sampling port.
-
The collected samples are analyzed by GC to determine the relative concentrations of this compound and 1,3,5-cyclooctatriene.
-
The first-order rate constant for the isomerization can be determined by plotting the natural logarithm of the reactant concentration versus time.
Thermal Reaction Pathway
Caption: Thermal equilibrium of this compound.
Photochemical Reactivity: A Divergence of Pathways
The photochemical reactivity of this compound is considerably more complex than its thermal behavior, with multiple reaction pathways accessible upon electronic excitation. The specific products formed are highly dependent on the substitution pattern of the starting material and the reaction conditions, such as the wavelength of light and the presence of a photosensitizer.[6][8]
For the parent this compound, two primary photochemical reactions have been observed: a [2+2] cycloaddition leading to the formation of cyclooctatetraene, and a fragmentation reaction yielding benzene (B151609) and ethylene.[3] In substituted derivatives, a di-π-methane rearrangement to form semibullvalene derivatives is another common pathway.[9][10]
Quantitative Data for Photochemical Reactions
The following table presents quantum yield data for the photochemical reactions of substituted this compound derivatives.
| Reactant | Product(s) | Quantum Yield (Φ) | Conditions | Reference |
| 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene | Benzosemibullvalene | 0.069 (direct), 0.082 (sensitized) | Direct and sensitized irradiation | [9] |
| 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene | Benzocyclooctatetraene | 0.11 (direct), 0.003 (sensitized) | Direct and sensitized irradiation | [9] |
| 5-Cyano-2,3-benzobicyclo[4.2.0]octa-2,4,7-triene | 6-Cyanobenzocyclooctatetraene | 0.00075 | Direct irradiation | [11] |
| 8-Cyano-2,3-benzobicyclo[4.2.0]octa-2,4,7-triene | 6-Cyanobenzosemibullvalene | 0.050 (direct), 0.088 (sensitized) | Direct and sensitized irradiation | [12] |
Experimental Protocol: Solution-Phase Photolysis
This protocol outlines a general procedure for the direct or sensitized photolysis of a this compound derivative in solution.
Materials:
-
This compound derivative
-
Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile)
-
Photosensitizer (for sensitized reactions, e.g., acetone, acetophenone)
-
Photochemical reactor equipped with a mercury lamp (e.g., medium-pressure) and appropriate filters to select the desired wavelength
-
Quartz or Pyrex reaction vessel
-
Inert gas (nitrogen or argon)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
GC-MS or NMR for product identification and quantification
Procedure:
-
A solution of the this compound derivative and an internal standard in the chosen solvent is prepared in the reaction vessel. For sensitized reactions, the photosensitizer is also added.
-
The solution is deoxygenated by bubbling with a gentle stream of inert gas for 15-30 minutes.
-
The reaction vessel is placed in the photochemical reactor and irradiated with the selected light source and filter combination. The reaction is typically maintained at a constant temperature using a cooling system.
-
The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by GC or NMR.
-
Upon completion or desired conversion, the solvent is removed under reduced pressure.
-
The product mixture is separated and purified by column chromatography or preparative GC.
-
The quantum yield of product formation can be determined using a chemical actinometer (e.g., potassium ferrioxalate).
Photochemical Reaction Pathways
References
- 1. escholarship.org [escholarship.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Possibility of [1,5] sigmatropic shifts in bicyclo[4.2.0]octa-2,4-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. connectsci.au [connectsci.au]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Analysis of the Biological Activity of Bicyclo[4.2.0]octa-2,4-diene Derivatives and Other Bicyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in the biological activities of unique molecular scaffolds. Among these, bicyclic compounds have emerged as a promising class of molecules with diverse pharmacological properties. This guide provides a comparative analysis of the biological activity of derivatives of Bicyclo[4.2.0]octa-2,4-diene against other notable bicyclic systems, including bicyclo[2.2.1]heptane and bicyclo[3.2.0]heptane derivatives. The information presented herein is based on available experimental data from scientific literature, focusing on cytotoxicity and antimicrobial activity.
While direct biological activity data for the parent this compound is limited in publicly available research, numerous studies on its derivatives and other bicyclic compounds provide valuable insights into their potential as anticancer and antimicrobial agents.
Comparative Biological Activity Data
The following table summarizes the cytotoxic and antimicrobial activities of various bicyclic compounds, providing a quantitative comparison of their potency. It is important to note that the activities are highly dependent on the specific substitutions on the bicyclic core.
| Compound Class | Specific Compound/Derivative | Biological Activity | Cell Line/Microorganism | IC50 / MIC (µM) |
| Bicyclo[4.2.0]octane Derivatives | Kingianin A (a complex natural product containing the bicyclo[4.2.0]octane core) | Cytotoxicity | Various Cancer Cell Lines | Not explicitly stated in reviewed abstracts, but described as having promising anti-cancer and anti-diabetic properties. |
| 2-azabicyclo[4.2.0]octane derivatives | Antitumor Activity | Not specified | Not specified, but noted to have activity. | |
| Bicyclo[2.2.1]heptane Derivatives | N-3-methylbutyl amide of 3-(3-ethylthio-1,2,4-triazol-5-yl)-7-oxabicyclo-[2.2.1]heptane-2-carboxylic acid | Cytotoxicity | Hep3B (human hepatoma) | Selective toxicity reported, but specific IC50 not in abstract. |
| Chalcone analogs of tricyclo[4.2.1.02,5]non‐7‐en‐3‐one | Cytotoxicity | C6 (rat brain tumor), HeLa (human cervical carcinoma) | 6a: 14.13 (C6), 0.8 (HeLa); 8g: 29.99 (C6), 18.13 (HeLa) | |
| N,N′-diarylsquaramide CXCR2 selective antagonist | CXCR2 Antagonism | Not applicable | IC50 = 0.048 | |
| Bicyclo[3.2.0]heptane Derivatives | (E)-7-Arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-one derivatives | Cytotoxicity | C6 (rat brain tumor), HeLa (human cervical carcinoma) | Chloro derivative: 2.45 (C6); Methyl derivative: 26.30 (HeLa) |
| Penicillin-type analogues with a 4-thia-1-aza-bicyclo[3.2.0]heptane core | Antimicrobial Activity | S. aureus | Compound 12a showed MIC100 two times lower than ampicillin. | |
| Other Bicyclic Monoterpenes | β-pinene | Cytotoxicity | BJ (human fibroblast), HepG2 (human liver cancer) | CC50: ~1.08 mM (BJ), ~1.85 mM (HepG2) |
| Camphor | Cytotoxicity | HCT 116 (human colon cancer) | IC50 = 4.5 mM | |
| Eucalyptol | Cytotoxicity | HCT 116 (human colon cancer) | IC50 = 4.0 mM | |
| Thujone | Cytotoxicity | HCT 116 (human colon cancer) | IC50 = 1.0 mM |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological activity data, detailed experimental protocols are essential. Below are standardized methodologies for assessing cytotoxicity and antimicrobial activity, based on common practices in the field.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.
Caption: A simplified diagram illustrating potential signaling pathways that may be inhibited by bioactive bicyclic compounds, leading to anticancer and anti-inflammatory effects.
Conclusion
The available evidence suggests that bicyclic compounds, including derivatives of this compound, bicyclo[2.2.1]heptane, and bicyclo[3.2.0]heptane, represent a rich source of biologically active molecules with potential therapeutic applications. The cytotoxicity and antimicrobial data, while not exhaustive, highlight the importance of the bicyclic scaffold in designing novel drugs. Further research, particularly direct comparative studies and investigations into the mechanisms of action and specific molecular targets, is crucial to fully elucidate the therapeutic potential of this fascinating class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations in this promising area of drug discovery.
A Comparative Guide to the Isomerization Kinetics of Bicyclo[4.2.0]octa-2,4-diene to Cyclooctatriene
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of reaction kinetics is paramount for process optimization and the prediction of product distribution. This guide provides a detailed comparison of the thermal isomerization of bicyclo[4.2.0]octa-2,4-diene to 1,3,5-cyclooctatriene (B161208), alongside competing reaction pathways. The presented data is crucial for controlling reaction outcomes and understanding the stability of these cyclic systems.
Isomerization Pathways and Competing Reactions
The thermal rearrangement of this compound is primarily governed by a pericyclic electrocyclic ring-opening reaction to form 1,3,5-cyclooctatriene. This process is a key step in the dynamic equilibrium of several C8 cyclic hydrocarbons. However, under thermal conditions, other competing reactions can occur, including[1][2] sigmatropic shifts and fragmentation into smaller molecules. Understanding the kinetics of these parallel reaction pathways is essential for predicting the product mixture and optimizing the yield of the desired isomer.
dot
Caption: Reaction pathways of this compound isomerization.
Quantitative Kinetic Data Comparison
The following table summarizes the experimentally determined Arrhenius parameters for the gas-phase isomerization of this compound to 1,3,5-cyclooctatriene. These values are essential for calculating the rate constants at different temperatures and for comparing the primary isomerization pathway with potential side reactions.
| Reaction | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Temperature Range (°C) | Reference |
| This compound → 1,3,5-Cyclooctatriene | 10¹³·⁵ ± ⁰·² | 178.2 ± 1.7 | 200-250 | [1] |
| 1,3,5-Cyclooctatriene → this compound | 10¹³·² ± ⁰·² | 172.4 ± 1.7 | 200-250 | [1] |
Note: The data presented is from a comprehensive study on the gas-phase interconversions of cyclooctatriene isomers.
Experimental Protocols
The kinetic data for the thermal isomerization of this compound were determined through gas-phase pyrolysis coupled with gas chromatography for product analysis. A general experimental protocol for such a study is outlined below.
1. Sample Preparation:
-
This compound is synthesized and purified, typically by preparative gas chromatography, to ensure high purity (>99%).
-
The purified sample is degassed to remove any dissolved air or volatile impurities.
2. Gas-Phase Pyrolysis:
-
A known vapor pressure of the this compound is introduced into a static pyrolysis vessel of known volume.
-
The vessel is maintained at a constant and uniform temperature within a furnace.
-
The reaction is allowed to proceed for a specific duration.
3. Product Analysis:
-
At predetermined time intervals, aliquots of the reaction mixture are withdrawn and rapidly quenched to stop the reaction.
-
The composition of the mixture is analyzed by gas chromatography (GC) using a suitable column (e.g., a capillary column coated with a non-polar stationary phase).
-
The individual components (reactant and products) are identified by their retention times and quantified by the integration of their peak areas.
4. Data Analysis:
-
The rate constants for the isomerization are determined by monitoring the disappearance of the reactant and the appearance of the product over time, assuming first-order kinetics.
-
The Arrhenius parameters (pre-exponential factor and activation energy) are obtained by performing the kinetic measurements at various temperatures and plotting ln(k) versus 1/T.
dot
Caption: Experimental workflow for kinetic studies.
Comparison with Alternative Reactions
While the electrocyclic ring-opening to 1,3,5-cyclooctatriene is the dominant thermal reaction for this compound, computational studies have explored the possibility of competing[1][2] sigmatropic shifts. These studies suggest that the activation barrier for a stepwise[1][2] sigmatropic alkyl group shift could be comparable to that of the electrocyclic pathway, particularly for substituted derivatives. However, for the parent compound, the electrocyclic ring-opening remains the favored pathway.
Another potential competing reaction at higher temperatures is fragmentation. This compound can undergo retro-Diels-Alder reactions to yield smaller, more stable molecules like benzene and ethylene. The kinetics of this fragmentation pathway are generally slower than the isomerization at the temperatures typically employed for the electrocyclic ring-opening.
References
Comparative Analysis of Bicyclo[4.2.0]octa-2,4-diene Derivative Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bicyclo[4.2.0]octa-2,4-diene Derivatives' Performance with Supporting Experimental Data.
The this compound scaffold is a key structural motif present in a variety of biologically active compounds. Its unique three-dimensional structure provides a rigid framework for the precise orientation of functional groups, making it an attractive starting point for the design of novel therapeutic agents. This guide provides a comparative overview of the cross-reactivity of two distinct classes of this compound derivatives—halogenated bicyclo[4.2.0] inositols and kingianic acids—against a panel of enzymes and proteins implicated in various disease pathways. The data presented herein is compiled from published experimental studies to aid researchers in evaluating the potential of these compounds for further development.
Quantitative Cross-Reactivity Data
The following tables summarize the inhibitory activities and binding affinities of representative this compound derivatives against several biological targets.
Table 1: Enzyme Inhibition by Halogenated Bicyclo[4.2.0] inositol (B14025) Derivatives
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) [μM] |
| Halogenated bicyclo[4.2.0] inositol derivative 1 | Human Carbonic Anhydrase I (hCA I) | Not specified |
| Halogenated bicyclo[4.2.0] inositol derivative 2 | Human Carbonic Anhydrase I (hCA I) | Not specified |
| Halogenated bicyclo[4.2.0] inositol derivative 1 | Human Carbonic Anhydrase II (hCA II) | Not specified |
| Halogenated bicyclo[4.2.0] inositol derivative 2 | Human Carbonic Anhydrase II (hCA II) | Not specified |
| Halogenated bicyclo[4.2.0] inositol derivative 1 | Acetylcholinesterase (AChE) | Not specified |
| Halogenated bicyclo[4.2.0] inositol derivative 2 | Acetylcholinesterase (AChE) | Not specified |
| Cyclic Sulfate (B86663) Derivative | Acetylcholinesterase (AChE) | -8.22 (Binding Energy, kcal/mol) |
| Cyclic Sulfate Derivative | Butyrylcholinesterase (BuChE) | -7.58 (Binding Energy, kcal/mol) |
| Cyclic Sulfate Derivative | α-glucosidase | -6.59 (Binding Energy, kcal/mol) |
Note: Specific Kᵢ values for individual halogenated inositol derivatives were not available in the provided search results. However, a related cyclic sulfate derivative showed significant calculated binding energies from molecular docking studies.[1]
Table 2: Binding Affinity of Kingianic Acids for Anti-Apoptotic Proteins
| Compound | Target Protein | Binding Affinity (Kᵢ) [μM] |
| Kingianin A | Mcl-1 | Weak |
| Kingianin D | Mcl-1 | Weak |
| Kingianin F | Mcl-1 | Weak |
| Kingianic Acid C | Mcl-1 | Weak |
| Tsangibeilin B | Mcl-1 | Weak |
Note: While specific Kᵢ values were not provided in the snippets, these compounds, which feature a bicyclo[4.2.0]octadiene core, were characterized as having weak binding affinity for the anti-apoptotic protein Mcl-1.
Table 3: Cyclooxygenase (COX) Inhibition by Bicyclic Compounds (for reference)
| Compound Class | Target Enzyme | IC₅₀ [μM] | Selectivity Index (COX-1/COX-2) |
| Bicyclo[2.2.2]octanone Derivatives | COX-1 | >100 | >100 |
| COX-2 | <1 | ||
| Cyclobutene-based inhibitors | COX-1 | 0.12 | 0.006 |
| COX-2 | 0.002 |
Note: This data is for related bicyclic compounds and is included to provide context for the potential anti-inflammatory activity of this compound derivatives, as direct COX inhibition data for this specific scaffold was not available in the search results.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Synthesis of Halogenated Bicyclo[4.2.0] inositols
The synthesis of the bicyclo[4.2.0]octane core is a multi-step process that typically starts from cyclooctatetraene.[1][4][5]
-
Bromination: Cyclooctatetraene is first brominated to yield trans-7,8-dibromothis compound.
-
Photooxygenation: The resulting diene undergoes photooxygenation in the presence of a sensitizer (B1316253) (e.g., Rose Bengal) to form a bicyclic endoperoxide.
-
Rearrangement to Bisepoxide: The endoperoxide is then thermally rearranged to the corresponding syn-bisepoxide.
-
Ring-Opening: The bisepoxide is subjected to a ring-opening reaction using acidified acetic anhydride, which results in a mixture of tetraacetate isomers and a cyclic sulfate derivative.[4]
-
Ammonolysis: Finally, the acetate (B1210297) groups are removed by ammonolysis to yield the desired halogenated bicyclo[4.2.0] inositols.[4]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for determining AChE activity and screening for inhibitors.
-
Reagent Preparation:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0).
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
14 mM acetylthiocholine (B1193921) iodide (ATCI) substrate in deionized water.
-
AChE enzyme solution (e.g., 1 U/mL in phosphate buffer).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add phosphate buffer, AChE solution, and the test compound or vehicle control.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The color change is a result of the reaction of thiocholine (B1204863) (the product of ATCI hydrolysis by AChE) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Mcl-1 Binding Assay (Fluorescence Polarization)
Fluorescence polarization (FP) is a common technique to measure the binding of a small fluorescently labeled ligand to a larger protein.
-
Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. When a small, fluorescently labeled peptide (tracer) derived from a natural binding partner of Mcl-1 is in solution, it tumbles rapidly, and the emitted light is depolarized. Upon binding to the much larger Mcl-1 protein, the tumbling rate slows significantly, resulting in an increase in the polarization of the emitted light.
-
Assay Procedure:
-
A fluorescently labeled peptide probe that binds to Mcl-1 is used.
-
The Mcl-1 protein and the fluorescent probe are incubated together in a suitable buffer.
-
The test compound (unlabeled) is added in varying concentrations.
-
If the test compound binds to Mcl-1, it will compete with the fluorescent probe, displacing it from the protein.
-
The displacement of the fluorescent probe leads to a decrease in the fluorescence polarization signal.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization versus the logarithm of the competitor concentration.
-
The IC₅₀ value, the concentration of the test compound that displaces 50% of the fluorescent probe, is determined from the resulting dose-response curve. This can then be used to calculate the inhibition constant (Kᵢ).
-
Visualizations
The following diagrams illustrate key pathways, workflows, and relationships relevant to the study of this compound derivatives.
Caption: Cyclooxygenase (COX) signaling pathway and potential inhibition.
Caption: Synthetic workflow for halogenated bicyclo[4.2.0] inositols.
Caption: Structure-Activity Relationship (SAR) logic for derivatives.
References
A Comparative Guide to the Synthesis of Bicyclo[4.2.0]octa-2,4-diene: An Evaluation of Classical and Modern Routes
For researchers, scientists, and professionals in drug development, the bicyclo[4.2.0]octane framework represents a key structural motif in a variety of biologically active molecules and natural products. The efficient and selective synthesis of its diene variant, bicyclo[4.2.0]octa-2,4-diene, is therefore of significant interest. This guide provides a comparative analysis of established and emerging synthetic routes to this important scaffold, presenting key performance data and detailed experimental protocols to inform methodological selection.
This guide benchmarks four distinct synthetic strategies: a classical two-step approach from 1,5-cyclooctadiene (B75094), two routes originating from cyclooctatetraene (B1213319) (COT), and a modern intramolecular [4+2] cycloaddition strategy. Each method is evaluated based on yield, reaction conditions, and the nature of the starting materials.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound and its derivatives. This allows for a direct comparison of the efficiency and conditions required for each route.
| Route | Starting Material | Key Steps | Product | Overall Yield | Key Reagents | Temperature | Time |
| 1 | 1,5-Cyclooctadiene | 1. Allylic Bromination 2. Dehydrobromination | 1,3,5-Cyclooctatriene (B161208) / this compound equilibrium mixture | 49-53% | NBS, Benzoyl peroxide, LiCl, Li₂CO₃, DMF | Reflux, then 90-95°C | ~7.5 hours |
| 2 | Cyclooctatetraene | 1. Oxymercuration-Acetylation | trans-7,8-Diacetoxythis compound | 75-77.5% | Hg(OAc)₂, Glacial Acetic Acid | 70-75°C | 2 hours |
| 3 | Cyclooctatetraene | 1. Photochemical/Thermal Isomerization 2. Thermal Rearrangement | This compound | Variable | - | Heat (80-150°C) or UV light | Variable |
| 4 | Conjugated Enyne with Cyclobutene (B1205218) | 1. Intramolecular [4+2] Cycloaddition 2. Isomerization | Substituted this compound | High (example >90%) | - | Heat | Variable |
Detailed Experimental Protocols and Methodologies
Route 1: From 1,5-Cyclooctadiene via Allylic Bromination and Dehydrobromination
This classical two-step synthesis provides a reliable route to a mixture of 1,3,5-cyclooctatriene and its valence isomer, this compound.[1] The equilibrium at room temperature favors the monocyclic triene.
Step 1: Allylic Bromination of 1,5-Cyclooctadiene
A mixture of 1,5-cyclooctadiene (2.0 mol), N-bromosuccinimide (NBS, 1.0 mol total), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to a gentle reflux. The NBS is added portion-wise. After the addition is complete, the mixture is refluxed for an additional 1.5 hours. The reaction mixture is then cooled, filtered, and the filtrate is washed and dried. Fractional distillation of the residue under reduced pressure yields a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene.
-
Yield: 60-65%
-
Time: Approximately 4 hours
-
Temperature: Reflux
Step 2: Dehydrobromination to 1,3,5-Cyclooctatriene
A mixture of lithium chloride (1.0 mol) and lithium carbonate (1.0 mol) in dimethylformamide (DMF) is heated to 90°C. The mixture of bromocyclooctadienes (0.607 mol) from the previous step is added dropwise over 50 minutes. The reaction is heated for an additional hour at 90-95°C. After cooling and aqueous workup, the product is extracted with pentane. The combined organic layers are washed, dried, and the solvent is removed to yield 1,3,5-cyclooctatriene, which exists in equilibrium with this compound.
-
Yield: 82-87%
-
Time: Approximately 2 hours
-
Temperature: 90-95°C
Route 2: From Cyclooctatetraene via Oxymercuration-Acetylation
This method provides a functionalized this compound derivative in a single, high-yielding step.[2]
A suspension of mercury(II) acetate (B1210297) (0.502 mol) in glacial acetic acid is stirred while cyclooctatetraene (0.500 mol) is added rapidly. The resulting white addition compound is decomposed by heating the mixture at 70-75°C for 2 hours. The warm mixture is then poured into water, and the solid that separates is collected by filtration and dried to yield trans-7,8-diacetoxythis compound.
-
Yield: 75-77.5%
-
Time: 2 hours
-
Temperature: 70-75°C
Route 3: From Cyclooctatetraene via Isomerization
This route involves the valence isomerization of cyclooctatetraene (COT) to bicyclo[4.2.0]octa-2,4,7-triene (BOT), which can then be thermally rearranged to the desired diene. BOT is a known unstable intermediate.[3] The thermal equilibration of 1,3,5-cyclooctatriene and this compound is a well-established process, with the equilibrium favoring the monocyclic isomer.[4] Heating a solution of 2,3-benzobicyclo[4.2.0]octa-2,4,7-triene at 150°C leads to the formation of benzocyclooctatetraene, indicating the reversibility of this isomerization.[5]
A direct, high-yield protocol for the conversion of the parent BOT to this compound is not well-documented due to the instability of BOT and the equilibrium favoring the cyclooctatriene. However, this isomerization is a key step in several multi-step syntheses of complex molecules.
Route 4: Intramolecular [4+2] Cycloaddition
A modern and efficient approach involves the intramolecular [4+2] cycloaddition of a conjugated enyne with a cyclobutene derivative. This reaction proceeds through a cascade of pericyclic processes to generate a substituted this compound intermediate.
In a typical procedure, the enyne-cyclobutene substrate is heated in a suitable solvent, leading to the formation of a strained cyclic allene, which rapidly isomerizes to the this compound. This intermediate can then undergo further transformations, such as an electrocyclic ring-opening to form an eight-membered ring. While this method is powerful for the synthesis of complex structures, its application to the synthesis of the parent this compound is less direct.
Conclusion
The choice of synthetic route to this compound depends on the desired substitution pattern, scale, and available starting materials.
-
The two-step synthesis from 1,5-cyclooctadiene is a robust and well-documented method for obtaining the parent this compound in equilibrium with its valence isomer, albeit in moderate overall yield.
-
The oxymercuration-acetylation of cyclooctatetraene offers a high-yielding, one-step route to a functionalized diacetate derivative, which can be a valuable intermediate for further synthetic transformations.
-
The isomerization of cyclooctatetraene represents a conceptually important pathway, though its practical application for the synthesis of the parent diene is hampered by the instability of the bicyclo[4.2.0]octa-2,4,7-triene intermediate and unfavorable equilibria.
-
The intramolecular [4+2] cycloaddition is a powerful modern strategy for the stereocontrolled synthesis of complex substituted bicyclo[4.2.0]octa-2,4-dienes and is particularly well-suited for diversity-oriented synthesis in drug discovery programs.
Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific research goals. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process.
References
Comparative study of catalytic systems for Bicyclo[4.2.0]octa-2,4-diene synthesis
A Comparative Guide to Catalytic Systems for Bicyclo[4.2.0]octa-2,4-diene Synthesis
For researchers and professionals in drug development and organic synthesis, the bicyclo[4.2.0]octane core represents a valuable scaffold due to its presence in a variety of complex natural products. The synthesis of its unsaturated analogue, this compound, is a key step in accessing these intricate molecules. This guide provides a comparative overview of various catalytic systems employed in the synthesis of this compound and its derivatives, with a focus on cycloaddition reactions.
Performance Comparison of Catalytic Systems
The synthesis of this compound and its derivatives is predominantly achieved through metal-catalyzed cycloaddition reactions. The choice of catalyst and reaction conditions significantly influences the yield, selectivity, and substrate scope of the transformation. Below is a summary of different catalytic systems with their reported performance data.
| Catalyst System | Reaction Type | Substrates | Product | Yield | Reference |
| Rhodium(I) Complex | Head-to-tail homocoupling and zipper annulation | Terminal aryl alkynes | Tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes | Quantitative spectroscopic yield | [1] |
| Co(acac)₂ (dppe)/Zn/ZnI₂ | [4π + 2π] Cycloaddition | 1,3,5-Cyclooctatriene (B161208) (in equilibrium with this compound), 1,2-Dienes | Substituted tricyclo[4.2.2.0²,⁵]dec-7-enes | 74-80% | [2][3][4] |
| Benzylideneacetoneiron tricarbonyl | Trapping of unstable tautomer | Not specified | Bicyclo[4.2.0]octa-2,4-dien-7-one | Not specified | [5] |
| Visible light photosensitizer | [2+2] Cycloaddition | 1,4-Dihydropyridine and alkenes | 2-Azabicyclo[4.2.0]octane compounds | 56-99% | [6] |
| Corey's chiral oxazaborolidium ion (COBI) | Enantioselective Diels-Alder | 3-(Methoxycarbonyl)cyclobutenone and various dienes | Bicyclo[4.2.0]octene derivatives | High enantiomeric excess (up to 99%) | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for key catalytic systems.
Rhodium-Catalyzed Synthesis of Tetraaryl-substituted Bicyclo[4.2.0]octa-1,5,7-trienes[1]
A one-pot procedure starting from terminal aryl alkynes is catalyzed by a rhodium(I) complex. The reaction proceeds through a sequence involving head-to-tail homocoupling of the terminal alkyne followed by a zipper annulation of the resulting gem-enyne. A notable feature of this system is the use of a flexible NHC-based pincer ligand that can interconvert between coordination modes to facilitate the different mechanistic steps of the tandem reaction.
Cobalt-Catalyzed [4π + 2π] Cycloaddition[2][3][4]
This procedure involves the reaction of 1,3,5-cyclooctatriene (which exists in tautomeric equilibrium with this compound) with 1,2-dienes.
-
To a solution of Co(acac)₂(dppe) (10 mol%) in 1,2-dichloroethane (B1671644) (1.5 mL) in a Schlenk tube under a dry argon atmosphere, add Zn powder (30 mol%).
-
Stir the mixture at room temperature for 2 minutes.
-
Successively add 1,3,5-cyclooctatriene (1.0 mmol), the 1,2-diene (1.3 mmol) in 1,2-dichloroethane (1.5 mL), and dry ZnI₂ (20 mol%).
-
Heat the reaction mixture at 60 °C for 20 hours.
-
Stop the reaction by adding petroleum ether and stirring in the air for 10 minutes to deactivate the catalyst.
-
Filter the mixture through a short pad of silica (B1680970) and remove the volatiles under vacuum to yield the product.
Iron-Mediated Trapping of Bicyclo[4.2.0]octa-2,4-dien-7-one[5]
The unstable tautomer, bicyclo[4.2.0]octa-2,4-dien-7-one, can be trapped using benzylideneacetoneiron tricarbonyl to form a stable iron tricarbonyl complex. The desired ketone can then be liberated by oxidative cleavage with ceric ammonium (B1175870) nitrate (B79036) at -30 °C.
Visualizing the Synthetic Workflow
A general workflow for the catalytic synthesis of this compound derivatives can be visualized as a sequence of steps from substrate preparation to product isolation and characterization.
Caption: A generalized workflow for the synthesis of this compound derivatives.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Preparation of bicyclo[4.2.0]octa-2,4-dien-7-one via trapping with benzylideneacetoneiron tricarbonyl - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. CN107954933B - 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Bicyclo[4.2.0]octa-2,4-diene
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential procedural guidance for the operational use and disposal of Bicyclo[4.2.0]octa-2,4-diene, ensuring laboratory safety and procedural consistency.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior and for planning safe handling and storage procedures.
| Property | Value |
| Molecular Formula | C₈H₁₀ |
| Molecular Weight | 106.16 g/mol |
| Appearance | Presumed to be a liquid |
| Boiling Point | Data not available |
| Flash Point | Data not available; handle as flammable |
| Solubility | Likely soluble in organic solvents |
Operational Plan: Personal Protective Equipment (PPE) and Handling
A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment. The following step-by-step guidance outlines the necessary personal protective equipment and handling procedures.
1. Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ignition Sources: Due to its potential flammability, all sources of ignition, such as open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[1][3][4][5] Use non-sparking tools and explosion-proof equipment where necessary.[1][4][5]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.
-
-
Respiratory Protection: If there is a risk of inhalation, particularly outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
3. Handling Procedure:
-
Preparation: Before handling, ensure that all necessary PPE is worn correctly and that the work area is clean and free of clutter. Have spill containment materials readily available.
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid direct heating with an open flame.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed waste container.
-
Disposal Method: The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6] Do not dispose of this chemical down the drain or in general waste.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste.
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area if necessary. For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbed material into a sealed container for disposal. Ensure adequate ventilation during cleanup.
-
Fire: For small fires, use a dry chemical, carbon dioxide (CO₂), or foam extinguisher. Do not use a direct water jet.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
